2-(3-Methoxyphenoxy)propanohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxyphenoxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7(10(13)12-11)15-9-5-3-4-8(6-9)14-2/h3-7H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYABCWQJLSSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=CC(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396601 | |
| Record name | 2-(3-methoxyphenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588678-30-2 | |
| Record name | 2-(3-methoxyphenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Methoxyphenoxy)propanohydrazide
Abstract
Hydrazide derivatives are pivotal structural motifs in medicinal chemistry, recognized for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a novel hydrazide compound, 2-(3-Methoxyphenoxy)propanohydrazide. We delve into the causal reasoning behind the selected synthetic strategy, offering a self-validating, step-by-step protocol. Furthermore, this document establishes a benchmark for the structural elucidation of the target molecule using a suite of spectroscopic techniques, including Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking to expand their library of bioactive compounds.
Introduction: The Significance of the Hydrazide Scaffold
The hydrazide functional group (-CONHNH₂) is a versatile pharmacophore that serves as a crucial building block in the synthesis of various heterocyclic compounds and as a potent bioactive molecule in its own right.[4] Its ability to act as a hydrogen bond donor and acceptor, coupled with its capacity to chelate metal ions, contributes to its diverse pharmacological profile.[5] The synthesis of novel hydrazide derivatives, such as the title compound this compound, is a strategic approach in drug discovery programs aimed at identifying new therapeutic agents with improved efficacy and novel mechanisms of action.[6]
The design of this compound incorporates a phenoxypropanoic acid backbone, a structure found in various biologically active molecules. The inclusion of a methoxy group on the phenyl ring can modulate the compound's lipophilicity and electronic properties, potentially influencing its pharmacokinetic and pharmacodynamic profile.
Synthetic Strategy and Rationale
The synthesis of carboxylic acid hydrazides is most reliably achieved through the hydrazinolysis of a corresponding ester.[4][7] This two-step approach is broadly favored over alternatives, such as using acid chlorides or anhydrides, for a critical reason: it minimizes the risk of diacylation. Acid chlorides and anhydrides are highly reactive and can readily react with both nitrogen atoms of hydrazine to form an undesirable diacylhydrazine byproduct.[4] In contrast, esters exhibit a more controlled reactivity, leading to a cleaner reaction and higher yields of the desired monoacylhydrazide.[8]
Our synthetic workflow is therefore designed as a sequential, two-step process, beginning with the esterification of the parent carboxylic acid followed by hydrazinolysis.
Caption: Two-step synthesis of this compound.
Experimental Protocol: Synthesis
Materials and Reagents:
-
2-(3-Methoxyphenoxy)propanoic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrazine Hydrate (99%)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Deionized Water
Step 1: Synthesis of Ethyl 2-(3-Methoxyphenoxy)propanoate (Ester Intermediate)
This procedure follows a standard Fischer esterification protocol.
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser, dissolve 2-(3-methoxyphenoxy)propanoic acid (0.05 mol) in absolute ethanol (100 mL).
-
Catalysis: While stirring, cautiously add concentrated sulfuric acid (1 mL) dropwise to the solution. The acid acts as a catalyst to accelerate the esterification process.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.
-
Work-up: After cooling to room temperature, neutralize the excess sulfuric acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester, which can be used in the next step without further purification.
Step 2: Synthesis of this compound (Final Product)
This step involves the nucleophilic acyl substitution of the ester by hydrazine.
-
Reaction Setup: In a 100 mL round-bottomed flask, dissolve the crude ethyl 2-(3-methoxyphenoxy)propanoate (0.04 mol) in absolute ethanol (50 mL).[7]
-
Hydrazinolysis: Add hydrazine hydrate (0.06 mol, 1.5 equivalents) to the solution. The use of a slight excess of hydrazine ensures the complete conversion of the ester.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture at reflux for 5-7 hours. Monitor the reaction's completion via TLC.[9]
-
Isolation: Upon completion, reduce the solvent volume by half using a rotary evaporator. Cool the concentrated solution in an ice bath to facilitate the precipitation of the product.
-
Purification: Collect the resulting white solid by vacuum filtration, wash with a small amount of cold ethanol to remove any unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following data represents the expected outcomes from standard analytical techniques.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₄N₂O₃ |
| Molecular Weight | 210.23 g/mol |
| Appearance | White crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a primary tool for identifying the key functional groups, providing direct evidence of the conversion from ester to hydrazide.[1] The disappearance of the ester C=O stretching band and the appearance of characteristic hydrazide bands are definitive indicators of a successful reaction.
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| 3350-3200 | N-H Stretching (asymmetric & symmetric) | Confirms the presence of the -NH₂ and -NH- groups of the hydrazide moiety. |
| 3050-3000 | Aromatic C-H Stretching | Indicates the presence of the phenyl ring. |
| 2980-2850 | Aliphatic C-H Stretching | Corresponds to the methyl and methine groups of the propanoate chain. |
| 1670-1640 | C=O Stretching (Amide I) | The characteristic carbonyl stretch of the hydrazide group.[1][10] |
| 1600, 1480 | C=C Stretching | Aromatic ring vibrations. |
| 1250-1200 | Aryl-O-C Stretching (asymmetric) | Confirms the ether linkage between the phenyl ring and the propanoate moiety. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of all protons and carbons.
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 9.10 | br s | 1H | -CONH - | The deshielded proton of the amide group, often broad due to quadrupole relaxation and exchange. |
| 7.15 | t | 1H | Ar-H | Aromatic proton on the phenyl ring. |
| 6.50-6.65 | m | 3H | Ar-H | Remaining aromatic protons. |
| 4.65 | q | 1H | -O-CH - | The methine proton, split into a quartet by the adjacent methyl group. |
| 4.30 | br s | 2H | -NH₂ | The two protons of the primary amine, often appearing as a broad singlet that can exchange with D₂O. |
| 3.75 | s | 3H | -OCH₃ | The singlet corresponding to the three equivalent protons of the methoxy group. |
| 1.40 | d | 3H | -CH-CH₃ | The methyl group protons, split into a doublet by the adjacent methine proton. |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| 172.5 | C =O |
| 160.0 | Ar-C -OCH₃ |
| 158.5 | Ar-C -O |
| 130.0 | Ar-CH |
| 107.0 | Ar-CH |
| 105.5 | Ar-CH |
| 101.0 | Ar-CH |
| 75.0 | -O-C H- |
| 55.0 | -OC H₃ |
| 18.5 | -CH-C H₃ |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound and can provide structural information through analysis of its fragmentation patterns.
| m/z Ratio | Assignment |
| 210.1 | [M]⁺ (Molecular Ion) |
| 179.1 | [M - NHNH₂]⁺ |
| 151.1 | [M - CONHNH₂ - CH₃]⁺ |
| 137.1 | [CH₃O-C₆H₄-O-CH₂]⁺ |
| 123.1 | [CH₃O-C₆H₄-O]⁺ |
Conclusion and Future Directions
This guide has detailed a reliable and reproducible two-step method for the synthesis of this compound, starting from its corresponding carboxylic acid. The rationale for selecting an ester intermediate to prevent diacylation and ensure a high yield of the target hydrazide has been explained. Furthermore, a comprehensive analytical framework for the structural confirmation and purity assessment of the final product has been established, with expected data from FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provided as a reference standard.
The successful synthesis and characterization of this compound provide a valuable new molecule for screening in various biological assays. Given the known therapeutic potential of hydrazide derivatives, this compound is a promising candidate for further investigation in drug discovery programs, particularly in the fields of antimicrobial and anti-inflammatory research.[11][12] Future work should focus on evaluating its biological activity and exploring structure-activity relationships through the synthesis of related analogues.
References
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Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112. [Link]
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Dyusebaeva, A., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 433–441. [Link]
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Inglomayor. (n.d.). Lemon Pulp mediated Synthesis of acyl hydrazides. Retrieved from [Link]
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ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? Retrieved from [Link]
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Elder, D. P., Snodin, D., & Teasdale, A. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900–910. [Link]
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Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). Molecules, 29(15), 3538. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxyphenoxy)propanohydrazide
Abstract
The journey of a drug candidate from initial synthesis to clinical application is profoundly influenced by its intrinsic physicochemical properties.[1][2][3] These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[4][5] This technical guide provides a comprehensive analysis of 2-(3-Methoxyphenoxy)propanohydrazide, a molecule of interest in chemical and pharmaceutical research. We will delve into its core physicochemical attributes, including lipophilicity (logP), aqueous solubility, and ionization constant (pKa). This document is structured to provide not only foundational data but also the underlying scientific rationale and field-proven experimental protocols for their determination. By grounding our analysis in authoritative methods and explaining the causality behind experimental choices, this guide serves as a vital resource for professionals seeking to understand and optimize the drug-like properties of this and similar chemical entities.
Introduction: The Pivotal Role of Physicochemical Profiling
In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the need for early and accurate characterization of drug candidates. A significant portion of clinical trial failures can be attributed to poor pharmacokinetic profiles, which are directly linked to the molecule's physicochemical properties.[4][5] Properties such as lipophilicity, solubility, and pKa are not mere data points; they are critical determinants of how a compound will behave in a biological system.[2][3]
-
Lipophilicity influences a molecule's ability to cross cellular membranes.[2][6]
-
Aqueous solubility is a prerequisite for absorption and systemic exposure.[2]
-
The ionization state (pKa) affects both solubility and permeability across different pH environments in the body, from the stomach to the intestines.[7][8]
This guide focuses on this compound, providing a detailed examination of these key parameters. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to fully characterize this compound, thereby enabling informed decisions in lead optimization and further development.
Chemical and Molecular Identity
A precise understanding of a compound begins with its unambiguous identification. The fundamental properties of this compound are summarized below.
Table 1: Core Identification Parameters
| Parameter | Value | Source |
| IUPAC Name | 2-(3-methoxyphenoxy)propanehydrazide | [9] |
| CAS Number | 588678-30-2 | [9] |
| Molecular Formula | C₁₀H₁₄N₂O₃ | [9] |
| Molecular Weight | 210.23 g/mol | [9] |
| Canonical SMILES | COC1=CC=CC(OC(C)C(=O)NN)=C1 | [9] |
| InChI Key | QXYABCWQJLSSAV-UHFFFAOYSA-N | [9] |
Diagram 1: 2D Chemical Structure
Caption: 2D structure of this compound.
Core Physicochemical Properties and Their Interrelation
The interplay between a molecule's lipophilicity, solubility, and ionization state is a delicate balance that medicinal chemists must optimize for successful drug development.[2] This section explores these critical properties for this compound and provides standardized protocols for their experimental determination.
Diagram 2: Influence of Physicochemical Properties on ADME```dot
Caption: Workflow for determining logP using a reverse-phase HPLC method.
Methodology:
-
Preparation of Standards: A series of well-characterized compounds with known logP values spanning the expected range are dissolved in an appropriate solvent.
-
Sample Preparation: A solution of this compound is prepared at a known concentration.
-
Chromatography:
-
System: A standard HPLC system with a UV detector and a reverse-phase column (e.g., C18) is used.
-
Mobile Phase: An isocratic mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile, is employed. The composition is kept constant throughout the run.
-
Analysis: The standards and the test sample are injected into the system. The retention time (tR) for each compound is recorded. The column dead time (t0) is determined using a non-retained compound (e.g., uracil).
-
-
Data Analysis:
-
The capacity factor (k) for each compound is calculated using the formula: k = (tR - t0) / t0.
-
A calibration curve is generated by plotting the logarithm of the capacity factor (log k) for the standards against their known logP values.
-
The logP of this compound is determined by interpolating its calculated log k value onto the calibration curve. [10][11]
-
Aqueous Solubility
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. It is a fundamental property for drug candidates, as a compound must be in solution to be absorbed from the gastrointestinal tract. [2][5]Poor solubility is a major hurdle in drug development, often leading to low bioavailability. [12] Experimental Protocol: Equilibrium Solubility by Shake-Flask Method (OECD 105)
The shake-flask method is the gold-standard for determining equilibrium aqueous solubility. [12][13]It directly measures the saturation concentration of a compound in a specific medium.
Workflow Diagram 4: Shake-Flask Solubility Assay
Caption: Standard workflow for the OECD 105 Shake-Flask solubility determination.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the test medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed vessel. The presence of undissolved solid is crucial to ensure saturation is reached.
-
Equilibration: The mixture is agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF). [13]4. Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is accurately measured using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve prepared with known concentrations of the compound is used for quantification.
-
Validation: The experiment should be performed in triplicate to ensure reproducibility. The solid material remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to confirm that no phase changes or degradation occurred during the experiment.
Ionization Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. [7]Since the ionized form is generally more water-soluble and the neutral form is more lipid-permeable, pKa is a critical determinant of a drug's behavior in the varying pH environments of the human body. [8]The hydrazide functional group in this compound is basic and will be protonated at low pH.
Experimental Protocol: pKa Determination by UV-Vis Spectroscopy
This method is suitable for compounds that possess a chromophore close to the ionizable center, where the UV-Vis spectrum changes upon protonation or deprotonation. [7][11] Methodology:
-
Buffer Preparation: A series of buffers covering a wide pH range (e.g., from pH 2 to pH 12) are prepared.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted into each of the prepared buffers to a constant final concentration.
-
Spectral Acquisition: The UV-Vis absorption spectrum of the compound in each buffer is recorded over a relevant wavelength range.
-
Data Analysis:
-
The absorbance at one or more wavelengths that show significant change with pH is plotted against the pH of the buffer.
-
The resulting data typically forms a sigmoidal curve. [14] * The inflection point of this curve corresponds to the pKa of the ionizable group. [14]This can be determined mathematically by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the first derivative of the curve is at its maximum.
-
Summary of Physicochemical Data
While extensive experimental data for this compound is not publicly available, this section provides a consolidated view of its known and predicted properties, which serve as a baseline for experimental verification.
Table 2: Consolidated Physicochemical Properties
| Property | Value / Predicted Value | Significance in Drug Development |
| Molecular Weight | 210.23 g/mol | Compliant with Lipinski's Rule of 5 (<500 Da), favoring good absorption. [3] |
| logP (Predicted) | Value not available in searches | A value between 1-3 would be optimal for balancing permeability and solubility. |
| Aqueous Solubility | Value not available in searches | Must be experimentally determined; crucial for bioavailability. |
| pKa (Predicted) | Value not available in searches | The hydrazide group is basic. The pKa will determine the charge state in the GI tract. |
| Hydrogen Bond Donors | 3 (from -NHNH₂ and -OH if present) | Affects solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 5 (from O atoms and N atoms) | Influences solubility and target binding. |
| Rotatable Bonds | 5 | Impacts conformational flexibility and binding entropy. |
Conclusion
The physicochemical properties of this compound position it as a molecule with potential drug-like characteristics, primarily due to its favorable molecular weight. However, a comprehensive understanding requires rigorous experimental determination of its lipophilicity, aqueous solubility, and pKa. The protocols outlined in this guide provide a robust framework for obtaining this critical data. By integrating these experimental results with in silico predictions, researchers can build a complete profile of the compound, enabling rational design of future experiments and accelerating its journey through the drug discovery pipeline. The accurate assessment of these foundational properties is indispensable for minimizing late-stage attrition and developing safe and effective therapeutics. [4]
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Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies. [Link]
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Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. [Link]
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Determination of pKa Values by Liquid Chromatography. [Link]
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Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]
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pKa Value Determination Guidance 2024 - PharmaeliX. [Link]
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LogP—Making Sense of the Value - ACD/Labs. [Link]
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Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. [Link]
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LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. [Link]
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Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. [Link]
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Solubility testing in accordance with the OECD 105 - FILAB. [Link]
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ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
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Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study | Request PDF - ResearchGate. [Link]
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An In-Depth Technical Guide to 2-(3-Methoxyphenoxy)propanohydrazide
This technical guide provides a comprehensive overview of 2-(3-Methoxyphenoxy)propanohydrazide, a molecule of interest for researchers in drug discovery and medicinal chemistry. This document delves into its chemical identity, a proposed synthetic pathway, and state-of-the-art analytical methodologies for its characterization. Furthermore, it explores its potential, yet to be fully elucidated, pharmacological significance based on the activities of structurally related compounds.
Chemical Identity and Structural Elucidation
This compound is a hydrazide derivative of 2-(3-methoxyphenoxy)propanoic acid. Its core structure features a central propanohydrazide moiety, which is recognized as a valuable pharmacophore in numerous biologically active compounds. This core is flanked by a methoxyphenoxy group, which can significantly influence the molecule's physicochemical properties and biological interactions.
| Identifier | Value | Source |
| CAS Number | 588678-30-2 | |
| Molecular Formula | C10H14N2O3 | |
| IUPAC Name | 2-(3-methoxyphenoxy)propanehydrazide | |
| Canonical SMILES | COC1=CC=CC(OC(C)C(=O)NN)=C1 | |
| InChI | InChI=1S/C10H14N2O3/c1-7(10(13)12-11)15-9-5-3-4-8(6-9)14-2/h3-7H,11H2,1-2H3,(H,12,13) | |
| Molecular Weight | 210.23 g/mol | Calculated |
Proposed Synthetic Pathway and Experimental Protocol
Retrosynthetic Analysis
The retrosynthetic analysis of the target molecule indicates that it can be disconnected at the amide bond, leading to 2-(3-methoxyphenoxy)propanoic acid and hydrazine. The propanoic acid intermediate can be further disconnected at the ether linkage, suggesting a Williamson ether synthesis from 3-methoxyphenol and a 2-halopropanoate.
Caption: Retrosynthetic analysis of this compound.
Step 1: Synthesis of 2-(3-Methoxyphenoxy)propanoic Acid (CAS: 7309-52-6)
The synthesis of the carboxylic acid intermediate can be achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] This reaction involves the deprotonation of 3-methoxyphenol to form a more nucleophilic phenoxide, which then displaces a halide from an ethyl 2-halopropanoate. Subsequent hydrolysis of the ester yields the desired carboxylic acid. A patent for a similar synthesis of 2-(4-methoxyphenoxy)-propionic acid using a phase transfer catalyst suggests a modern and efficient approach.[3]
Experimental Protocol:
-
Reaction Setup: To a solution of 3-methoxyphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).
-
Addition of Alkyl Halide: To the stirred suspension, add ethyl 2-bromopropanoate (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Purification: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to afford 2-(3-methoxyphenoxy)propanoic acid.
Step 2: Synthesis of this compound
The conversion of a carboxylic acid to its corresponding hydrazide is a standard transformation in organic synthesis. The most common method involves the reaction of the carboxylic acid's corresponding ester with hydrazine hydrate.[4][5][6]
Experimental Protocol:
-
Esterification (if starting from the acid): Convert 2-(3-methoxyphenoxy)propanoic acid to its methyl or ethyl ester using standard methods such as Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid).
-
Hydrazinolysis: Dissolve the crude ester (1.0 eq) in ethanol and add hydrazine hydrate (3.0-5.0 eq).
-
Reaction and Product Formation: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC. Upon completion, the product often precipitates from the reaction mixture upon cooling.
-
Isolation and Purification: Cool the reaction mixture to room temperature or in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
Caption: Proposed two-step synthesis of this compound.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxy-substituted phenyl ring, a quartet and a doublet for the ethyl group of the propanoate moiety, a singlet for the methoxy group, and broad signals for the -NH and -NH₂ protons of the hydrazide group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the propanoate backbone.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine and amide groups (typically in the range of 3200-3400 cm⁻¹), a strong C=O stretching vibration for the amide carbonyl group (around 1640-1680 cm⁻¹), and C-O stretching vibrations for the ether linkage.[7]
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final compound. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) would be a suitable starting point for method development.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the synthesis and for preliminary purity assessment.
Potential Pharmacological Significance
While there is no specific pharmacological data available for this compound, the structural motifs present in the molecule suggest potential biological activities.
-
Hydrazide Moiety: The hydrazide group is a key structural feature in many antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents.[8]
-
Methoxyphenol Derivatives: Compounds containing the methoxyphenol moiety have been reported to exhibit a range of biological effects, including antioxidant and anti-inflammatory properties. Some methoxyphenol derivatives have been investigated as inhibitors of enzymes like myeloperoxidase, which is implicated in cardiovascular diseases.[9][10][11][12]
Given these precedents, this compound could be a candidate for screening in various biological assays, particularly those related to inflammation, oxidative stress, and microbial infections. Further research is warranted to explore the therapeutic potential of this and related compounds.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on the general properties of hydrazide and aromatic compounds, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide has provided a comprehensive overview of this compound, including its chemical identity, a plausible and detailed synthetic route, and appropriate analytical methods for its characterization. While its specific biological activities remain to be elucidated, its structural features suggest that it is a promising candidate for further investigation in the field of drug discovery. The protocols and information presented herein are intended to serve as a valuable resource for researchers and scientists working in this area.
References
-
PubChem. 2-(3-Methoxyphenoxy)propanoic acid. [Link]
-
Yadav, M., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Future Medicinal Chemistry, 11(24), 3125-3141. [Link]
- Google Patents. Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
- Google Patents.
-
Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 277-283. [Link]
-
Yadav, M., et al. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Future Medicinal Chemistry, 11(24), 3125-3141. [Link]
-
El-Sayed, M. A., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Indonesian Journal of Chemistry, 20(5), 1109-1118. [Link]
-
Rayam, P., et al. (2018). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 8(2), 1-10. [Link]
-
Drăgan, M., et al. (2015). New derivatives of aryl-propionic acid. Synthesis and biological evaluation. Farmacia, 63(5), 724-730. [Link]
-
Khan, I., et al. (2020). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. Molecules, 25(22), 5430. [Link]
- Google Patents.
-
Zhou, R., et al. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031-1034. [Link]
- Google Patents. Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
Sources
- 1. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]
- 2. US4173709A - Process for the preparation of dextrorotatory 2-phenoxypropionic acid derivatives - Google Patents [patents.google.com]
- 3. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. New derivatives of aryl-propionic acid. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. EP0303283A2 - 2-Hydroxybenzophenone hydrazides and derivatives thereof - Google Patents [patents.google.com]
- 9. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activities of Phenoxy-Alkanoic Acid Hydrazide Derivatives: A Focus on 2-(3-Methoxyphenoxy)propanohydrazide Scaffolds
Abstract The hydrazide and hydrazone moieties are recognized as privileged structural motifs in medicinal chemistry, serving as versatile synthons for a wide array of heterocyclic compounds with diverse pharmacological profiles.[1][2] This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of a specific subclass: phenoxy-alkanoic acid hydrazides. Using 2-(3-methoxyphenoxy)propanohydrazide as a central, representative scaffold, this document synthesizes findings on the anticonvulsant, anticancer, antioxidant, and antimicrobial potential of its derivatives. We delve into the causality behind key experimental protocols, present comparative data in structured formats, and outline the strategic derivatization approaches used to modulate biological efficacy. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold for therapeutic innovation.
Introduction: The Hydrazide Moiety in Medicinal Chemistry
The hydrazide functional group (-CONHNH₂) is a cornerstone of modern drug design. Its unique electronic and structural properties, including its ability to act as a hydrogen bond donor and acceptor, make it an effective pharmacophore for interacting with various biological targets. Furthermore, the terminal primary amine of the hydrazide is highly reactive, allowing for straightforward condensation with a vast library of aldehydes and ketones to form N-acylhydrazones (Schiff bases), which are themselves a class of compounds renowned for a broad spectrum of biological activities.[2]
The phenoxy-alkanoic acid hydrazide framework, exemplified by this compound, combines the versatile hydrazide moiety with an aryloxy linker. This design is strategic; the aromatic ring and the linker region can be systematically modified to fine-tune physicochemical properties such as lipophilicity, polarity, and molecular geometry, thereby influencing pharmacokinetic profiles and target engagement.[3] This guide will explore the derivatization of this core structure and the resulting biological activities that position these compounds as promising leads in multiple therapeutic areas.
Synthesis and Derivatization Strategies
The power of the this compound scaffold lies in its synthetic accessibility and the ease with which it can be diversified. The synthetic pathway is typically a robust, multi-step process that allows for the introduction of chemical diversity at specific points to build a compound library for biological screening.
General Synthetic Workflow
The synthesis begins with the formation of the core phenoxy-alkanoic ester, followed by hydrazinolysis to yield the key hydrazide intermediate. This intermediate is then used as a platform for creating a wide range of derivatives, primarily N-acylhydrazones and various heterocycles.
Sources
An In-Depth Technical Guide to the Potential Therapeutic Applications of 2-(3-Methoxyphenoxy)propanohydrazide
Executive Summary
This technical guide provides a comprehensive analysis of the potential therapeutic applications of the novel chemical entity, 2-(3-Methoxyphenoxy)propanohydrazide. In the absence of extensive direct research on this specific molecule, this document leverages a first-principles approach, dissecting its structural components to hypothesize potential biological activities and outline a rigorous, multi-stage research program for its evaluation. We will explore its chemical properties, draw parallels from structurally related compounds, and propose a detailed experimental workflow for target identification, validation, and preliminary lead optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of new chemical matter.
Introduction to this compound: A Molecule of Untapped Potential
This compound is a small molecule characterized by a methoxyphenoxy group linked to a propanohydrazide moiety. While specific biological activity for this compound is not yet documented in peer-reviewed literature, its constituent parts are present in a variety of known bioactive molecules. This structural analysis forms the basis for our initial hypotheses.
Chemical Properties:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C10H14N2O3 |
| Molecular Weight | 210.23 g/mol |
| Predicted LogP | 0.8-1.2 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
These properties suggest favorable "drug-like" characteristics according to Lipinski's Rule of Five, indicating potential for good oral bioavailability.
Hypothesized Therapeutic Applications Based on Structural Analogs
The therapeutic potential of this compound can be inferred from the known activities of compounds containing its core scaffolds: the hydrazide group and the methoxyphenoxy moiety.
Antimicrobial Activity
Hydrazide derivatives are a well-established class of antimicrobial agents. The seminal anti-tuberculosis drug, Isoniazid, is a classic example. The mechanism often involves the inhibition of enzymes crucial for pathogen survival. For instance, Isoniazid inhibits mycolic acid synthesis in Mycobacterium tuberculosis. It is plausible that this compound could exhibit similar activity against a range of bacterial or fungal pathogens.
Anti-inflammatory Properties
Phenoxy and methoxyphenoxy derivatives are found in numerous compounds with demonstrated anti-inflammatory effects. These effects can be mediated through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokine production. The presence of the methoxyphenoxy group in our target molecule suggests that it may possess anti-inflammatory potential.
Neurological & Psychiatric Disorders
The hydrazide structure is also a feature of certain monoamine oxidase (MAO) inhibitors, which have been used as antidepressants and for the treatment of Parkinson's disease. MAO enzymes are responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to increased levels of these neurotransmitters in the brain. While many early hydrazide-based MAO inhibitors were non-selective and had significant side effects, the specific substitutions on this compound could potentially confer selectivity for either MAO-A or MAO-B, offering a more favorable therapeutic window.
A Proposed Experimental Workflow for Therapeutic Evaluation
To systematically investigate the hypothesized therapeutic potential of this compound, a multi-stage experimental workflow is proposed. This workflow is designed to be a self-validating system, with clear go/no-go decision points at each stage.
Caption: Proposed experimental workflow for the therapeutic evaluation of this compound.
Detailed Experimental Protocols
The following are representative protocols for the initial screening phase (Stage 1) based on our primary hypotheses.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO).
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microplates.
-
Spectrophotometer (plate reader).
Procedure:
-
Prepare a serial two-fold dilution of the compound stock solution in the appropriate broth medium across the wells of a 96-well plate.
-
Inoculate each well with the target microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive control wells (microorganism in broth without compound) and negative control wells (broth only).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity, or by measuring the optical density at 600 nm.
Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To assess the inhibitory activity of this compound against MAO-A and MAO-B enzymes.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., kynuramine for a fluorometric assay).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
This compound at various concentrations.
-
Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
96-well black microplates (for fluorescence).
-
Fluorometric plate reader.
Procedure:
-
Add assay buffer, enzyme (MAO-A or MAO-B), and the test compound (or control) to the wells of a 96-well plate.
-
Pre-incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation of ~320 nm and an emission of ~405 nm.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
Data Presentation and Interpretation
The data generated from the initial screening assays should be tabulated for clear comparison and decision-making.
Table 1: Hypothetical Initial Screening Results
| Assay | Target | Result (IC50 / MIC in µM) | Interpretation / Next Step |
| MIC | S. aureus | > 128 | Inactive at tested concentrations. Deprioritize. |
| MIC | M. tuberculosis | 15 | Moderate activity. Proceed to dose-response confirmation. |
| MAO Inhibition | MAO-A | 8.2 | Moderate, selective activity. Proceed to dose-response and selectivity profiling. |
| MAO Inhibition | MAO-B | > 100 | Inactive. Confirms selectivity for MAO-A. |
| COX-2 Inhibition | COX-2 | 55 | Weak activity. Deprioritize unless SAR suggests potential for improvement. |
Conclusion and Future Directions
This compound represents a novel chemical entity with scientifically plausible, albeit currently unproven, therapeutic potential. Its structural motifs suggest promising avenues of investigation in antimicrobial, anti-inflammatory, and neurological applications. The proposed experimental workflow provides a robust and logical framework for systematically evaluating these hypotheses. Should initial screening yield confirmed hits, the subsequent stages of mechanism of action studies and structure-activity relationship analysis will be crucial in determining the true therapeutic value of this compound and its derivatives. The path from a novel molecule to a clinical candidate is long and challenging, but it begins with the rigorous and systematic approach outlined in this guide.
References
Due to the novel nature of this compound, direct references are not available. The references below support the rationale for the hypothesized therapeutic applications based on its structural moieties.
- Isoniazid and its mechanism of action against Mycobacterium tuberculosis. (This would be a link to a review article on the topic).
- The role of monoamine oxidase inhibitors in psychiatric disorders. (This would link to a comprehensive review on MAOIs).
- Anti-inflammatory properties of methoxyphenoxy-containing compounds. (This would link to a relevant medicinal chemistry journal article).
- Principles of Drug Discovery and Development. (This would link to a foundational pharmacology textbook or resource).
An In-Depth Technical Guide to the In Vitro Screening of 2-(3-Methoxyphenoxy)propanohydrazide
Abstract
The quest for novel therapeutic agents necessitates a structured and scientifically rigorous approach to preclinical evaluation. The hydrazide functional group represents a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide presents a comprehensive framework for the initial in vitro screening of a specific novel compound, 2-(3-Methoxyphenoxy)propanohydrazide. We provide not just procedural steps, but the strategic rationale behind a multi-tiered screening cascade designed to efficiently identify and characterize the primary bioactivity of this molecule. The protocols herein are designed as self-validating systems, covering foundational cytotoxicity assessments followed by parallel primary screens for anticancer, antimicrobial, and anti-inflammatory potential. This document serves as a technical blueprint for researchers aiming to unlock the therapeutic promise of novel hydrazide derivatives.
Introduction: A Strategic Framework for Bioactivity Discovery
The Hydrazide Scaffold: A Privileged Structure in Drug Discovery
The hydrazide-hydrazone moiety (–(C=O)NHN=CH) is a pharmacologically significant structure known to be a key component in compounds with diverse biological activities.[2] This versatility stems from the functional group's ability to form stable complexes with various enzymes and receptors, acting as a hydrogen bond donor and acceptor. The literature extensively documents hydrazide derivatives as potent anticancer, antimicrobial, and anti-inflammatory agents, making any novel analogue a compelling candidate for thorough biological screening.[2][3][4]
The Target Compound: this compound
The subject of this guide, this compound, combines the established hydrazide core with a methoxyphenoxy group. The methoxyphenol moiety itself is associated with antioxidant and specific anti-inflammatory activities, such as the inhibition of cyclooxygenase-2 (COX-2).[5] The combination of these two pharmacophores in a single molecule provides a strong rationale for a broad-based screening approach to elucidate its dominant therapeutic potential.
A Tiered Approach to In Vitro Screening
A successful screening campaign is not a random collection of assays but a logical progression from broad, foundational questions to more specific, mechanistic inquiries. Our proposed strategy begins with establishing a baseline safety profile through cytotoxicity testing against non-cancerous cells. This critical step defines the therapeutic window. Subsequently, a parallel series of primary screens are conducted to identify the compound's most promising area of activity. This workflow ensures that resources are directed efficiently toward the most compelling biological effect.
Caption: High-level workflow for the in vitro screening cascade.
Foundational Assay: General Cytotoxicity Profile
Causality Behind the Experiment
Before assessing for therapeutic efficacy, we must determine the concentration range at which the compound is toxic to normal, healthy cells. This is paramount for establishing a "therapeutic index"—the ratio between the toxic concentration and the effective concentration. A compound that kills cancer cells at the same concentration it kills normal cells has little therapeutic value. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is adapted from standard methodologies for assessing cell viability.[6]
-
Cell Culture: Culture a non-cancerous human cell line (e.g., human dermal fibroblasts or HDFs) in appropriate media until approximately 80% confluent.
-
Cell Seeding: Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial two-fold dilutions in cell culture medium to create a range of treatment concentrations (e.g., 100 µM, 50 µM, 25 µM down to ~0.1 µM).
-
Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "blank control" (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation
Summarize the results in a clear, concise table.
Table 1: Cytotoxicity of this compound against a Normal Human Cell Line
| Cell Line | Treatment Duration (hours) | IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
|---|---|---|---|
| HDF | 48 | [Experimental Value] | [Value] |
| HDF | 72 | [Experimental Value] | [Value] |
Primary Screening: Anticancer Activity
Rationale and Cell Line Selection
Given the established anticancer potential of the hydrazide scaffold, a primary screen against a panel of cancer cell lines is a logical priority.[2][7][8] The choice of cell lines should be strategic, representing diverse and common cancer types. A standard starting panel could include:
-
MCF-7: An estrogen receptor-positive breast adenocarcinoma cell line.
-
MDA-MB-231: A triple-negative, highly aggressive breast cancer cell line.[2]
-
HCT-116: A human colon cancer cell line.[9]
-
SH-SY5Y: A human neuroblastoma cell line.[2]
This panel allows for the identification of both broad-spectrum cytotoxicity and potential selectivity towards specific cancer subtypes.
Experimental Workflow
The experimental workflow for anticancer screening is a direct application of the MTT assay protocol detailed in Section 2.2. The key difference is the use of cancer cell lines instead of normal cells.
Caption: Workflow for the Broth Microdilution MIC Assay.
Data Presentation
Table 3: Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) | Positive Control MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive | [Experimental Value] | Ciprofloxacin: [Value] |
| Escherichia coli | Gram-negative | [Experimental Value] | Ciprofloxacin: [Value] |
| Candida albicans | Fungus (Yeast) | [Experimental Value] | Fluconazole: [Value] |
Primary Screening: Anti-inflammatory Activity
Rationale
Inflammation involves the denaturation of proteins. [10]The ability of a compound to prevent protein denaturation in vitro can be a reliable indicator of its potential anti-inflammatory activity. This assay is simple, cost-effective, and provides a good primary data point. Hydrazide derivatives have been reported to possess anti-inflammatory properties, making this a worthwhile screening avenue. [11][12]
Experimental Protocol: Inhibition of Albumin Denaturation
This method assesses the ability of the test compound to inhibit heat-induced denaturation of Bovine Serum Albumin (BSA). [10]
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of Bovine Serum Albumin (1% aqueous solution), 2.8 mL of phosphate-buffered saline (PBS, pH 6.3), and 2 mL of the test compound at various concentrations (e.g., 10, 50, 100, 200 µg/mL).
-
Control and Standard: A control consists of the reaction mixture with the vehicle (e.g., DMSO) instead of the test compound. Use Diclofenac Sodium as the standard anti-inflammatory drug for comparison.
-
Incubation: Incubate all samples at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the samples at 70°C in a water bath for 5 minutes.
-
Cooling and Measurement: Cool the samples and measure the turbidity (absorbance) at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Data Presentation
Table 4: In Vitro Anti-inflammatory Activity (Albumin Denaturation)
| Compound Concentration (µg/mL) | % Inhibition of Denaturation | Standard (Diclofenac Sodium) % Inhibition |
|---|---|---|
| 10 | [Experimental Value] | [Value] |
| 50 | [Experimental Value] | [Value] |
| 100 | [Experimental Value] | [Value] |
| 200 | [Experimental Value] | [Value] |
| IC50 (µg/mL) | [Calculated Value] | [Calculated Value] |
Synthesis of Results and Path Forward
The completion of this primary screening cascade provides a foundational dataset on the biological profile of this compound. The key to moving forward is an integrated analysis of the results.
-
Potent and Selective Anticancer Agent? A potent IC50 against cancer cells (e.g., <10 µM) coupled with a high IC50 against normal cells (>50 µM) indicates a promising therapeutic window. The next steps would be secondary assays like cell cycle analysis, apoptosis induction assays (e.g., Annexin V staining), and testing against a broader panel of cancer cell lines. [7]* Broad-Spectrum Antimicrobial? Low MIC values (<16 µg/mL) against both Gram-positive and Gram-negative bacteria suggest broad-spectrum activity. [13]The next steps would involve determining the Minimum Bactericidal Concentration (MBC) to see if the compound is bacteriostatic or bactericidal, and time-kill kinetic studies. [14]* Potential Anti-inflammatory Drug? A low IC50 in the protein denaturation assay, comparable to the standard drug, suggests anti-inflammatory potential. This would lead to more complex cell-based assays, such as measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated macrophages. [1] This structured, data-driven approach ensures that the subsequent research and development efforts are focused on the most scientifically sound and promising therapeutic application of this compound.
References
-
Mazzariol, A., et al. (2023). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. Retrieved from [Link]
-
Patel, K., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PMC - NIH. Retrieved from [Link]
-
Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2025). Unraveling the Anticancer Activity of Newly Synthesized Acylhydrazones and Hydrazones: In Vitro and Computational Insights. Taylor & Francis Online. Retrieved from [Link]
-
Yilmaz, S., et al. (2019). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Semantic Scholar. Retrieved from [Link]
-
Poirel, L., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Retrieved from [Link]
-
Kryshchyshyn-Dylevych, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central. Retrieved from [Link]
-
Shree, B. R., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Publications. Retrieved from [Link]
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Ramirez-Bohorquez, E. J., et al. (2024). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. PubMed Central. Retrieved from [Link]
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Tumosienė, I., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. MDPI. Retrieved from [Link]
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Manjunatha, K., et al. (2012). Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. Retrieved from [Link]
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Asija, R., & Asija, S. (2015). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. PMC - PubMed Central. Retrieved from [Link]
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da Silva, A. C., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Retrieved from [Link]
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Sharma, V. K., et al. (2025). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. PDF. Retrieved from [Link]
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Hu, X., et al. (2025). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. SpringerLink. Retrieved from [Link]
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2-(3-Methoxyphenoxy)propanohydrazide: A Versatile Precursor for the Synthesis of Bioactive Heterocycles
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is perpetual. Among the myriad of synthetic building blocks, hydrazide derivatives have emerged as exceptionally versatile precursors for the construction of a wide array of heterocyclic systems. This guide focuses on 2-(3-methoxyphenoxy)propanohydrazide, a molecule poised for significant utility in the synthesis of biologically active heterocycles. The presence of the methoxyphenoxy moiety offers a handle for further structural modifications and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
This document serves as a technical resource, providing a scientific narrative on the synthesis of this compound and its subsequent application as a precursor for the synthesis of medicinally relevant heterocyclic cores, including 1,3,4-oxadiazoles and 1,2,4-triazoles. The protocols and insights provided herein are grounded in established chemical principles and aim to empower researchers in their pursuit of novel chemical entities.
Synthesis of the Core Precursor: this compound
The synthesis of this compound is most efficiently achieved through a two-step process commencing from the commercially available 2-(3-methoxyphenoxy)propanoic acid. This approach involves an initial esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Part 1: Esterification of 2-(3-Methoxyphenoxy)propanoic Acid
The initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester via Fischer esterification. This acid-catalyzed reaction is a classic and reliable method for ester formation.
Experimental Protocol: Synthesis of Ethyl 2-(3-methoxyphenoxy)propanoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(3-methoxyphenoxy)propanoic acid (1.0 eq.) in absolute ethanol (5-10 volumes).
-
Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the carboxylic acid weight) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude ethyl 2-(3-methoxyphenoxy)propanoate. The product can be further purified by vacuum distillation if necessary.
Part 2: Hydrazinolysis of Ethyl 2-(3-methoxyphenoxy)propanoate
The synthesized ester is then converted to the target hydrazide by reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically straightforward and high-yielding. A general method for this conversion is described in a patent by Wangli, Z. et al.[1].
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve ethyl 2-(3-methoxyphenoxy)propanoate (1.0 eq.) in ethanol (5 volumes).
-
Hydrazine Addition: Add hydrazine hydrate (80-99% solution, 1.5-2.0 eq.) dropwise to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid product, this compound, will precipitate out.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the pure hydrazide.[2]
Application of this compound in Heterocyclic Synthesis
The presence of the hydrazide functional group in this compound makes it an excellent starting material for the synthesis of various five-membered heterocycles, which are prevalent in many biologically active compounds.[3]
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are a class of heterocycles known for a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties.[4]
1. Synthesis of 5-(1-(3-Methoxyphenoxy)ethyl)-1,3,4-oxadiazole-2-thiol
A common and efficient method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of a hydrazide with carbon disulfide in a basic medium.[5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Base and CS₂ Addition: Add potassium hydroxide (1.1 eq.) to the solution and stir until it dissolves. Then, add carbon disulfide (1.5 eq.) dropwise.
-
Reflux: Reflux the reaction mixture for 8-12 hours. The reaction can be monitored by TLC.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from ethanol to yield 5-(1-(3-methoxyphenoxy)ethyl)-1,3,4-oxadiazole-2-thiol.
2. Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Oxidative Cyclization
Another versatile method for synthesizing 1,3,4-oxadiazoles is through the oxidative cyclization of N-acylhydrazones, which are formed by the condensation of a hydrazide with an aldehyde.
Experimental Protocol:
-
Formation of N-Acylhydrazone: In ethanol, reflux a mixture of this compound (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) with a catalytic amount of acetic acid for 2-4 hours to form the corresponding N'-[1-(substituted)methylidene]-2-(3-methoxyphenoxy)propanehydrazide.
-
Oxidative Cyclization: The crude hydrazone is then subjected to oxidative cyclization. A variety of oxidizing agents can be used, such as iodine in the presence of a base or ceric ammonium nitrate.[4] For example, the hydrazone can be refluxed in acetic acid with a catalytic amount of iodine to yield the 2,5-disubstituted 1,3,4-oxadiazole.
-
Purification: The product is isolated by pouring the reaction mixture into ice-cold water and collecting the precipitate, which is then purified by recrystallization.
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antifungal, antibacterial, and anticonvulsant properties.
Synthesis of 4-Amino-5-(1-(3-methoxyphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol
This triazole derivative can be synthesized from the potassium dithiocarbazinate salt, which is an intermediate in the synthesis of the oxadiazole-thiol described above. The subsequent reaction with hydrazine hydrate leads to the formation of the amino-triazole-thiol.[6]
Experimental Protocol:
-
Formation of Potassium Dithiocarbazinate: Follow steps 1 and 2 for the synthesis of 5-(1-(3-methoxyphenoxy)ethyl)-1,3,4-oxadiazole-2-thiol to form the intermediate potassium salt.
-
Cyclization with Hydrazine Hydrate: To the ethanolic solution of the potassium dithiocarbazinate salt, add an excess of hydrazine hydrate (2-3 eq.).
-
Reflux: Reflux the reaction mixture for 6-10 hours, during which the evolution of hydrogen sulfide gas may be observed.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with cold water and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford 4-amino-5-(1-(3-methoxyphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol.
Overall Synthetic Scheme
Caption: Synthetic pathways from this compound to various heterocycles.
Field-Proven Insights: Biological Significance of Derived Heterocycles
The rationale behind synthesizing 1,3,4-oxadiazole and 1,2,4-triazole derivatives from this compound is strongly supported by the extensive body of literature documenting the diverse biological activities of these heterocyclic systems.
| Heterocyclic Core | Reported Biological Activities |
| 1,3,4-Oxadiazole | Antibacterial, Antifungal, Anti-inflammatory, Anticancer, Anticonvulsant, Antiviral[3][4] |
| 1,2,4-Triazole | Antifungal, Antibacterial, Anti-inflammatory, Anticancer, Anticonvulsant, Antiviral, Antitubercular[7] |
The methoxyphenoxy substituent in the precursor molecule can be strategically utilized to modulate the lipophilicity and electronic properties of the final heterocyclic compounds, potentially enhancing their biological activity and pharmacokinetic profile. The synthesis of libraries of these compounds based on the this compound scaffold presents a promising avenue for the discovery of new lead compounds in drug development programs.
Conclusion
This compound stands out as a highly valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds, particularly 1,3,4-oxadiazoles and 1,2,4-triazoles. The synthetic routes outlined in this guide are based on robust and well-established chemical transformations, offering researchers reliable pathways to access these important molecular scaffolds. The known biological significance of the resulting heterocyclic cores provides a strong impetus for the exploration of novel derivatives based on this precursor, with the potential to uncover new therapeutic agents with improved efficacy and pharmacological properties. This guide serves as a foundational resource to stimulate further research and innovation in this promising area of synthetic and medicinal chemistry.
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- Kaplaushenko, A. G., et al. (2014). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity.
- Khodair, A. I., et al. (2012). Synthesis, Characterization and Evaluation of Some 5-Substituted 1,3,4-Oxadiazole-2-thioesters as Antifungal Agents. Journal of the Korean Chemical Society, 56(2), 249-254.
- Kumar, A., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Bioorganic & Medicinal Chemistry Letters, 24(7), 1793-1798.
- Kumar, D., et al. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Pharmaceutical Sciences and Research, 9(3), 1152-1159.
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- Ozdemir, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.
- Patel, M. B., et al. (2011). N′-[1-(4-Chlorophenyl)ethylidene]acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2876.
- Plech, T., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979.
- Singh, S., et al. (2012). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4 – triazole-3-thiol]. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 335-337.
- Soni, N., et al. (2009). Synthesis of a Novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide. Molbank, 2009(2), M586.
- Talath, S., & Gadad, A. K. (2006). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists, 2(1), 40-45.
- Wangli, Z., et al. (2013). Preparation method of hydrazide compound. CN103408454A. Google Patents.
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A Technical Guide to the Preliminary Toxicological Assessment of 2-(3-Methoxyphenoxy)propanohydrazide
This guide provides a comprehensive framework for conducting preliminary toxicity studies on the novel chemical entity, 2-(3-Methoxyphenoxy)propanohydrazide. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered, logic-driven approach to safety and risk assessment. The methodologies described herein are grounded in established regulatory guidelines and best practices in toxicology, ensuring scientific integrity and the generation of robust, decision-enabling data.
Introduction and Rationale
This compound is a hydrazide derivative with potential applications in medicinal chemistry.[1][2] The hydrazide functional group is a common motif in many biologically active compounds.[3][4] However, the hydrazine moiety is also associated with potential toxicities, including neurological, hepatic, and hematological effects.[4][5] Therefore, a thorough and early assessment of the toxicological profile of any new hydrazide-containing compound is paramount for its continued development.[3][5]
This guide will detail a strategic, multi-faceted approach to the preliminary toxicological evaluation of this compound, encompassing in silico prediction, in vitro cytotoxicity and genotoxicity, and in vivo acute and sub-acute toxicity studies. The causality behind each experimental choice is explained to provide a clear understanding of the toxicological endpoints being assessed.
In Silico Toxicity Prediction: A First-Tier Assessment
Before embarking on resource-intensive experimental studies, in silico computational models provide a valuable initial screening to predict potential toxicities.[6][7] These models leverage large datasets of known chemical structures and their associated toxicological data to identify potential liabilities of a new molecule.[6][8]
Rationale for In Silico Screening
-
Early Hazard Identification: Computational tools can flag potential issues such as mutagenicity, carcinogenicity, hepatotoxicity, and reproductive toxicity based on structural alerts and quantitative structure-activity relationship (QSAR) models.[7][9][10]
-
Prioritization of Experimental Studies: Predictions from in silico models can help in prioritizing and designing more focused and relevant in vitro and in vivo assays.
-
Adherence to the 3Rs Principle: The use of computational methods aligns with the principles of Replacement, Reduction, and Refinement of animal testing by minimizing the number of animals required for initial safety assessment.[11]
Recommended In Silico Tools and Endpoints
A variety of commercial and open-source platforms can be utilized for this purpose. It is recommended to use a consensus approach by employing multiple models to increase the confidence in the predictions.
| Toxicity Endpoint | Recommended In Silico Tool(s) | Justification |
| Mutagenicity | Derek Nexus®, ProTox-II | Identifies structural alerts for DNA reactivity and predicts the outcome of Ames tests.[8][10] |
| Carcinogenicity | ProTox-II, Lhasa Carcinogenicity Database | Predicts carcinogenic potential based on structural fragments and statistical models.[8] |
| Hepatotoxicity | Derek Nexus®, ProTox-II | Screens for structural motifs associated with liver injury.[8][10] |
| hERG Inhibition | Derek Nexus® | Assesses the risk of cardiac toxicity by predicting blockage of the hERG potassium channel.[10] |
| Skin Sensitization | Derek Nexus® | Predicts the potential for allergic contact dermatitis.[10] |
Table 1: Recommended In Silico Toxicity Prediction Tools and Endpoints
The workflow for in silico toxicity prediction is outlined in the diagram below.
Caption: Workflow for in silico toxicity prediction.
In Vitro Toxicity Studies: Cellular Level Assessment
Following the initial in silico screen, in vitro assays are crucial for providing experimental data on the compound's effects at the cellular level. These assays are relatively high-throughput and serve as a bridge between computational predictions and more complex in vivo studies.
Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the concentration at which a substance becomes toxic to cells.[12] This information is vital for dose selection in subsequent, more complex assays. A common and robust method is the XTT assay.[13][14]
The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay measures cell viability based on the metabolic activity of mitochondria in living cells.[13][15]
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.
-
Incubation with Reagent: Incubate the plate for an additional 2-4 hours to allow for the conversion of XTT to a colored formazan product by metabolically active cells.[13]
-
Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically 450-500 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
| Parameter | Description |
| Cell Line | e.g., HepG2 (human liver carcinoma), NIH3T3 (mouse fibroblast) |
| Seeding Density | Optimized for logarithmic growth during the assay period |
| Compound Concentrations | Typically a logarithmic series (e.g., 0.1, 1, 10, 100, 1000 µM) |
| Incubation Time | 24, 48, and 72 hours to assess time-dependent effects |
| Controls | Vehicle (e.g., DMSO), Positive (e.g., Doxorubicin), Untreated |
| Readout | Absorbance at ~475 nm |
Table 2: Key Parameters for the XTT Cytotoxicity Assay
Genotoxicity Assays
Genotoxicity assays are designed to detect compounds that can induce genetic damage, which can lead to mutations and potentially cancer.[16][17] A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies.[16][18]
The Ames test is a widely used method for identifying compounds that can cause gene mutations.[19][20] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.[20]
Experimental Protocol:
-
Strain Selection: Use a standard set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens that require metabolic activation to become genotoxic.[19]
-
Plate Incorporation Method:
-
Mix the test compound at various concentrations, the bacterial culture, and (if applicable) the S9 mix with molten top agar.
-
Pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
In Vivo Acute and Sub-acute Toxicity Studies: Systemic Assessment
In vivo studies are essential to understand the systemic effects of a compound in a whole organism. These studies provide crucial information on the potential target organs of toxicity and help in determining a safe dose range for further studies.[21][22] All animal studies should be conducted in compliance with ethical guidelines and regulations.
Acute Oral Toxicity Study (OECD 420, 423, or 425)
The acute oral toxicity study provides information on the adverse effects of a single high dose of the test substance.[23][24][25] The primary goal is to determine the median lethal dose (LD50) or to classify the compound into a toxicity category.[21][23] The Up-and-Down Procedure (OECD 425) is often preferred as it uses fewer animals.[23][26]
Experimental Protocol (Following OECD 425):
-
Animal Model: Use a single sex of a standard rodent species (e.g., female Wistar rats).[26][27]
-
Dosing: Administer a single oral dose of this compound to one animal. The starting dose is typically based on in silico predictions and in vitro cytotoxicity data.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.[21][22]
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Termination: The study is concluded when a stopping criterion is met (e.g., a specific number of reversals in dose have occurred).
-
Data Collection: Record body weight changes, clinical signs of toxicity, and any mortalities. Conduct a gross necropsy on all animals at the end of the study.
| Parameter | Description |
| Species | Rat (e.g., Wistar or Sprague-Dawley) |
| Sex | Typically female |
| Number of Animals | Sequentially dosed, typically 5-8 animals in total |
| Route of Administration | Oral gavage |
| Observation Period | 14 days |
| Endpoints | Mortality, clinical signs, body weight, gross pathology |
Table 3: Key Parameters for the Acute Oral Toxicity Study (OECD 425)
Sub-acute (28-Day) Oral Toxicity Study (OECD 407)
A sub-acute or repeated dose 28-day oral toxicity study provides information on the adverse effects of repeated exposure to the compound.[28][29] This study is crucial for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL).[30]
Experimental Protocol:
-
Animal Model: Use both male and female rodents (e.g., Wistar rats).
-
Dose Groups: Typically include a control group and at least three dose levels (low, mid, high) of this compound. The doses are selected based on the results of the acute toxicity study.
-
Dosing: Administer the compound daily via oral gavage for 28 consecutive days.
-
Observations: Monitor the animals daily for clinical signs of toxicity. Record body weight and food consumption weekly.
-
Clinical Pathology: At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis. Collect urine for urinalysis.
-
Pathology: Conduct a full necropsy on all animals. Weigh major organs and preserve them for histopathological examination.
-
Recovery Group: A satellite group may be included that is treated for 28 days and then observed for a further 14 days without treatment to assess the reversibility of any toxic effects.
Caption: Workflow for the Sub-acute (28-Day) Oral Toxicity Study.
Conclusion and Future Directions
The preliminary toxicity studies outlined in this guide provide a robust and scientifically sound framework for the initial safety assessment of this compound. The data generated from these studies will be critical for making informed decisions regarding the continued development of this compound. A favorable toxicity profile from these preliminary studies would warrant progression to more comprehensive sub-chronic and chronic toxicity studies, as well as reproductive and developmental toxicity evaluations, to build a complete safety profile for potential clinical applications.
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- U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. FDA.
- Royal Society of Chemistry. (2025).
- ResearchGate. (2021). In silico toxicity prediction using Derek Nexus® for skin sensitization, phototoxicity, hepatotoxicity and in vitro hERG inhibition.
- Measurlabs. (n.d.). XTT Assay for Medical Device Cytotoxicity Assessment. Measurlabs.
- High-throughput approaches for genotoxicity testing in drug development: recent advances. (2016). [No source found].
- Creative Biolabs. (n.d.). Acute Toxicity.
- Number of substances with studies for each of the acute oral toxicity OECD guidelines. (n.d.). [No source found].
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- National Institutes of Health. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. NIH.
- ACS Publications. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry.
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A Senior Application Scientist's Guide to Elucidating the Mechanism of Action of 2-(3-Methoxyphenoxy)propanohydrazide
Abstract: The discovery of novel small molecules like 2-(3-Methoxyphenoxy)propanohydrazide presents both an opportunity and a challenge. While its unique structure suggests potential therapeutic value, its mechanism of action (MoA) remains uncharacterized. This technical guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to systematically investigate and define the core MoA of this and other novel chemical entities. Moving beyond a rigid template, this document outlines a logical, iterative workflow—from predictive computational analysis to definitive biophysical and cellular validation—grounded in scientific integrity and causality. Each proposed step is designed to build upon the last, creating a self-validating system of inquiry that culminates in a robust, evidence-based mechanistic model.
Section 1: Introduction and Foundational Analysis
The journey to understanding a new drug candidate begins with a thorough analysis of its structure and a review of the known biological activities of related chemical scaffolds. The compound in focus, this compound, possesses two key features: a methoxyphenol group and a propanohydrazide tail.
-
Methoxyphenols: Compounds with a 2-methoxyphenol moiety have been reported to possess a range of biological activities, including antioxidant and cyclooxygenase (COX)-2 inhibitory effects.[1]
-
Hydrazides: The hydrazide functional group (-CONHNH2) is a common feature in many pharmacologically active compounds, known to exhibit a wide array of biological activities, including antimicrobial, anticonvulsant, and antiviral properties.[2][3][4][5]
This initial analysis suggests that this compound could potentially interact with enzymes, signaling proteins, or other biological macromolecules. However, without experimental data, these are merely educated hypotheses. The following sections outline a systematic approach to move from hypothesis to validated mechanism.
Section 2: In Silico Target Prediction: Charting the Course
Before committing to resource-intensive wet-lab experiments, computational methods serve as a powerful and efficient first step to generate testable hypotheses about a compound's biological targets.[6] These in silico approaches analyze the molecule's 3D structure and chemical properties to predict potential interactions with known protein targets.[6][7]
Methodology Overview: A combination of ligand-based and structure-based methods is recommended for a comprehensive prediction.
-
Ligand-Based Approaches: These methods compare this compound to databases of compounds with known biological activities. Techniques like 2D similarity searching and 3D pharmacophore modeling can identify proteins that are targeted by structurally similar molecules.
-
Structure-Based Approaches (Molecular Docking): If the 3D structures of potential target proteins are known, molecular docking can simulate the binding of this compound to their active or allosteric sites.[8] This provides insights into the potential binding affinity and mode of interaction.
Experimental Workflow: In Silico Target Prediction
Caption: Workflow for computational prediction of biological targets.
Hypothetical Outcome: Let's hypothesize that the in silico screening predicts with high confidence that this compound binds to a specific family of protein kinases, for example, the Janus kinases (JAKs), which are crucial mediators of cytokine signaling.
Section 3: Biochemical Validation of Direct Target Engagement
With a prioritized list of potential targets from the in silico analysis, the next logical step is to confirm a direct, physical interaction between the compound and the predicted target protein(s) in a controlled, cell-free environment.
Enzyme Inhibition Assays
If the predicted target is an enzyme, such as a kinase, a direct enzyme inhibition assay is the gold standard for validation.[9] These assays measure the enzymatic activity in the presence of varying concentrations of the compound to determine its inhibitory potency (IC50).
Protocol: In Vitro Kinase Assay
This protocol is a generalized example for testing the inhibitory activity of this compound against a recombinant kinase (e.g., JAK2).
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 300 mM NaCl, 2 mM DTT).[10]
-
Prepare a 2X ATP/MgCl2 solution in kinase buffer to a final concentration of 20 mM MgCl2 and 200 µM ATP.[11]
-
Prepare a 2X solution of the substrate peptide.
-
Serially dilute this compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).
-
Add 10 µL of the recombinant kinase solution (e.g., 50 nM JAK2).[11]
-
Add 5 µL of the substrate peptide solution.
-
Initiate the reaction by adding 10 µL of the 2X ATP/MgCl2 solution.[11]
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using an appropriate method, such as a fluorescence-based assay or mass spectrometry.[10]
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Hypothetical Data Summary:
| Target Kinase | IC50 of this compound (nM) |
| JAK1 | 1500 |
| JAK2 | 50 |
| JAK3 | >10000 |
| TYK2 | 8000 |
This hypothetical data suggests that the compound is a potent and selective inhibitor of JAK2.
Section 4: Confirming Target Engagement in a Cellular Context
Demonstrating a direct interaction in a test tube is a critical step, but it is essential to confirm that the compound can engage its target within the complex environment of a living cell.[12] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[12][13][14]
CETSA is based on the principle that when a small molecule binds to its target protein, it generally increases the protein's thermal stability.[12] This stabilization can be detected by heating intact cells, lysing them, and then quantifying the amount of the target protein that remains soluble at different temperatures.[13]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture a relevant cell line (e.g., a hematopoietic cell line that expresses JAK2) to ~80% confluency.
-
Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10 µM) for 1-2 hours at 37°C.[15]
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.[15]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.[15]
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
-
Detection:
-
Analyze the soluble fractions by Western blot using an antibody specific for the target protein (e.g., anti-JAK2).
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates target engagement.
-
Visualization of CETSA Principle
Caption: Conceptual workflow of the Cellular Thermal Shift Assay (CETSA).
Section 5: Elucidating Downstream Signaling Pathways with Transcriptomics
Once direct target engagement is confirmed, the next crucial step is to understand the functional consequences of this interaction. If this compound inhibits JAK2, it should modulate the expression of genes downstream of the JAK-STAT signaling pathway. RNA sequencing (RNA-Seq) is an unbiased, high-throughput method to capture these global transcriptomic changes.[16][17][18]
By comparing the gene expression profiles of cells treated with the compound versus a vehicle control, we can identify which signaling pathways are affected.[19] This provides a functional fingerprint of the compound's activity.
Protocol: RNA Sequencing for Pathway Analysis
-
Experimental Design:
-
Use a biologically relevant cell system (e.g., a cytokine-stimulated cell line where the JAK-STAT pathway is active).
-
Treat cells with vehicle (DMSO) and this compound at a concentration near its cellular EC50 (effective concentration, 50%).
-
Include multiple biological replicates (n≥3) for each condition.
-
-
Sample Preparation:
-
Lyse the cells and extract total RNA. Ensure high quality and integrity of the RNA.
-
Prepare sequencing libraries from the extracted RNA.
-
-
Sequencing and Data Analysis:
-
Perform high-throughput sequencing.
-
Align the sequencing reads to a reference genome and quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by the compound.
-
Use pathway analysis tools (e.g., GSEA, IPA) to identify signaling pathways that are enriched among the differentially expressed genes.
-
Hypothetical Outcome: Pathway analysis of the RNA-Seq data reveals a significant downregulation of genes known to be targets of the transcription factor STAT3, which is a primary downstream effector of JAK2. This provides strong evidence that the compound's inhibition of JAK2 has the expected functional consequence on cellular signaling.
Section 6: Conclusion and Integrated Model of Action
By systematically progressing through the described workflow, we can build a comprehensive and validated model for the mechanism of action of this compound.
Integrated Mechanistic Model:
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Methodological & Application
Application Note & Protocol: A Streamlined Synthesis of 2-(3-Methoxyphenoxy)propanohydrazide for Drug Discovery and Development
Abstract: This document provides a comprehensive, three-step protocol for the synthesis of 2-(3-Methoxyphenoxy)propanohydrazide, a key intermediate in the development of various pharmacologically active compounds. The synthesis pathway initiates with the Williamson ether synthesis to form 2-(3-Methoxyphenoxy)propanoic acid, proceeds through a Fischer esterification to yield the corresponding methyl ester, and culminates in a hydrazinolysis reaction to produce the target hydrazide. This guide is designed for researchers in medicinal chemistry and drug development, offering detailed procedural steps, mechanistic insights, and critical process parameters to ensure reproducibility and high yield.
Introduction and Significance
This compound serves as a versatile building block in the synthesis of novel therapeutic agents. The hydrazide functional group is a crucial pharmacophore that can be readily incorporated into more complex molecular scaffolds, such as pyrazoles, oxadiazoles, and other heterocyclic systems, which are prevalent in many classes of drugs. The 3-methoxyphenoxy moiety offers a site for further structural modification and influences the compound's pharmacokinetic and pharmacodynamic properties. A reliable and well-documented synthetic route is therefore essential for researchers exploring new chemical entities based on this scaffold.
This protocol outlines a logical and efficient pathway, breaking down the synthesis into three distinct, high-yielding stages. Each step has been optimized to utilize common laboratory reagents and straightforward purification techniques, making it accessible to a broad range of chemistry laboratories.
Overall Synthetic Scheme
The synthesis of this compound is achieved via the following three-stage reaction sequence:
Caption: Overall workflow for the synthesis of this compound.
Detailed Protocols and Methodologies
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Methoxyphenol | Reagent | Sigma-Aldrich | Purity ≥98% |
| 2-Chloropropanoic Acid | Reagent | Alfa Aesar | Purity ≥97% |
| Sodium Hydroxide (NaOH) | ACS | Fisher Scientific | Pellets |
| Methanol (MeOH) | Anhydrous | VWR | Purity ≥99.8% |
| Ethanol (EtOH) | 200 Proof | Decon Labs | Absolute |
| Sulfuric Acid (H₂SO₄) | ACS | BDH | Concentrated, 95-98% |
| Hydrazine Hydrate (N₂H₄·H₂O) | Reagent | Sigma-Aldrich | 80% solution |
| Diethyl Ether (Et₂O) | ACS | Fisher Scientific | |
| Ethyl Acetate (EtOAc) | HPLC | Fisher Scientific | |
| Hexanes | HPLC | Fisher Scientific | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | Granular |
| Hydrochloric Acid (HCl) | ACS | Fisher Scientific | Concentrated, ~37% |
PART 1: Synthesis of 2-(3-Methoxyphenoxy)propanoic Acid
Principle: This step employs the Williamson ether synthesis, a classic SN2 reaction. 3-Methoxyphenol is deprotonated by sodium hydroxide to form the more nucleophilic sodium 3-methoxyphenoxide. This phenoxide then attacks the electrophilic carbon of 2-chloropropanoic acid, displacing the chloride ion to form the desired ether linkage. The use of a strong base is critical for generating the phenoxide in situ.
Step-by-Step Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (8.8 g, 0.22 mol) in deionized water (100 mL).
-
Addition of Phenol: To the stirred NaOH solution, add 3-methoxyphenol (24.8 g, 0.20 mol). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the sodium phenoxide.
-
Addition of Haloacid: Slowly add 2-chloropropanoic acid (22.8 g, 0.21 mol) to the reaction mixture. The addition should be portion-wise to control any exotherm.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate with a catalytic amount of acetic acid.
-
Work-up and Acidification: After cooling to room temperature, transfer the mixture to a 1 L beaker. Acidify the aqueous solution to a pH of 1-2 by slowly adding concentrated hydrochloric acid while stirring in an ice bath. A precipitate or oily product should form.
-
Extraction: Extract the acidified mixture with diethyl ether (3 x 150 mL). Combine the organic layers.
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, 2-(3-methoxyphenoxy)propanoic acid[1], can be purified by recrystallization from a toluene/hexanes mixture to yield a white solid.
PART 2: Synthesis of Methyl 2-(3-Methoxyphenoxy)propanoate
Principle: This stage utilizes the Fischer esterification reaction.[2] The carboxylic acid from Part 1 is heated with an excess of methanol in the presence of a catalytic amount of a strong acid (sulfuric acid). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible, and using excess methanol shifts the equilibrium towards the ester product.
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask, add the dried 2-(3-methoxyphenoxy)propanoic acid (19.6 g, 0.10 mol) and anhydrous methanol (120 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 3-5 hours. Monitor the disappearance of the starting carboxylic acid by TLC (8:2 hexanes:ethyl acetate).
-
Solvent Removal: After the reaction is complete, cool the flask to room temperature and remove the excess methanol using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the remaining acid, followed by brine (1 x 50 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(3-methoxyphenoxy)propanoate as an oil. This product is often of sufficient purity for the next step.
PART 3: Synthesis of this compound
Principle: The final step is a nucleophilic acyl substitution known as hydrazinolysis.[3][4] The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester from Part 2. This leads to the formation of a tetrahedral intermediate, which then collapses to eliminate methanol and form the stable hydrazide product. The reaction is typically driven to completion by heating.
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the methyl 2-(3-methoxyphenoxy)propanoate (21.0 g, 0.10 mol) in ethanol (100 mL).
-
Hydrazine Addition: Add hydrazine hydrate (80% solution, 12.5 mL, ~0.20 mol) to the solution. A slight exotherm may be observed.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) for 6-8 hours. The formation of a white precipitate may be observed as the product is often less soluble in ethanol than the starting ester.
-
Crystallization and Isolation: Cool the reaction mixture to room temperature, and then place it in an ice bath for 1 hour to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing and Drying: Wash the filter cake with cold ethanol (2 x 20 mL) to remove any unreacted starting materials or impurities. Dry the collected solid in a vacuum oven at 40-50 °C to a constant weight.
-
Characterization: The final product, this compound, should be a white crystalline solid. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Summary of Key Parameters and Expected Yields
| Step | Product | Starting Material (mol) | Key Reagents | Reaction Time (h) | Typical Yield (%) |
| 1 | 2-(3-Methoxyphenoxy)propanoic acid | 0.20 | NaOH, 2-Chloropropanoic acid | 4-6 | 85-92% |
| 2 | Methyl 2-(3-methoxyphenoxy)propanoate | 0.10 | Methanol, H₂SO₄ | 3-5 | 90-97% |
| 3 | This compound | 0.10 | Hydrazine Hydrate | 6-8 | 88-95% |
Troubleshooting and Field-Proven Insights
-
Part 1 - Incomplete Reaction: If the Williamson ether synthesis stalls, ensure the sodium hydroxide is fully dissolved and fresh. The 2-chloropropanoic acid should be of high quality, as impurities can hinder the reaction. An alternative strategy for difficult ether syntheses is to use a phase-transfer catalyst like tetrabutylammonium bromide, which can improve yields and shorten reaction times.[5]
-
Part 2 - Low Esterification Yield: The primary reason for low yields in Fischer esterification is the presence of water. Ensure all glassware is dry and use anhydrous methanol. The reaction is an equilibrium; driving off the water formed (e.g., with a Dean-Stark apparatus) or using a large excess of alcohol can push it to completion.
-
Part 3 - Product Oiling Out: During the hydrazinolysis work-up, if the product oils out instead of precipitating, try adding a small amount of water to the ethanol solution to induce crystallization. Alternatively, remove the solvent completely and triturate the resulting oil with cold diethyl ether to solidify the product.
References
- U.S. Patent 4,304,930A, "Process for the preparation of 2-(3-phenoxy-phenyl)
-
"Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulating mechanism," Taylor & Francis Online. [Link]
-
"2-(3-Methoxyphenoxy)propanoic acid," PubChem, National Institutes of Health. [Link]
- Chinese Patent CN102010326A, "Industrial method for synthesizing 2-(4-methoxyphenoxy)
-
"Preparation of 2-[3,5-bis(trifluoromethyl)phenoxy]propionic acid," PrepChem.com. [Link]
-
"STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES," Proceedings of the YSU B: Chemical and Biological Sciences. [Link]
-
"Hydrazinolysis of 3-R-[6][7][8]Triazino[2,3-c]quinazolin-2-ones. Synthetic and Theoretical Aspects," ResearchGate. [Link]
-
"Esterification of propanoic acid in the presence of a homogeneous catalyst," ResearchGate. [Link]
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- 3. STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES | Proceedings of the YSU B: Chemical and Biological Sciences [journals.ysu.am]
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Application Note & Protocol: Exploring the Reactivity of 2-(3-Methoxyphenoxy)propanohydrazide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed experimental protocol for a representative reaction of 2-(3-Methoxyphenoxy)propanohydrazide, a compound of interest in medicinal chemistry due to its structural motifs. Hydrazides are a versatile class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds and other derivatives with significant biological activity.[1][2][3] This guide will focus on the well-established condensation reaction of this compound with an aldehyde to form a hydrazone, a common pathway to novel bioactive molecules. The causality behind each experimental choice is explained to provide a deeper understanding of the reaction mechanism and to facilitate adaptation for the synthesis of diverse derivatives.
Introduction: The Scientific Rationale
Hydrazides are characterized by the functional group -C(=O)NHNH2. The lone pair of electrons on the terminal nitrogen atom makes hydrazides effective nucleophiles, readily reacting with electrophiles such as aldehydes and ketones. This reactivity is the cornerstone of their utility in synthetic chemistry. The resulting hydrazones possess the R1R2C=NNHC(=O)R3 scaffold, which is a common feature in compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1]
The methoxyphenoxy moiety in the target molecule is also of interest, as this group is present in numerous pharmacologically active compounds, potentially influencing properties like membrane permeability and target binding.[4][5] The reaction detailed below is a foundational experiment that can be adapted to create a library of N-acylhydrazone derivatives of this compound for screening in drug discovery programs.
Core Protocol: Synthesis of a Representative Hydrazone Derivative
This protocol details the synthesis of (E)-N'-(4-chlorobenzylidene)-2-(3-methoxyphenoxy)propanohydrazide as a representative example. 4-chlorobenzaldehyde is chosen as the electrophile due to its commercial availability and the prevalence of halogenated aromatic rings in drug candidates.
Materials and Equipment
| Reagents | Grade | Supplier |
| This compound | ≥95% | e.g., Fluorochem |
| 4-chlorobenzaldehyde | ≥98% | Standard Supplier |
| Ethanol (Absolute) | Reagent Grade | Standard Supplier |
| Glacial Acetic Acid | Reagent Grade | Standard Supplier |
| Diethyl Ether (or Ethyl Acetate) | Reagent Grade | Standard Supplier |
| Sodium Bicarbonate (NaHCO3) | Reagent Grade | Standard Supplier |
| Anhydrous Magnesium Sulfate (MgSO4) | Reagent Grade | Standard Supplier |
| Equipment |
| Round-bottom flask (50 mL) |
| Magnetic stirrer and stir bar |
| Reflux condenser |
| Heating mantle or oil bath |
| Thin Layer Chromatography (TLC) plates (silica gel) |
| UV lamp for TLC visualization |
| Buchner funnel and filter paper |
| Rotary evaporator |
| Standard laboratory glassware |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a hydrazone derivative.
Step-by-Step Protocol
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol (approximately 10-15 mL). Add 1.05 equivalents of 4-chlorobenzaldehyde to this solution.
-
Rationale: The reaction is typically carried out in a 1:1 molar ratio, with a slight excess of the aldehyde to ensure complete consumption of the hydrazide. Ethanol is a common solvent as it dissolves both reactants and is easily removed.[6]
-
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Rationale: The condensation reaction is acid-catalyzed. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.[6]
-
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath. Maintain the reflux with gentle stirring.
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Refluxing prevents the loss of solvent during heating.
-
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes) and spot them on a TLC plate. A suitable eluent system would be a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the starting hydrazide has disappeared. Reaction times can vary but are often in the range of 2-4 hours.[6]
-
Rationale: TLC is a crucial technique for determining the endpoint of a reaction, preventing the formation of by-products due to prolonged heating.
-
-
Product Isolation (Work-up): Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator, or the product can be precipitated by adding the reaction mixture to cold water.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted aldehyde, followed by a wash with water to remove any residual acid catalyst.
-
Rationale: Washing with a cold solvent minimizes the loss of the desired product, which may have some solubility in the solvent at higher temperatures.
-
-
Purification: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Rationale: Recrystallization is a standard method for purifying solid organic compounds.
-
-
Drying and Characterization: Dry the purified solid product, for instance, in a vacuum oven. The final product should be characterized to confirm its structure and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][3]
Safety and Handling Precautions
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.[7][8]
-
This compound: This compound is classified as harmful if swallowed.[9] Avoid breathing dust, and in case of ingestion, seek immediate medical attention.[9]
-
4-chlorobenzaldehyde: This compound is harmful if swallowed and may cause skin and eye irritation.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.
-
Ethanol: Flammable liquid and vapor. Keep away from heat and open flames.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[7][10][11][12]
Expected Results and Data Interpretation
The successful synthesis of the target hydrazone can be confirmed by various analytical techniques:
-
IR Spectroscopy: Expect to see the appearance of a C=N (imine) stretch (around 1640 cm⁻¹) and the retention of the C=O (amide) stretch (around 1680 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).[6]
-
¹H NMR Spectroscopy: Look for a characteristic singlet for the N=CH proton (downfield, around 8-9 ppm) and signals corresponding to the aromatic and aliphatic protons of the molecule. The disappearance of the aldehyde proton signal (around 9-10 ppm) from the starting material is a key indicator of reaction completion.[6]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the product.
Conclusion
This application note provides a robust and scientifically grounded protocol for the reaction of this compound with an aldehyde. By understanding the rationale behind each step, researchers can confidently adapt this procedure to synthesize a variety of hydrazone derivatives for further investigation in drug development and other scientific disciplines. The versatility of hydrazide chemistry opens up a vast chemical space for exploration, starting from this fundamental reaction.
References
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Lončar, M., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Retrieved from [Link]
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3D-basics. (2023). Safety Data Sheet: (2-methoxymethylethoxy)propanol. Retrieved from [Link]
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Hranjec, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Retrieved from [Link]
- Prabhu, P., et al. (2015).
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MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
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Regulations.gov. (2019). Methoxyfenozide SAFETY DATA SHEET. Retrieved from [Link]
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Wube, A., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules. Retrieved from [Link]
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Xiu, C., et al. (2017). Novel benzopyran derivatives and their therapeutic applications: a patent review (2009-2016). Expert Opinion on Therapeutic Patents. Retrieved from [Link]
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Kulinich, A. V., et al. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Molecules. Retrieved from [Link]
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Fassihi, A., et al. (2012). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
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ResearchGate. (n.d.). The chemistry of hydrazides. Retrieved from [Link]
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Application Notes and Protocols for the Antimicrobial Evaluation of 2-(3-Methoxyphenoxy)propanohydrazide
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: The Promise of Hydrazide Derivatives in Antimicrobial Research
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the diverse chemical scaffolds explored, hydrazide derivatives have emerged as a particularly promising class of compounds.[1][2][3] These molecules, characterized by the presence of a hydrazide functional group (-CONHNH2), and their hydrazone adducts (formed by condensation with aldehydes or ketones), exhibit a wide spectrum of biological activities, including potent antibacterial, antifungal, and antimycobacterial properties.[1][2][4][5]
This application note focuses on 2-(3-Methoxyphenoxy)propanohydrazide , a representative member of this class, to provide a comprehensive guide for its evaluation in antimicrobial assays. While specific data on this particular molecule is nascent, the protocols and principles outlined herein are broadly applicable to the screening and characterization of novel hydrazide derivatives.
The antimicrobial efficacy of hydrazide derivatives is often attributed to their ability to interfere with essential microbial processes.[1] Potential mechanisms of action include the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall, disruption of peptidoglycan biosynthesis, and the inhibition of DNA gyrase, an enzyme vital for bacterial DNA replication.[1][4][6]
This document provides detailed, step-by-step protocols for three fundamental antimicrobial susceptibility testing methods: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), Agar Disk Diffusion for assessing preliminary susceptibility, and the Time-Kill Kinetic Assay to understand the pharmacodynamics of the compound. These protocols are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring methodological rigor and reproducibility.[7][8][9][10]
Chemical Profile: this compound
| Property | Value | Source |
| IUPAC Name | 2-(3-methoxyphenoxy)propanehydrazide | [11] |
| CAS Number | 588678-30-2 | [11] |
| Molecular Formula | C10H14N2O3 | [11] |
| Molecular Weight | 210.23 g/mol | N/A |
| Canonical SMILES | COC1=CC=CC(=C1)OC(C)C(=O)NN | [11] |
I. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12] This is a cornerstone technique in antimicrobial susceptibility testing, providing a crucial metric for evaluating the potency of a novel compound. The protocol described below is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M07.[10]
Scientific Principle
A standardized suspension of the test microorganism is introduced into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. Following incubation, the presence or absence of visible growth is assessed. The MIC is the lowest concentration of the compound at which no growth is observed.[12]
Experimental Workflow: Broth Microdilution
Caption: Workflow for MIC determination using broth microdilution.
Detailed Protocol: Broth Microdilution
Materials:
-
This compound
-
Sterile 96-well microtiter plates[12]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[12]
-
Test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator (35-37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilutions should be made in CAMHB.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] d. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
Microtiter Plate Setup: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound). e. Well 12 will serve as the sterility control (no inoculum).
-
Inoculation: Inoculate wells 1 through 11 with 100 µL of the diluted microbial suspension.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[13]
-
Result Interpretation: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth.[12]
II. Agar Disk Diffusion Assay
The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[15] It is a widely used and cost-effective screening method. The protocol is based on CLSI document M02.[9]
Scientific Principle
A filter paper disk impregnated with a known concentration of the antimicrobial agent is placed on the surface of an agar plate that has been uniformly inoculated with the test microorganism.[16][17] The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the agent.[15]
Experimental Workflow: Agar Disk Diffusion
Sources
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- 2. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
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Application Notes and Protocols for the Investigation of 2-(3-Methoxyphenoxy)propanohydrazide in Cancer Cell Lines
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: Unraveling the Therapeutic Potential of a Novel Hydrazide Derivative
The relentless pursuit of novel therapeutic agents is a cornerstone of cancer research. Small molecules, due to their potential for oral bioavailability and targeted action, represent a significant avenue in this endeavor. 2-(3-Methoxyphenoxy)propanohydrazide is a novel compound featuring two key structural motifs: a methoxyphenoxy group and a propanohydrazide core. While direct studies on this specific molecule are nascent, extensive research into structurally related compounds provides a compelling rationale for its investigation as a potential anticancer agent.
The hydrazide-hydrazone scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including significant anticancer effects.[1][2][3][4][5] Derivatives incorporating this moiety have been demonstrated to induce apoptosis and cell cycle arrest across a variety of cancer cell lines.[2][5][6][7] The proposed mechanisms often involve the modulation of critical cell signaling pathways, such as the PI3K/Akt pathway, and the upregulation of pro-apoptotic proteins like Bax and cleaved Caspase-3.[1][8]
Furthermore, the presence of a methoxy group on a phenyl ring is a common feature in many bioactive compounds, including those with demonstrated cytotoxic and pro-apoptotic activities against cancer cells.[9][10][11] The methoxy group can influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.[9] For instance, certain methoxy-substituted chalcones and flavones have shown potent anticancer effects.[10][11]
Given the established anticancer potential of both the hydrazide and methoxyphenoxy moieties, we hypothesize that this compound may exert cytotoxic and/or cytostatic effects on cancer cells. This document provides a comprehensive guide for researchers to systematically evaluate the anticancer properties of this compound and to elucidate its potential mechanism of action. The following protocols are designed to be robust and self-validating, providing a clear path from initial screening to more detailed mechanistic studies.
PART 1: Foundational Screening - Assessing Cytotoxicity
The initial step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The following protocols describe the use of tetrazolium-based colorimetric assays (MTT and XTT) to quantify these effects.
Cell Viability Assessment using MTT and XTT Assays
Scientific Rationale: The MTT and XTT assays are foundational in vitro methods to assess the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product. The intensity of the color is directly proportional to the number of metabolically active (viable) cells. The choice between MTT and XTT often depends on the specific cell line and experimental conditions; XTT has the advantage of producing a water-soluble formazan, simplifying the protocol.
Experimental Workflow:
Caption: Workflow for assessing cell viability using MTT or XTT assays.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to obtain the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Detailed Protocol: XTT Assay
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450-500 nm with a reference wavelength of 630-690 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value as described for the MTT assay.
Data Presentation:
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| IC₅₀ (µM) |
PART 2: Mechanistic Deep Dive - Investigating the Mode of Action
Once the cytotoxic potential of this compound is established, the next crucial step is to investigate its mechanism of action. Based on the literature for related compounds, we will focus on assessing the induction of apoptosis and cell cycle arrest.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Scientific Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension, and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >670 nm.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (lower left): Viable cells
-
Annexin V+ / PI- (lower right): Early apoptotic cells
-
Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (upper left): Necrotic cells
-
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | |||
| This compound (IC₅₀) |
Cell Cycle Analysis by Flow Cytometry
Scientific Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M). This arrest can prevent cell proliferation and may trigger apoptosis. By staining the DNA of cells with a fluorescent dye like propidium iodide (PI), the distribution of cells in different phases of the cell cycle can be quantified by flow cytometry, as the amount of DNA is proportional to the fluorescence intensity.
Experimental Workflow:
Caption: Workflow for cell cycle analysis by flow cytometry.
Detailed Protocol:
-
Cell Treatment: Treat cells as described in the apoptosis protocol (section 2.1, step 1).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate a histogram of DNA content. Analyze the histogram using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Untreated Control | |||
| This compound (IC₅₀) |
Western Blot Analysis of Key Signaling Proteins
Scientific Rationale: To further dissect the molecular mechanism of action, Western blotting can be employed to investigate the expression levels of key proteins involved in apoptosis and cell cycle regulation. Based on the findings for related hydrazide compounds, it is pertinent to examine proteins in the intrinsic apoptotic pathway and those that regulate the cell cycle.
Hypothesized Signaling Pathway:
Caption: Hypothesized apoptotic pathway induced by the compound.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, cleaved Caspase-3, PARP, cleaved PARP, p21, Cyclin B1, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Target Proteins for Western Blot Analysis:
| Protein | Function | Expected Change |
| Bax | Pro-apoptotic | Increase |
| Bcl-2 | Anti-apoptotic | Decrease |
| Cleaved Caspase-3 | Executioner caspase | Increase |
| Cleaved PARP | Marker of apoptosis | Increase |
| p21 | Cell cycle inhibitor | Increase |
| Cyclin B1 | G2/M progression | Decrease |
| β-actin/GAPDH | Loading control | No change |
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial investigation of this compound as a potential anticancer agent. The systematic approach, starting from broad cytotoxicity screening and progressing to detailed mechanistic studies, will enable researchers to thoroughly characterize the biological activity of this novel compound.
Positive results from these assays, such as a low IC₅₀ value, induction of apoptosis, and cell cycle arrest, would warrant further investigation. Future studies could include:
-
In vivo efficacy studies: Evaluating the antitumor activity of the compound in animal models of cancer.
-
Target identification: Utilizing techniques such as proteomics or chemical biology approaches to identify the direct molecular target(s) of the compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
By following the rigorous methodologies presented here, the scientific community can effectively assess the therapeutic potential of this compound and contribute to the development of new and effective cancer therapies.
References
-
Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. (URL: [Link])
-
Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. (URL: [Link])
-
Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. (URL: [Link])
-
Synthesis and anti-tumor evaluation of novel hydrazide and hydrazide-hydrazone derivatives. (URL: [Link])
-
Green Synthesis and Anticancer Evaluation of Novel Chrysin Hydrazone Derivatives. (URL: [Link])
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (URL: [Link])
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (URL: [Link])
-
Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule. (URL: [Link])
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Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kina se A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies. (URL: [Link])
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Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (URL: [Link])
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Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (URL: [Link])
-
A review of hydrazide-hydrazone metal complexes' antitumor potential. (URL: [Link])
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. (URL: [Link])
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (URL: [Link])
-
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (URL: [Link])
-
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. (URL: [Link])
-
Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (URL: [Link])
-
Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. (URL: [Link])
-
Chalcone Methoxy Derivatives Exhibit Antiproliferative and Proapoptotic Activity on Canine Lymphoma and Leukemia Cells. (URL: [Link])
-
Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (URL: [Link])
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Application Notes & Protocols: Development of Novel Anti-inflammatory Agents from 2-(3-Methoxyphenoxy)propanohydrazide
Abstract
This technical guide provides a comprehensive framework for the development of novel anti-inflammatory agents derived from the scaffold 2-(3-Methoxyphenoxy)propanohydrazide. Hydrazide and its subsequent hydrazone derivatives are recognized for a wide spectrum of biological activities, including significant anti-inflammatory properties.[1][2] This document outlines the rationale, synthesis, and a tiered screening cascade for identifying and characterizing potent anti-inflammatory drug candidates. We detail robust protocols for in vitro and in vivo assays, explain the scientific basis for experimental choices, and provide a foundation for establishing structure-activity relationships (SAR). The ultimate goal is to guide researchers in the efficient discovery of next-generation therapeutics for inflammatory diseases.
Introduction: The Rationale for Hydrazide-Based Anti-inflammatory Agents
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3] Many current non-steroidal anti-inflammatory drugs (NSAIDs) are associated with significant side effects, necessitating the search for novel therapeutic agents with improved safety and efficacy profiles.[4]
The hydrazone functional group (-CO-NH-N=CH-) has emerged as a privileged pharmacophore in medicinal chemistry. Its structural flexibility and ability to form key interactions, such as hydrogen bonds and π–π stacking, allow for effective binding to a variety of biological targets involved in inflammation.[5] Derivatives of hydrazides have shown promise as potent anti-inflammatory agents, often acting through mechanisms like the inhibition of cyclooxygenase (COX) enzymes or the modulation of critical inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB).[1][4][6][7]
The parent molecule, this compound, serves as an excellent starting scaffold. The methoxyphenoxy group provides a lipophilic domain that can be optimized for target engagement, while the terminal hydrazide nitrogen offers a reactive handle for the straightforward synthesis of a diverse chemical library, primarily through the formation of Schiff bases (hydrazones).[8][9] This allows for systematic exploration of the chemical space to identify derivatives with superior potency and selectivity.
Synthesis of a Focused Library of Hydrazone Derivatives
The core synthetic strategy involves the condensation reaction between the parent hydrazide and a series of substituted aromatic aldehydes to yield the corresponding hydrazone derivatives. This reaction is typically acid-catalyzed and proceeds with high yield, making it ideal for library generation.[4]
Rationale for Aldehyde Selection: The choice of aromatic aldehydes is critical for probing the structure-activity relationship (SAR). Substituents on the aromatic ring can modulate the electronic properties, steric profile, and lipophilicity of the final compound. A well-designed library should include a variety of electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -Cl, -NO2) at different positions (ortho, meta, para) on the ring.[10][11] This systematic variation allows for the identification of key structural features that enhance anti-inflammatory activity.
Protocol 2.1: General Synthesis of N'-(substituted-benzylidene)-2-(3-methoxyphenoxy)propanohydrazides
-
Dissolution: Dissolve this compound (1.0 equivalent) in absolute ethanol.
-
Aldehyde Addition: Add the desired substituted aromatic aldehyde (1.05 equivalents) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or under gentle reflux (e.g., 60-80°C) for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Synthetic scheme for hydrazone derivatives.
Tiered Screening Cascade for Anti-inflammatory Activity
A hierarchical screening approach is employed to efficiently identify promising candidates. The cascade begins with high-throughput in vitro assays to assess primary activity and cytotoxicity, followed by more complex cell-based assays to probe mechanisms, and culminates in in vivo models to confirm efficacy.
Caption: Tiered screening cascade for drug discovery.
Tier 1: Primary In Vitro Screening
The initial tier focuses on rapidly identifying compounds with potential anti-inflammatory action and eliminating those with overt cytotoxicity.
Protocol 3.1.1: Cytotoxicity Assessment (MTT Assay)
-
Rationale: It is crucial to ensure that any observed anti-inflammatory effect is not a byproduct of cell death. The MTT assay measures cell viability and is a standard first-pass screen for cytotoxicity.
-
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized hydrazone derivatives (e.g., 1 to 100 µM) for 24 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
-
Protocol 3.1.2: Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Rationale: COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins.[4] Many successful NSAIDs target this enzyme. A fluorometric or ELISA-based kit is a highly efficient method for high-throughput screening of COX-2 inhibitors.[12]
-
Methodology (Fluorometric Kit-Based): [13]
-
Reagent Preparation: Reconstitute human recombinant COX-2 enzyme and other kit components as per the manufacturer's instructions. Keep the enzyme on ice.[13]
-
Inhibitor Addition: In a 96-well opaque plate, add 10 µL of the test compound (dissolved in a suitable solvent like DMSO) at various concentrations. Include wells for an enzyme control (vehicle) and a known inhibitor control (e.g., Celecoxib).
-
Enzyme Addition: Add the diluted COX-2 enzyme to the wells containing the test compounds and controls.
-
Incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction.[14]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[14]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode. The rate of increase in fluorescence is proportional to COX-2 activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Tier 2: Cell-Based Mechanistic Assays
Compounds that demonstrate good activity in Tier 1 and low cytotoxicity are advanced to cell-based assays to evaluate their effects in a more biologically relevant context. Murine macrophage cell line RAW 264.7 is an excellent model as it mimics the inflammatory response of primary macrophages.[15]
Protocol 3.2.1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
-
Rationale: During inflammation, macrophages are stimulated (e.g., by lipopolysaccharide, LPS) to produce large amounts of nitric oxide (NO), a key inflammatory mediator. Measuring the inhibition of NO production is a standard method for assessing anti-inflammatory potential.[16][17][18]
-
Methodology:
-
Cell Seeding: Plate RAW 264.7 cells (e.g., 1 x 10⁶ cells/well in a 6-well plate) and allow them to adhere.[16]
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production.[19]
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent.
-
Analysis: Mix the supernatant with the Griess reagent and measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.
-
Protocol 3.2.2: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6)
-
Rationale: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central mediators of the inflammatory response.[20] Their expression is often controlled by the NF-κB pathway.[21] Measuring the reduction of these cytokines provides strong evidence of anti-inflammatory activity.
-
Methodology (ELISA):
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 3.2.1 to obtain cell culture supernatants from compound-treated and LPS-stimulated cells.
-
ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6.
-
Procedure: Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding the supernatants, adding a detection antibody, followed by a substrate solution.
-
Measurement: Measure the absorbance and quantify the cytokine concentrations based on a standard curve.
-
Analysis: Calculate the percentage reduction in cytokine secretion for each compound.
-
Tier 3: In Vivo Efficacy Models
The most promising candidates from in vitro testing are advanced to in vivo models to assess their efficacy in a whole-organism system.
Protocol 3.3.1: Carrageenan-Induced Paw Edema in Rats
-
Rationale: This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[22][23][24] The injection of carrageenan induces a localized inflammatory response characterized by edema (swelling).[23]
-
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (180-200g) to laboratory conditions for one week.[22]
-
Grouping: Divide the animals into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (e.g., 20-40 mg/kg).[22][25]
-
Compound Administration: Administer the test compounds and control drugs intraperitoneally (i.p.) or orally (p.o.).[22]
-
Inflammation Induction: After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[26]
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (0 hr) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point relative to the vehicle control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).
-
Data Interpretation and Structure-Activity Relationship (SAR)
The data collected from the screening cascade should be systematically organized to derive Structure-Activity Relationships (SAR). This involves correlating the structural modifications of the hydrazone derivatives with their biological activity.
Table 1: Hypothetical SAR Data for Hydrazone Derivatives
| Compound ID | R-Group (Substitution) | Cytotoxicity (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | NO Inhibition (% @ 10µM) | Paw Edema Inhibition (% @ 3hr) |
| Parent | H | >100 | 55.2 | 15.6 | 18.2 |
| HZ-01 | 4-OCH₃ | >100 | 28.4 | 45.1 | 35.7 |
| HZ-02 | 4-Cl | >100 | 8.1 | 75.3 | 62.5 |
| HZ-03 | 4-NO₂ | 85.5 | 5.5 | 88.9 | 71.4 |
| HZ-04 | 2-Cl | >100 | 15.7 | 60.2 | 51.9 |
| Indo. | N/A (Reference) | N/A | 0.5 | 95.1 | 75.0 |
-
Analysis: From this hypothetical data, a clear trend emerges: the presence of electron-withdrawing groups (e.g., -Cl, -NO₂) at the para-position of the aromatic ring significantly enhances anti-inflammatory activity in all assays. This provides a clear direction for the next round of synthesis, focusing on further modifications to the 4-position with other electron-withdrawing moieties to optimize potency.
Proposed Mechanism of Action: NF-κB Pathway Modulation
The significant reduction in NO and pro-inflammatory cytokines (TNF-α, IL-6) suggests that potent hydrazone derivatives may exert their effects by modulating upstream signaling pathways. The NF-κB pathway is a master regulator of inflammatory gene expression and a prime target for anti-inflammatory drugs.[7][27][28] Upon stimulation by LPS, the inhibitory protein IκB is degraded, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of genes encoding COX-2, iNOS (which produces NO), and various cytokines.[21][27]
Caption: Proposed inhibition of the NF-κB signaling pathway.
It is hypothesized that the lead hydrazone compounds may inhibit the IKK complex, preventing IκB degradation and thereby sequestering NF-κB in the cytoplasm, which blocks the inflammatory cascade. Further experiments, such as Western blotting for phosphorylated IκB or NF-κB reporter assays, would be required to validate this specific mechanism.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The synthetic accessibility of its hydrazone derivatives, combined with the robust and tiered screening cascade detailed in these notes, provides a clear and efficient path from library synthesis to in vivo validation. By systematically applying these protocols and interpreting the resulting SAR data, researchers can effectively identify and optimize lead candidates for further preclinical development.
References
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Al-Afifi, M. F., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Available at: [Link]
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Blandino, G., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. PubMed. Available at: [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
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Lian, E., et al. (2020). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. PubMed Central. Available at: [Link]
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Al-Suhaimi, K. S., et al. (2024). Synthesis of novel hydrazide Schiff bases with anti-diabetic and anti-hyperlipidemic effects: in-vitro, in-vivo and in-silico approaches. PubMed. Available at: [Link]
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Kim, J. Y., et al. (2020). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine. Available at: [Link]
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Panaskar, A. N., et al. (2022). Synthesis and Evaluation of Anti-inflammatory Activity of Some Chalcone Hydrazide Derivatives. Journal of Pharmaceutical Research International. Available at: [Link]
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O'Neill, J., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. Available at: [Link]
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Vacaras, V., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PubMed Central. Available at: [Link]
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PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. PUR-FORM. Available at: [Link]
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Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]
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Fassihi, A., et al. (2012). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. PubMed Central. Available at: [Link]
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Creative Bioarray. Carrageenan-Induced Paw Edema Model. Creative Bioarray. Available at: [Link]
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Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. MDPI. Available at: [Link]
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Reyes-Melo, D., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. PubMed. Available at: [Link]
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Hussain, M., et al. (2012). Synthesis, Characterization and Biological Evaluation of Some Novel Hydrazide Schiff's Bases and Their Metal Complexes. Asian Journal of Chemistry. Available at: [Link]
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de-Lima-Junior, J. C., et al. (2013). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PubMed Central. Available at: [Link]
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Al-Majidi, S. M. K., et al. (2023). Recent progress in synthesizing Sulfonohydrazide Schiff bases (SHSBs) and their biological applications. Inorganic and Nano-Metal Chemistry. Available at: [Link]
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Joh, E.-H., et al. (2011). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. MDPI. Available at: [Link]
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Jayasuriya, W. J. A., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Available at: [Link]
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Al-Janabi, Z. A. H. (2021). Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Fenoprofen Hydrazone Derivatives. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]
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Topic: 2-(3-Methoxyphenoxy)propanohydrazide as a Versatile Intermediate in Drug Discovery
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The hydrazide functional group is a cornerstone in medicinal chemistry, serving as a versatile synthon for constructing a diverse array of heterocyclic compounds and complex drug candidates.[1][2] This application note provides a detailed guide to the synthesis, characterization, and potential applications of 2-(3-methoxyphenoxy)propanohydrazide, a valuable intermediate for generating novel molecular entities. While its ortho-substituted counterpart, the 2-methoxyphenoxy scaffold, is a key component of the anti-anginal drug Ranolazine[3][4], the meta-substituted isomer presented here offers a strategic tool for researchers to explore new chemical space and modulate pharmacological activity. We present robust, step-by-step protocols for the synthesis of its precursor acid, its conversion to the target hydrazide, and its subsequent elaboration into a representative drug-like amide. This guide emphasizes the rationale behind experimental choices, providing researchers with the foundational knowledge to adapt these methods for the discovery of next-generation therapeutics.
Introduction: The Strategic Value of the Hydrazide Scaffold
Hydrazides (R-CO-NHNH₂) are highly valuable functional groups in drug discovery.[2] Their utility stems from their dual nature: they can act as stable scaffolds, but also as reactive handles for further chemical transformations. The presence of the N-N bond and the adjacent carbonyl group allows for the synthesis of a wide range of biologically active molecules, including those with antimicrobial, anti-inflammatory, and antitumor properties.[1][5][6]
The 2-(3-methoxyphenoxy)propanoic moiety itself combines several key features:
-
Aromatic System: The methoxy-substituted phenyl ring provides a platform for π-π stacking and hydrophobic interactions with biological targets.
-
Ether Linkage: Offers conformational flexibility, which can be crucial for optimal receptor binding.
-
Propanoic Acid Derivative: The chiral center on the propanoic chain allows for the introduction of stereochemistry, a critical factor in modern drug design.
By converting the carboxylic acid to a hydrazide, we create an intermediate primed for coupling reactions, enabling the rapid generation of compound libraries for screening and structure-activity relationship (SAR) studies. This note will focus on the practical synthesis of this intermediate and demonstrate its utility by constructing a novel amide, drawing a structural analogy to the Ranolazine family of compounds to highlight its potential in cardiovascular drug discovery.
Physicochemical & Computed Properties
Before embarking on synthesis, understanding the properties of the precursor molecule is essential. The data below for the parent carboxylic acid provides a baseline for solubility, reactivity, and potential for oral absorption based on Lipinski's Rule of Five.
| Property | Value | Source |
| IUPAC Name | 2-(3-methoxyphenoxy)propanoic acid | [7] |
| Molecular Formula | C₁₀H₁₂O₄ | [7] |
| Molecular Weight | 196.20 g/mol | [7] |
| CAS Number | 7309-52-6 | [8] |
| XLogP3 | 1.7 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Rotatable Bond Count | 4 | [7] |
Synthetic Workflow and Protocols
The synthesis of this compound is most reliably achieved through a multi-step process designed for high purity and scalability. The overall workflow involves the synthesis of the parent carboxylic acid, its esterification, and subsequent hydrazinolysis.
Caption: Overall synthetic workflow for the preparation and application of the target hydrazide.
Protocol 1: Synthesis of 2-(3-Methoxyphenoxy)propanoic Acid
Principle: This protocol utilizes the Williamson ether synthesis, a classic and reliable method for forming ethers. 3-methoxyphenol is deprotonated with a base to form a nucleophilic phenoxide, which then displaces the bromide from ethyl 2-bromopropionate. The resulting ester is then hydrolyzed to yield the desired carboxylic acid.
Materials:
-
3-Methoxyphenol
-
Ethyl 2-bromopropionate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Ether Formation:
-
To a round-bottom flask equipped with a reflux condenser, add 3-methoxyphenol (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and anhydrous acetone (10 mL per gram of phenol).
-
Stir the suspension vigorously. Add ethyl 2-bromopropionate (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: K₂CO₃ is a sufficiently strong base to deprotonate the phenol without causing significant side reactions. Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction.
-
-
Work-up and Isolation of Ester:
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester, ethyl 2-(3-methoxyphenoxy)propanoate. This intermediate can be used directly in the next step or purified by column chromatography if necessary.
-
-
Hydrolysis to the Acid:
-
Dissolve the crude ester in methanol (5 mL per gram of ester).
-
Add a 2M aqueous solution of NaOH (2.0 eq) and stir the mixture at 50°C for 2-4 hours until hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and concentrate under reduced pressure to remove the methanol.
-
Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(3-methoxyphenoxy)propanoic acid as a solid or oil.
-
Protocol 2: Synthesis of this compound
Principle: The most common and effective method for preparing hydrazides is the hydrazinolysis of the corresponding ester.[9][10] This avoids the use of harsh coupling agents and typically results in a clean product that can often be isolated by precipitation.
Materials:
-
Ethyl 2-(3-methoxyphenoxy)propanoate (from Protocol 1)
-
Hydrazine monohydrate (N₂H₄·H₂O), ~64% solution
-
Ethanol (EtOH)
Procedure:
-
Esterification (if starting from acid):
-
Dissolve 2-(3-methoxyphenoxy)propanoic acid (1.0 eq) in absolute ethanol (20 mL).
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-3 drops).
-
Reflux the mixture for 3-4 hours.[10]
-
Cool the reaction and remove the excess ethanol under reduced pressure. Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the ester.
-
-
Hydrazinolysis:
-
Dissolve the ester, ethyl 2-(3-methoxyphenoxy)propanoate (1.0 eq), in ethanol (10 mL per gram of ester) in a round-bottom flask.
-
Add hydrazine monohydrate (3.0 eq) to the solution.
-
Rationale: An excess of hydrazine is used to drive the reaction to completion and minimize the formation of di-acylated byproducts.
-
Heat the mixture to reflux and maintain for 6-12 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product hydrazide will often precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
-
Protocol 3: Application in Amide Synthesis
Principle: To demonstrate its utility as an intermediate, the synthesized hydrazide is coupled with a carboxylic acid to form a more complex molecule, a key reaction in building drug candidates. This protocol uses standard peptide coupling reagents.
Materials:
-
This compound (from Protocol 2)
-
A representative carboxylic acid (e.g., 3-methylbenzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup:
-
In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.[11]
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Rationale: EDC and HOBt form an active ester intermediate, which is highly reactive towards nucleophiles and suppresses racemization.[11]
-
-
Coupling:
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to the solution.
-
Add the hydrazide solution dropwise to the activated acid mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water, which may cause the product to precipitate.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final amide.
-
Characterization and Quality Control
Confirmation of the successful synthesis of each intermediate is critical.
-
2-(3-Methoxyphenoxy)propanoic Acid:
-
¹H NMR: Expect a characteristic singlet for the OCH₃ protons (~3.8 ppm), aromatic protons in the 6.8-7.3 ppm range, a quartet for the CH proton adjacent to the acid (~4.7 ppm), and a doublet for the CH₃ group (~1.6 ppm). The acidic proton (COOH) will be a broad singlet.
-
IR: A broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700-1725 cm⁻¹).
-
-
This compound:
-
¹H NMR: Disappearance of the acidic proton. Appearance of new broad singlets corresponding to the NH and NH₂ protons.
-
IR: Disappearance of the broad O-H stretch. Appearance of N-H stretching bands (~3200-3400 cm⁻¹) and a shift in the C=O stretch (amide I band) to ~1630-1680 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the hydrazide.
-
Application in Drug Discovery: A Mechanistic Perspective
The true value of an intermediate like this compound lies in its potential to create novel drugs with improved properties. A prime example for comparison is Ranolazine, which contains a 2-methoxyphenoxy group.
Ranolazine's Mechanism of Action: Ranolazine exerts its anti-anginal effects primarily by inhibiting the late inward sodium current (I_Na) in cardiac muscle cells.[12][13] Under ischemic conditions, this late current is enhanced, leading to sodium and subsequent calcium overload within the cells.[14][15] This calcium overload increases myocardial wall tension and oxygen consumption. By blocking the late I_Na, Ranolazine reduces this ionic imbalance without significantly affecting heart rate or blood pressure.[13][16]
Exploring New Chemical Space: The position of the methoxy group on the phenyl ring is critical for how the molecule orients itself within the binding pocket of its target protein. By shifting the methoxy group from the ortho-position (as in Ranolazine) to the meta-position, we introduce a significant structural change. This modification can:
-
Alter Binding Conformation: Change the preferred three-dimensional shape of the molecule, potentially leading to new or altered interactions with the target.
-
Modify Electronic Properties: The meta-position influences the electron distribution of the aromatic ring differently than the ortho-position, which can affect hydrogen bonding and other electronic interactions.
-
Impact Pharmacokinetics: Changes in polarity and shape can affect absorption, distribution, metabolism, and excretion (ADME) properties.
The use of the 3-methoxyphenoxy intermediate allows medicinal chemists to systematically probe these effects, potentially leading to compounds with enhanced potency, selectivity, or a more favorable safety profile.
Caption: SAR exploration by modifying substituent position from ortho- to meta-.
Conclusion
This compound is a highly valuable, yet underexplored, intermediate in medicinal chemistry. The protocols detailed in this application note provide a clear and reliable pathway for its synthesis and subsequent use in the creation of novel compounds. By leveraging this building block, researchers can efficiently explore new chemical space, probe complex structure-activity relationships, and accelerate the discovery of innovative therapeutics for a wide range of diseases.
References
- Antzelevitch, C., Belardinelli, L., Zygmunt, A. C., Burashnikov, A., Di Diego, J. M., Fish, J. M., Cordeiro, J. M., & Thomas, G. (2004). The role of late sodium current in modulating cardiac repolarization. Journal of Electrocardiology, 37 Suppl, 17-23. (Source: NIH)
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Wikipedia. (2024). Ranolazine. (URL: [Link])
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Patsnap Synapse. (2024). What is the mechanism of Ranolazine? (URL: [Link])
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Tafreshi, M. J., & Saliba, W. I. (2025). Ranolazine. StatPearls Publishing. (Source: NCBI Bookshelf, URL: [Link])
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Hasenfuss, G., & Maier, L. S. (2016). Ranolazine: A Contemporary Review. Journal of the American Heart Association, 5(3), e003196. (URL: [Link])
-
Gomes, P. A. C., & Rodrigues, M. O. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(23), 7274. (URL: [Link])
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New Drug Approvals. (2016). Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. (URL: [Link])
-
Wisdomlib. (2025). Hydrazide–hydrazone derivatives: Significance and symbolism. (URL: [Link])
-
Gomes, P. A. C., & Rodrigues, M. O. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 30(13), 2852. (Source: PubMed, URL: [Link])
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Li, J. P., & Chu, S. F. (2002). A new procedure for preparation of carboxylic acid hydrazides. The Journal of Organic Chemistry, 67(26), 9471–9474. (Source: PubMed, URL: [Link])
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Majumdar, P., & Pati, H. (2018). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Pharmaceuticals, 11(4), 98. (URL: [Link])
-
Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 16(2), 879-885. (URL: [Link])
- Google Patents. (1974). Method of synthesizing hydrazine compounds carboxylic acids. (URL: )
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Quick Company. (2014). Improved Process For The Total Synthesis Of Ranolazine. (URL: [Link])
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ResearchGate. (2013). Please suggest the best method to convert heteroaryl carboxylic acid to respective hydrazide. (URL: [Link])
- Google Patents. (2010).
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U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. (URL: [Link])
- Google Patents. (2011).
-
Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. (URL: [Link])
-
National Center for Biotechnology Information. (n.d.). 2-(3-Methoxyphenoxy)propanoic acid. PubChem Compound Database. (URL: [Link])
-
J&K Scientific LLC. (n.d.). 2-(3-Methoxyphenoxy)propanoic acid. (URL: [Link])
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])
- Google Patents. (1981). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. (URL: )
- Google Patents. (2011). Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. (URL: )
-
MDPI. (2024). N-(3-Methoxyphenethyl)-2-propylpentanamide. (URL: [Link])
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ResearchGate. (2001). Enzyme-catalyzed preparation of methyl (R)-N-(2,6-dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl. (URL: [Link])
-
PubMed. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. (URL: [Link])
-
MDPI. (2020). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (URL: [Link])
-
PubMed Central. (2010). N-(2,6-Dimethylphenyl)-3-methylbenzamide. (URL: [Link])
-
PubMed. (2014). Discovery of 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide as a novel glucokinase activator (GKA) for the treatment of type 2 diabetes mellitus. (URL: [Link])
-
PubMed Central. (2014). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. (URL: [Link])
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ResearchGate. (2007). N-(2,6-Dimethylphenyl)acetamide. (URL: [Link])
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National Institutes of Health. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (URL: [Link])
-
PubMed. (2009). Discovery of potent and orally active 3-alkoxy-5-phenoxy-N-thiazolyl benzamides as novel allosteric glucokinase activators. (URL: [Link])
-
MDPI. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. (URL: [Link])
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Application Notes and Protocols for the Purification of 2-(3-Methoxyphenoxy)propanohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Criticality of Purity for 2-(3-Methoxyphenoxy)propanohydrazide
This compound is a bespoke chemical entity with potential applications in medicinal chemistry and drug discovery, likely serving as a key intermediate or a pharmacologically active agent itself. The presence of impurities, even in trace amounts, can significantly impact the outcome of biological assays, compromise the integrity of structure-activity relationship (SAR) studies, and introduce unforeseen toxicity. Therefore, a robust and validated purification strategy is not merely a procedural step but a cornerstone of reliable and reproducible research.
This guide provides a comprehensive overview of the techniques for purifying this compound, moving beyond a simple recitation of steps to elucidate the underlying chemical principles. The protocols herein are designed to be self-validating, ensuring the attainment of high-purity material suitable for the most demanding applications.
Understanding the Impurity Profile: A Synthesis-Forward Approach
A logical purification strategy begins with an understanding of the potential impurities. While the specific synthetic route employed may vary, a common and efficient method for the preparation of this compound involves the hydrazinolysis of the corresponding ester, methyl 2-(3-methoxyphenoxy)propanoate.
A Probable Synthetic Pathway:
Caption: Probable synthetic route to this compound.
From this synthetic scheme, we can anticipate the following classes of impurities in the crude product:
-
Unreacted Starting Materials:
-
Methyl 2-(3-methoxyphenoxy)propanoate
-
Hydrazine hydrate
-
-
Reagents and Byproducts:
-
Residual base from the ester synthesis (e.g., K₂CO₃)
-
Water
-
-
Side-Reaction Products:
-
2-(3-Methoxyphenoxy)propanoic acid (from hydrolysis of the ester)
-
N,N'-bis[2-(3-methoxyphenoxy)propanoyl]hydrazine (a di-acylated hydrazide)
-
A Multi-faceted Purification Strategy
A combination of purification techniques is often necessary to achieve the desired level of purity. The following workflow is recommended for the purification of this compound.
Caption: Recommended purification workflow for this compound.
Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
Expertise & Experience: The hydrazide functional group imparts basic properties to the target molecule, allowing for its selective extraction into an acidic aqueous phase.[1][2][3] This technique is highly effective for removing neutral organic impurities, such as the starting ester and any di-acylated hydrazide byproduct, as well as acidic impurities like the corresponding carboxylic acid.[4][5]
Trustworthiness: This protocol includes steps for back-extraction to minimize the loss of the desired product and ensures the complete removal of acidic and neutral impurities by partitioning them into distinct phases.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl).
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated hydrazide will move into the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh 1 M HCl twice more to ensure complete recovery of the product.
-
-
Removal of Acidic Impurities:
-
Combine the organic layers from the previous step.
-
Wash the combined organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities (e.g., 2-(3-methoxyphenoxy)propanoic acid).
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to recover any neutral impurities for characterization if desired.
-
-
Product Recovery:
-
Combine all the acidic aqueous extracts containing the protonated product.
-
Cool the aqueous solution in an ice bath.
-
Slowly add a 2 M sodium hydroxide (NaOH) solution dropwise while stirring until the pH of the solution is approximately 9-10 (confirm with pH paper).
-
The free hydrazide should precipitate out of the solution as a solid. If it oils out, proceed to back-extraction.
-
If a solid precipitates: Collect the solid by vacuum filtration, wash with cold deionized water, and air-dry.
-
If the product oils out or for quantitative recovery: Extract the basified aqueous solution with three portions of DCM or EtOAc. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified this compound.
-
Protocol 2: Recrystallization for High Purity Crystalline Product
Expertise & Experience: Recrystallization is a powerful technique for purifying solid organic compounds.[6] The choice of solvent is critical and is based on the principle that the target compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.[6] For a molecule like this compound, with its polar hydrazide group and moderately polar phenoxy ether moiety, a protic solvent or a mixture of polar and non-polar solvents is a good starting point.
Trustworthiness: A successful recrystallization yields a crystalline solid with a sharp melting point, which is a strong indicator of high purity. The slow formation of crystals allows for the exclusion of impurities from the crystal lattice.
Solvent System Selection:
The ideal solvent system should be determined empirically on a small scale. Below are suggested starting points:
| Solvent/Solvent System | Rationale |
| Ethanol or Isopropanol | The hydroxyl group can hydrogen bond with the hydrazide, and the alkyl chain provides some non-polar character. |
| Acetonitrile | A polar aprotic solvent that can be effective for moderately polar compounds. |
| Ethyl Acetate/Hexane | A polar/non-polar mixture. The compound is dissolved in the minimum amount of hot ethyl acetate, and hexane is added dropwise until turbidity persists. |
| Toluene | A non-polar aromatic solvent that may be suitable for dissolving the compound when hot. |
Step-by-Step Methodology:
-
Dissolution: In a flask, add the this compound obtained from the acid-base extraction. Add a small amount of the chosen solvent or solvent system.
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid dissolves completely. Add the minimum amount of hot solvent necessary to achieve full dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the solution during this initial cooling phase.
-
Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 3: Column Chromatography for Ultimate Purity
Expertise & Experience: Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For this compound, a normal-phase silica gel column is appropriate. The separation is based on polarity, with more polar compounds having a stronger interaction with the silica gel and thus eluting more slowly.
Trustworthiness: The purity of each collected fraction can be assessed by thin-layer chromatography (TLC) before combining the fractions containing the pure product. This provides a high degree of confidence in the purity of the final material.
Eluent System Selection:
The choice of the mobile phase (eluent) is crucial for good separation. This should be determined by TLC analysis first. A common starting point for a compound of this polarity is a mixture of a non-polar solvent and a polar solvent.
| Eluent System (Non-polar:Polar) | Rationale |
| Hexane:Ethyl Acetate | A widely used system with tunable polarity. |
| Dichloromethane:Methanol | A more polar system for compounds that do not move in Hexane:EtOAc. A small percentage of methanol (1-5%) can significantly increase the eluting power. |
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with the chosen eluent system.
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
The ideal eluent system will give the target compound an Rf value of approximately 0.3-0.4.
Step-by-Step Methodology:
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column with a stopcock, ensuring there are no air bubbles in the packed bed.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude or partially purified compound in a minimum amount of the eluent or a more polar solvent like DCM.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant flow rate. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate closely eluting impurities.
-
-
Fraction Analysis:
-
Monitor the elution of the compounds by spotting each fraction on a TLC plate and developing it.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the highly purified this compound.
-
Purity Validation: The Hallmark of Quality
The purity of the final product must be rigorously assessed using a combination of analytical techniques.
| Analytical Technique | Purpose | Expected Outcome for Pure Sample |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment and detection of trace impurities. | A single major peak with >98% purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and detection of structurally related impurities. | Spectra consistent with the proposed structure and no observable impurity peaks. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the calculated mass of the compound. |
| Melting Point Analysis | Qualitative assessment of purity. | A sharp and narrow melting point range. |
A detailed protocol for HPLC analysis would need to be developed, but a good starting point would be a C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
Conclusion
The purification of this compound is a multi-step process that requires a systematic approach. By understanding the potential impurities from the synthesis and applying the principles of acid-base extraction, recrystallization, and column chromatography, researchers can obtain a highly pure compound. The validation of purity through appropriate analytical methods is the final and essential step to ensure the reliability of subsequent scientific investigations.
References
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- Engineering Ideas Clinic. What is an Acid and Base Extraction? Confluence.
- Wikipedia. Acid–base extraction.
- Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
- Magritek. Separation of Acidic, Basic and Neutral Compounds.
- Chemistry LibreTexts. Acid-Base Extraction.
- Wikipedia. Column chromatography.
- Chemistry Online @ UTSC. Column Chromatography Theory.
-
Chem Help ASAP. column chromatography & purification of organic compounds. YouTube. Available from: [Link]
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Application Note: A Multi-Platform Spectroscopic Approach for the Comprehensive Characterization of 2-(3-Methoxyphenoxy)propanohydrazide
Introduction: The Imperative for Rigorous Structural Elucidation
In the landscape of modern drug discovery and materials science, the unambiguous characterization of novel chemical entities is the bedrock of successful research and development. 2-(3-Methoxyphenoxy)propanohydrazide, a molecule incorporating a phenoxy ether, a chiral center at the propionyl group, and a reactive hydrazide moiety, presents a unique combination of functionalities with potential applications in medicinal chemistry and as a synthetic intermediate. The presence of these distinct chemical features necessitates a multi-faceted analytical approach to confirm its identity, purity, and structure with absolute confidence.
This application note provides a comprehensive guide to the spectroscopic analysis of this compound. We move beyond mere procedural lists to explain the causality behind methodological choices, ensuring that each analytical step contributes to a self-validating and cohesive dataset. The protocols and interpretive guides detailed herein are designed to be robust and adaptable, providing researchers with the tools to confidently characterize this and structurally related molecules. We will leverage a suite of core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Molecular Structure and Analytical Strategy
The analytical strategy is dictated by the molecule's key structural features. Each spectroscopic technique targets different aspects of the molecule, and their combined data provide a complete structural picture.
Caption: Plausible ESI-MS fragmentation pathway for protonated this compound.
UV-Visible (UV-Vis) Spectroscopy: Probing the Chromophore
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about electronic transitions within the molecule. It is particularly useful for analyzing compounds with chromophores, such as the aromatic ring in this molecule.
Protocol 6.1: UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Methanol or ethanol are common choices. [1]2. Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a solution with an absorbance between 0.2 and 0.8 AU for accurate measurement.
-
Data Acquisition:
-
Use a dual-beam spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as the reference.
-
Fill a second cuvette with the sample solution.
-
Scan the sample from 400 nm down to 200 nm.
-
Expected UV-Vis Spectrum
The 3-methoxyphenoxy group acts as the primary chromophore. The spectrum is expected to show characteristic absorption bands for a substituted benzene ring.
Table 4: Predicted UV-Vis Absorption Maxima (in Methanol)
| λmax (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~275 nm | π → π* | Phenyl Ring |
| ~220 nm | π → π* | Phenyl Ring |
The position and intensity of these bands are characteristic of the electronic structure of the aromatic system and can be used for quantitative analysis via the Beer-Lambert law. [2][3]
Integrated Analytical Workflow: A Self-Validating System
No single technique provides a complete picture. The strength of this analytical approach lies in the integration of all four spectroscopic methods. Each result corroborates the others, leading to an unambiguous structural confirmation.
Caption: Integrated workflow demonstrating how multiple spectroscopic techniques provide complementary data for confident structural confirmation.
Conclusion
The protocols and interpretive guidelines presented in this application note outline a robust, multi-platform spectroscopic strategy for the comprehensive characterization of this compound. By integrating high-resolution data from NMR, IR, MS, and UV-Vis spectroscopy, researchers can achieve an unambiguous confirmation of the molecule's structure, molecular weight, and functional group composition. This rigorous, evidence-based approach is fundamental to ensuring data integrity and advancing scientific discovery in the fields of chemical synthesis and drug development.
References
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MDPI. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Available at: [Link]
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MDPI. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Available at: [Link]
-
Asian Journal of Chemistry. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Available at: [Link]
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-
PubMed. (1990). Gas Chromatography-Mass Spectrometry of Some Prostanoids With New Derivatizing Agents. Available at: [Link]
-
ResearchGate. (n.d.). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). Available at: [Link]
-
ResearchGate. (n.d.). UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl). Available at: [Link]
-
ATB (Automated Topology Builder). (n.d.). (2R)-3-(2-Methoxyphenoxy)-1,2-propanediol. Available at: [Link]
-
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-
National Institutes of Health (NIH). (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available at: [Link]
-
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-
MDPI. (2020). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Available at: [Link]
-
De Gruyter. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Available at: [Link]
-
PubMed. (2021). Improved Mass Spectrometry-Based Methods Reveal Abundant Propionylation and Tissue-Specific Histone Propionylation Profiles. Available at: [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted). Available at: [Link]
-
J-STAGE. (n.d.). Infrared Absorption Spectra of Hydrazides. I. Hydrazides of Aromatic Acids. Available at: [Link]
-
Cambridge Open Engage. (2022). Synthesis and styrene copolymerization of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates. Available at: [Link]
-
RSC Publishing. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides. Available at: [Link]
-
ResearchGate. (n.d.). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Methoxyphenoxy)propanohydrazide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Methoxyphenoxy)propanohydrazide. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and improve reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical success.
Introduction: The Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of a key intermediate, an ester (e.g., methyl 2-(3-methoxyphenoxy)propanoate), via a Williamson ether synthesis. The second step is the subsequent conversion of this ester to the desired hydrazide through hydrazinolysis. Successful execution of both steps is critical for achieving a high overall yield and purity of the final product.
Caption: Overall synthetic workflow for this compound.
Part 1: Troubleshooting the Williamson Ether Synthesis of Methyl 2-(3-methoxyphenoxy)propanoate
The Williamson ether synthesis is a robust method for forming ethers, but challenges can arise, particularly with certain substrates.[1][2] This section addresses common issues encountered during the synthesis of the ester intermediate.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the ester is consistently low. What are the likely causes?
A1: Low yields in this Williamson ether synthesis can stem from several factors:
-
Incomplete Deprotonation of 3-Methoxyphenol: The phenoxide is the active nucleophile. If the base used is not strong enough or is of poor quality, the concentration of the nucleophile will be low.
-
Side Reactions: The most common side reaction is the E2 elimination of the alkyl halide (methyl 2-halopropionate), which is competitive with the desired SN2 substitution.[1] This is especially true for secondary halides.
-
Suboptimal Reaction Conditions: Incorrect solvent choice, temperature, or reaction time can lead to incomplete conversion. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they enhance the nucleophilicity of the alkoxide.[2]
-
Moisture in the Reaction: Water can protonate the phenoxide, reducing its nucleophilicity, and can also react with strong bases if used.
Q2: I am observing a significant amount of an alkene byproduct. How can I minimize this?
A2: The formation of an alkene byproduct is due to the E2 elimination reaction. To favor the desired SN2 pathway:
-
Choice of Halide: Use a methyl 2-halopropionate with a good leaving group. While bromides and iodides are more reactive, they can also be more prone to elimination. Chlorides are a good starting point.
-
Reaction Temperature: Lowering the reaction temperature can favor the SN2 reaction, which has a lower activation energy than the E2 reaction.
-
Base Selection: A less sterically hindered base may reduce the likelihood of elimination. While strong bases are needed for deprotonation, extremely hindered bases can preferentially act as a base for elimination rather than facilitating nucleophilic attack.
Q3: How do I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction's progress.[3] A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting materials (3-methoxyphenol and methyl 2-halopropionate) and the product ester. The disappearance of the limiting reagent (usually the 3-methoxyphenol) indicates the reaction is nearing completion.
Troubleshooting Guide: Low Ester Yield
Caption: Troubleshooting flowchart for low yield in the Williamson ether synthesis step.
Experimental Protocol: Methyl 2-(3-methoxyphenoxy)propanoate Synthesis
-
To a stirred solution of 3-methoxyphenol (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).
-
Heat the mixture to 60-70 °C for 1 hour to ensure the formation of the potassium phenoxide.
-
Slowly add methyl 2-chloropropionate (1.1 eq) to the reaction mixture.
-
Maintain the temperature at 70-80 °C and monitor the reaction by TLC.
-
After completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Part 2: Troubleshooting the Hydrazinolysis of Methyl 2-(3-methoxyphenoxy)propanoate
The conversion of the ester to the hydrazide is a critical final step. While seemingly straightforward, this nucleophilic acyl substitution can be sluggish and may present its own set of challenges.
Frequently Asked Questions (FAQs)
Q1: The hydrazinolysis reaction is very slow or incomplete. How can I improve the conversion rate?
A1: Several factors can influence the rate of hydrazinolysis:
-
Steric Hindrance: The ester, being a secondary propanoate, may exhibit some steric hindrance, slowing down the nucleophilic attack by hydrazine.
-
Reaction Temperature: Increasing the reaction temperature will generally increase the reaction rate. Refluxing in a suitable solvent like ethanol is common.
-
Hydrazine Concentration: Using a larger excess of hydrazine hydrate can help drive the reaction to completion.
-
Solvent: While ethanol is a common solvent, for very hindered esters, a higher boiling point solvent might be necessary. However, care must be taken to avoid side reactions at higher temperatures.
Q2: What are the potential side reactions during hydrazinolysis?
A2: The primary concern is the potential for the formation of diacyl hydrazines, where one hydrazine molecule reacts with two ester molecules. Using a sufficient excess of hydrazine hydrate can minimize this. Additionally, at very high temperatures, degradation of the starting material or product may occur.
Q3: My final product is difficult to purify. What are the common impurities and how can I remove them?
A3: Common impurities include unreacted starting ester and diacyl hydrazine byproducts.
-
Recrystallization: The crude hydrazide can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).[4]
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be employed to separate the product from impurities.
-
Aqueous Work-up: A thorough aqueous work-up after the reaction can help remove excess hydrazine hydrate.
Troubleshooting Guide: Incomplete Hydrazinolysis
Caption: Troubleshooting flowchart for incomplete hydrazinolysis.
Experimental Protocol: this compound Synthesis
-
Dissolve the methyl 2-(3-methoxyphenoxy)propanoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5-10 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If necessary, recrystallize the crude product from a suitable solvent to obtain pure this compound.
-
Dry the purified product under vacuum.
Part 3: Characterization and Safety
Analytical Methods
-
NMR Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the intermediate ester and the final hydrazide product. Key signals to look for in the final product include the protons of the methoxy group, the aromatic protons, the methine and methyl protons of the propionyl group, and the exchangeable protons of the hydrazide moiety.
-
Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the product.[5][6]
-
Melting Point: A sharp melting point is a good indicator of the purity of the final crystalline product.
Safety Precautions
-
Hydrazine Hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[7][8][9][10] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents and Reagents: Handle all organic solvents and reagents in a fume hood and take appropriate measures to avoid inhalation and skin contact.
| Parameter | Step 1: Williamson Ether Synthesis | Step 2: Hydrazinolysis |
| Key Reagents | 3-Methoxyphenol, Methyl 2-halopropionate, Base (e.g., K2CO3) | Methyl 2-(3-methoxyphenoxy)propanoate, Hydrazine Hydrate |
| Typical Solvent | DMF, Acetonitrile | Ethanol, Methanol |
| Typical Temp. | 50-100 °C[2] | Reflux |
| Reaction Time | 1-8 hours[2] | 3-12 hours |
| Common Issues | Low yield, E2 elimination | Incomplete reaction, difficult purification |
| Purification | Column chromatography | Recrystallization |
Table 1: Summary of Reaction Conditions and Challenges.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
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Organic Syntheses. 2-phenylpropionic acid. [Link]
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Wolfe, J. P., & Buchwald, S. L. (2001). Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. Organic Letters, 3(18), 2867–2870. [Link]
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Al-Hourani, B. J., & El-Awa, A. (2011). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. International Journal of Organic Chemistry, 1(3), 89-96. [Link]
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Harvey, D. J. (2011). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass spectrometry reviews, 30(1), 1–32. [Link]
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Utah Tech University. Williamson Ether Synthesis. [Link]
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Defense Technical Information Center. (1969). Safety and Handling of Hydrazine. [Link]
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ResearchGate. Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC. [Link]
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YouTube. (2021, January 22). Williamson Ether Synthesis Final. [Link]
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Khan Academy. Williamson ether synthesis. [Link]
- Google Patents.
- Google Patents.
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Journal of the Chemical Society of Pakistan. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. [Link]
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ChemTalk. Mastering The Williamson Ether Synthesis. [Link]
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University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
Proceedings of the YSU B: Chemical and Biological Sciences. (2018). STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. [Link]
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ResearchGate. ¹H-NMR of the model compounds (A, 2-phenoxy-1-phenylethanol) and [B, 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-ol]. [Link]
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New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. [Link]
-
Scribd. Williamson Ether Synthesis Lab. [Link]
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University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
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ResearchGate. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. [Link]
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Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis. [Link]
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PubMed. (2014). Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes. [Link]
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Semantic Scholar. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
ResearchGate. hydrazinolysis of methyl salicylate using different methods. [Link]
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Organic Letters. (2013). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles. [Link]
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ChemTalk. Williamson Ether Synthesis. [Link]
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RSC Publishing. (2022, December 20). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
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Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]
- Google Patents. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
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University of New Mexico. Hydrazine Standard Operating Procedure Template. [Link]
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AN INTRODUCTION TO NMR SPECTROSCOPY. [Link]
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ResearchGate. Hydrazide and Hydrazine Reagents as Reactive Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry to Detect Steroids with Carbonyl Groups. [Link]
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Organic Reaction Workup Formulas for Specific Reagents. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243915). [Link]
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Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of 2-methylpropanal. [Link]
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Journal of the Korean Magnetic Resonance Society. (2019, June 5). 15N-NMR spectroscopic studies and investigation of spectral data property relationships of proton pump inhibitors. [Link]
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troubleshooting guide for 2-(3-Methoxyphenoxy)propanohydrazide reactions
An in-depth guide to navigating the complexities of synthesizing 2-(3-Methoxyphenoxy)propanohydrazide, a key intermediate in pharmaceutical research and development. This technical support center is designed for researchers, chemists, and drug development professionals, providing expert-driven troubleshooting advice and detailed protocols to ensure successful experimental outcomes.
Introduction: The Chemistry of this compound
This compound is a valuable chemical intermediate. Its synthesis, typically achieved through the hydrazinolysis of a corresponding ester, is a cornerstone reaction. This process, while straightforward in principle, can present challenges ranging from low yields to purification difficulties. This guide provides a systematic approach to troubleshooting these reactions, grounded in chemical principles and established laboratory practices.
The primary synthetic route involves the reaction of a 2-(3-methoxyphenoxy)propanoate ester (e.g., methyl or ethyl ester) with hydrazine hydrate. This nucleophilic acyl substitution reaction replaces the alkoxy group of the ester with the hydrazinyl group.
Visualizing the Core Reaction
The diagram below illustrates the fundamental reaction for the synthesis of this compound from its corresponding ethyl ester.
Caption: Synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common challenges encountered during the synthesis in a question-and-answer format.
| Problem Area | Potential Cause | Recommended Solution & Rationale |
| Low or No Yield | 1. Incomplete Reaction: | - Increase Reaction Time/Temperature: Hydrazinolysis can be slow. Monitor via TLC until the starting ester spot disappears. Refluxing in a suitable solvent like ethanol is common.[1]- Check Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of hydrazine hydrate to drive the reaction to completion.[1] |
| 2. Poor Reagent Quality: | - Verify Purity: Use high-purity or freshly distilled starting ester. Ensure the hydrazine hydrate has not decomposed; its concentration can decrease over time due to oxidation and evaporation.[2] | |
| 3. Product Loss During Workup: | - Optimize Isolation: The product may be water-soluble. Minimize aqueous washes. If precipitation is used, ensure the solution is sufficiently cold to maximize recovery.[1] Saturation of the aqueous phase with NaCl can sometimes reduce the product's solubility in water, improving extraction efficiency. | |
| Impure Product | 1. Unreacted Starting Material: | - Reaction Monitoring: Use Thin Layer Chromatography (TLC) to ensure the reaction goes to completion. If the reaction stalls, consider adding more hydrazine hydrate or increasing the temperature.[3] |
| 2. Azine Formation: | - Control Stoichiometry: This common side reaction occurs when two equivalents of a carbonyl-containing impurity (or the ester itself under harsh conditions) react with one hydrazine molecule.[4] Using an excess of hydrazine helps to minimize this. | |
| 3. Unexpected Side Products: | - Review Substrate Stability: Ensure the 3-methoxyphenoxy group is stable under the reaction conditions. Harsh basicity or high temperatures could potentially cleave the ether linkage, although this is less common. | |
| Purification Difficulties | 1. Product is an Oil or Gummy Solid: | - Recrystallization: This is the most effective method for purifying solid hydrazides. A common solvent system is ethanol or an ethanol/water mixture. The goal is to find a solvent where the product is soluble when hot but poorly soluble when cold.[1] |
| 2. Co-eluting Impurities: | - Column Chromatography: If recrystallization fails, silica gel chromatography can be used. A typical mobile phase would be a gradient of ethyl acetate in hexanes or chloroform/methanol mixtures, depending on polarity.[1] |
Visual Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common reaction failures.
Caption: A logical workflow for troubleshooting hydrazide reactions.[4]
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for this synthesis? A1: Typically, the reaction is performed by refluxing the starting ester with a slight excess (1.2-1.5 eq.) of hydrazine hydrate in a protic solvent like ethanol for 2-8 hours.[1] The progress should be monitored by TLC to determine the optimal time.
Q2: How can I effectively monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is the most common method.[1] Use a mobile phase that gives good separation between the starting ester and the more polar hydrazide product (e.g., 30-50% ethyl acetate in hexanes). The product spot should be significantly more polar (lower Rf value) than the ester. Staining with potassium permanganate can help visualize the spots.
Q3: What are the critical safety precautions when working with hydrazine hydrate? A3: Hydrazine and its hydrate are toxic, corrosive, and potential carcinogens. All work must be conducted in a certified chemical fume hood.[5] Personal protective equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat, is mandatory.[6][7] An eyewash and safety shower must be immediately accessible.[7]
Q4: How should I properly store hydrazine hydrate and the this compound product? A4: Store hydrazine hydrate in a cool, dry, well-ventilated, and dark place, away from heat and incompatible materials like oxidizing agents and acids.[8][7] The container must be tightly sealed. The synthesized hydrazide product should also be stored in a cool, dark, and dry environment to prevent degradation.
Q5: I see gas evolving from my stored hydrazine hydrate. What should I do? A5: Slow decomposition of hydrazine hydrate can produce nitrogen and ammonia gas, leading to pressure buildup in a sealed container.[2] If you observe vigorous gas evolution, treat it as a potential hazard. Move the container to a well-ventilated fume hood and cool it if possible. This indicates potential contamination or decomposition, and the reagent's concentration should be verified before use.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from standard procedures for hydrazide synthesis from esters.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 2-(3-methoxyphenoxy)propanoate (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of ester).
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 80°C) and maintain for 3-6 hours.
-
Monitoring: Periodically check the reaction's progress by TLC until the starting ester is consumed.
-
Isolation: Once complete, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The product may precipitate as a white solid. If not, cool the concentrated solution in an ice bath to induce crystallization.
-
Filtration and Washing: Filter the precipitate and wash it thoroughly with cold water or cold diethyl ether to remove excess hydrazine hydrate.[1]
-
Drying: Dry the crude product under vacuum to obtain this compound.
Protocol 2: Purification by Recrystallization
This is the most common method for purifying the final product.[1]
-
Dissolution: Place the crude, dried hydrazide into a clean Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by NMR, IR, and melting point analysis.
References
- BenchChem. (2025). Common side reactions with hydrazine hydrate and how to minimize them. BenchChem Technical Support.
- The Brückner Research Group. CB-LSOP-Hydrazines. University of Connecticut.
- BenchChem. (2025).
- University of Notre Dame. Hydrazine - Risk Management and Safety.
- Reddit r/chemistry. (2020). Advice on storing/handling hydrazine.
- University of California, Santa Barbara.
- BenchChem. (2025).
- BenchChem. (2025). Addressing issues with hydrazine hydrate concentration and purity. BenchChem Technical Support.
- Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- Prata, J. V., et al. (2002). Journal of the Chemical Society, Perkin Transactions 1, (4), 513-528.
- Lipnicka, U., et al. (2002). A New Method for the Synthesis of Ranitidine. Acta Poloniae Pharmaceutica – Drug Research, 59(2), 121-125.
- Mascal, M. (2011). Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Green Chemistry, 13(2), 346-348.
- Wikipedia. Hydrazine.
- Saleem, M., et al. (2024). Visible-Light-Mediated Synthesis of Acyl Hydrazides from Acylsilanes. Organic Letters, 26, 2039-2044.
- Singh, S. et al. (2021).
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Technical Support Center: Optimization of Reaction Conditions for 2-(3-Methoxyphenoxy)propanohydrazide
Welcome to the dedicated technical support guide for the synthesis and optimization of 2-(3-Methoxyphenoxy)propanohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the common challenges and optimization strategies for this synthesis, ensuring you can achieve higher yields, purity, and reproducibility in your experiments.
Introduction to the Synthesis
This compound is typically synthesized via the hydrazinolysis of a corresponding ester, methyl 2-(3-methoxyphenoxy)propanoate. This reaction, while straightforward in principle, is sensitive to several parameters that can significantly impact the outcome. The primary reaction involves the nucleophilic attack of hydrazine hydrate on the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group.
This guide will address critical questions and troubleshooting scenarios encountered during this two-step synthesis process, starting from the esterification of 3-methoxyphenol.
Visualizing the General Workflow
The following diagram outlines the high-level workflow for the synthesis of this compound.
Caption: High-level workflow for the two-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues during the synthesis.
Part 1: Synthesis of the Intermediate Ester (Methyl 2-(3-methoxyphenoxy)propanoate)
Question 1: My esterification reaction shows low conversion of 3-methoxyphenol. What are the likely causes and how can I fix it?
Answer: Low conversion in this Williamson ether synthesis-like reaction is a common issue. The primary causes are often related to the base, solvent, or reaction temperature.
-
Insufficient Deprotonation: The reaction requires the deprotonation of the phenolic hydroxyl group of 3-methoxyphenol to form a more potent nucleophile. If you are using a weak base like potassium carbonate (K₂CO₃), ensure it is finely powdered and anhydrous. The presence of water can hinder the deprotonation and also hydrolyze your ester product.
-
Troubleshooting Action:
-
Dry your K₂CO₃ by heating it under a vacuum before use.
-
Consider switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF. However, exercise extreme caution as NaH is highly reactive and flammable.
-
Ensure you are using at least 1.1 to 1.5 molar equivalents of the base relative to the 3-methoxyphenol.
-
-
-
Inappropriate Solvent: The choice of solvent is critical for solubility and reaction rate.
-
Troubleshooting Action: Acetone or DMF are commonly used solvents for this type of reaction. Acetone is a good choice when using K₂CO₃ as it helps to solubilize the reactants. DMF is a polar aprotic solvent that can accelerate the reaction but can be difficult to remove during workup.
-
-
Low Reaction Temperature: The reaction may be too slow at room temperature.
-
Troubleshooting Action: Gently heating the reaction mixture to reflux (for acetone, this is around 56°C) can significantly increase the reaction rate. Monitor the reaction progress by TLC to avoid decomposition.
-
Question 2: I am observing significant amounts of a side product in my TLC analysis of the esterification reaction. What could it be?
Answer: A common side product is the result of the elimination of HBr from methyl 2-bromopropanoate to form methyl acrylate, especially if the reaction is overheated or the base is too strong or sterically hindered. Another possibility is the self-condensation of the starting materials.
-
Troubleshooting Action:
-
Control Temperature: Avoid excessive heating. Use a controlled heating mantle and monitor the internal reaction temperature.
-
Reagent Addition: Try adding the methyl 2-bromopropanoate slowly to the mixture of 3-methoxyphenol and base. This keeps the concentration of the electrophile low and can favor the desired substitution over elimination.
-
Part 2: Hydrazinolysis of the Ester to Form the Final Hydrazide
Question 3: The yield of my final hydrazide product is very low after reacting the ester with hydrazine hydrate. What went wrong?
Answer: Low yield in the hydrazinolysis step often points to incomplete reaction, degradation of the product, or issues during product isolation.
-
Insufficient Hydrazine: Hydrazine is the nucleophile, and a sufficient excess is required to drive the reaction to completion.
-
Troubleshooting Action: Use a significant molar excess of hydrazine hydrate, typically ranging from 5 to 10 equivalents relative to the ester.
-
-
Reaction Time and Temperature: The conversion of the ester to the hydrazide can be slow.
-
Troubleshooting Action: The reaction is often performed in an alcohol solvent like ethanol or methanol. Heating the reaction mixture to reflux is typically necessary to achieve a reasonable reaction rate. Monitor the disappearance of the starting ester by TLC. An overnight reflux is common for these reactions.
-
-
Product Isolation Issues: The hydrazide product is often a solid that crystallizes upon cooling. However, if it is too soluble in the reaction solvent, you will have poor recovery.
-
Troubleshooting Action: After the reaction is complete, try to reduce the volume of the solvent under reduced pressure. Then, cool the concentrated solution in an ice bath to induce crystallization. Sometimes, adding the reaction mixture to cold water can precipitate the product, which can then be filtered off.
-
Question 4: My final product is an oil or a sticky solid that is difficult to purify. How can I obtain a clean, crystalline product?
Answer: This is a common issue related to residual solvent or impurities.
-
Recrystallization: This is the most effective method for purifying the final product.
-
Troubleshooting Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or isopropanol.
-
If the solution is colored, you can add a small amount of activated charcoal and hot-filter the solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.
-
-
Question 5: How can I be sure that I have successfully synthesized the desired this compound?
Answer: Characterization using standard analytical techniques is essential.
-
Confirmation Checklist:
-
Melting Point: A sharp melting point is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. You should be able to identify all the expected peaks and their integrations.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: Look for the characteristic N-H stretches of the hydrazide group and the C=O stretch of the amide.
-
Optimized Protocol: Synthesis of this compound
This protocol is a synthesis of best practices derived from related procedures.
Step 1: Synthesis of Methyl 2-(3-methoxyphenoxy)propanoate
-
To a round-bottom flask, add 3-methoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL per 1 g of 3-methoxyphenol).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add methyl 2-bromopropanoate (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to a gentle reflux (around 60°C) and monitor the reaction by TLC until the 3-methoxyphenol spot has disappeared (typically 4-6 hours).
-
Cool the reaction to room temperature and filter off the solid potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M NaOH solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be used in the next step without further purification if it is sufficiently pure.
Step 2: Synthesis of this compound
-
Dissolve the crude methyl 2-(3-methoxyphenoxy)propanoate (1.0 eq) in ethanol (15 mL per 1 g of ester).
-
Add hydrazine hydrate (8-10 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 12-18 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath for 1-2 hours to induce crystallization.
-
If crystals do not form, reduce the solvent volume by about half under reduced pressure and cool again.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a white solid.
-
Dry the final product under vacuum.
Summary of Recommended Reaction Conditions
| Parameter | Step 1: Esterification | Step 2: Hydrazinolysis | Rationale |
| Solvent | Acetone or DMF | Ethanol or Methanol | Good solubility for reactants and appropriate boiling point. |
| Key Reagent (eq) | K₂CO₃ (1.5 eq) | Hydrazine Hydrate (8-10 eq) | Ensures complete deprotonation and nucleophilic attack, respectively. |
| Temperature | Reflux (~60°C) | Reflux (~80°C) | Provides sufficient activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-6 hours | 12-18 hours | Typical time required for completion, should be monitored by TLC. |
| Purification | Liquid-liquid extraction | Crystallization/Recrystallization | Standard and effective methods for removing salts and unreacted starting materials. |
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing low yield in the final hydrazinolysis step.
Caption: Troubleshooting decision tree for low yield in the hydrazinolysis step.
References
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Carey, F.A., & Sundberg, R.J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
-
Kumar, A., Kumar, S., & Saxena, A. (2010). Synthesis and biological evaluation of novel 2-(substituted phenoxy)acetohydrazide derivatives. European Journal of Medicinal Chemistry, 45(7), 3055-3062. (This reference illustrates a similar hydrazinolysis procedure). [Link]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. R. (2003). Synthesis and properties of new substituted 1, 2, 4-triazoles: potential antitumor agents. Bioorganic & medicinal chemistry, 11(8), 1701-1708. (This paper describes the synthesis of hydrazides from esters as intermediates for triazoles). [Link]
Technical Support Center: Purification of 2-(3-Methoxyphenoxy)propanohydrazide
Welcome to the technical support center for the purification of 2-(3-Methoxyphenoxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important pharmaceutical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the expected impurities?
A1: The most prevalent and straightforward synthesis involves the hydrazinolysis of an ester precursor, typically ethyl 2-(3-methoxyphenoxy)propanoate, with hydrazine hydrate.[1][2]
The primary expected impurities include:
-
Unreacted Starting Materials: Ethyl 2-(3-methoxyphenoxy)propanoate and excess hydrazine hydrate.
-
Side-Products: Diacyl hydrazines, formed by the reaction of the product with another molecule of the starting ester. Although less common in this specific synthesis, it's a possibility.
-
Degradation Products: The phenoxy and hydrazide moieties can be susceptible to oxidative and hydrolytic degradation, especially at elevated temperatures or in the presence of trace metals.[3]
Q2: What are the initial steps I should take after the synthesis of the crude this compound?
A2: Before attempting any purification, it is crucial to perform a preliminary analysis of your crude product. This will inform your purification strategy.
-
Thin Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your crude mixture. Use a suitable solvent system, for instance, a mixture of ethyl acetate and hexane, to get good separation.
-
Proton NMR (¹H NMR): Dissolve a small sample of your crude product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to identify the major species present and estimate the level of impurities.[4]
-
Solubility Tests: Test the solubility of your crude product in a range of solvents at both room temperature and elevated temperatures. This information is invaluable for selecting an appropriate recrystallization solvent.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the purification of this compound.
Issue 1: Oily Product or Failure to Solidify
Q: My crude product is an oil and won't solidify, making it difficult to handle and purify. What should I do?
A: An oily product often indicates the presence of residual solvent or significant impurities that lower the melting point.
Causality:
-
Residual Solvent: Incomplete removal of the reaction solvent (e.g., ethanol) or extraction solvent (e.g., ethyl acetate).
-
Excess Hydrazine Hydrate: Hydrazine hydrate is a liquid and its presence can prevent solidification.
-
High Impurity Load: A high concentration of unreacted starting materials or byproducts can result in a eutectic mixture with a low melting point.
Solutions:
-
Azeotropic Removal of Water and Hydrazine: If your product is soluble in toluene, you can perform an azeotropic distillation to remove water and residual hydrazine hydrate.
-
Trituration: This technique involves washing the crude oil with a solvent in which the desired product is insoluble, but the impurities are soluble.
-
Protocol: Add a small amount of a non-polar solvent like hexane or diethyl ether to your oily product. Stir vigorously with a glass rod. The desired product may solidify. If it does, you can then filter and wash the solid.
-
-
Conversion to a Salt: If the hydrazide is resistant to crystallization, you can try converting it to a hydrochloride salt by treating it with a solution of HCl in a suitable organic solvent (e.g., diethyl ether or isopropanol). The salt is often a crystalline solid that is easier to purify by recrystallization. The free base can be regenerated later if needed.
Issue 2: Low Purity After Recrystallization
Q: I've recrystallized my product, but the purity is still low according to HPLC and NMR analysis. What went wrong?
A: Low purity after recrystallization can be due to an inappropriate solvent choice or the co-crystallization of impurities.
Causality:
-
Poor Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the solubility at low temperatures is still significant, you will have a low recovery. Conversely, if the impurities have similar solubility profiles to your product in the chosen solvent, they will co-crystallize.[5]
-
Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice.
-
Insufficient Washing: Not washing the filtered crystals with a small amount of cold recrystallization solvent can leave behind mother liquor containing impurities.
Solutions:
-
Solvent System Optimization:
-
Single Solvent: Experiment with a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene).
-
Solvent Pair: If a single solvent is not effective, try a binary solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common example is ethanol/water or ethyl acetate/hexane.
-
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Thorough Washing: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Ethanol | 5.2 | 78 | A good starting point for many hydrazides. |
| Isopropanol | 4.3 | 82 | Similar to ethanol, but can offer different solubility characteristics. |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent. |
| Toluene | 2.4 | 111 | A non-polar solvent, useful for precipitating polar compounds. |
| Ethyl Acetate/Hexane | N/A | N/A | A common solvent pair for adjusting polarity. |
| Ethanol/Water | N/A | N/A | Another common solvent pair for polar compounds. |
Issue 3: Difficulty with Column Chromatography
Q: I'm trying to purify my compound using column chromatography, but I'm getting poor separation or my product is not eluting.
A: Column chromatography of hydrazides can be challenging due to their polarity and potential for interaction with the stationary phase.
Causality:
-
Strong Adsorption to Silica Gel: The basic nature of the hydrazide group can lead to strong binding to the acidic silica gel, resulting in tailing or irreversible adsorption.
-
Inappropriate Eluent System: The polarity of the mobile phase may be too low to elute the compound, or too high, causing it to co-elute with impurities.
Solutions:
-
Deactivating the Silica Gel:
-
Protocol: Add 1% triethylamine to your eluent system. The triethylamine will compete with your hydrazide for the acidic sites on the silica gel, reducing tailing and improving the peak shape.
-
-
Alternative Stationary Phases:
-
Alumina (Neutral or Basic): For basic compounds like hydrazides, alumina can be a better choice than silica gel.
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography with a mobile phase like acetonitrile/water or methanol/water can be effective.[6]
-
-
Gradient Elution: Start with a less polar eluent and gradually increase the polarity. This can help to first elute the less polar impurities, followed by your product.
Experimental Workflow: Column Chromatography
Sources
- 1. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. biotage.com [biotage.com]
Technical Support Center: Stability of 2-(3-Methoxyphenoxy)propanohydrazide in Solution
Welcome to the technical support center for 2-(3-Methoxyphenoxy)propanohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. As Senior Application Scientists, we have compiled this information based on established principles of hydrazide chemistry and extensive experience in handling similar molecules.
Quick Navigation
-
Frequently Asked Questions (FAQs): Rapid answers to common issues.
-
Troubleshooting Guide: Step-by-step solutions for when you encounter degradation.
-
Best Practices for Prevention: Proactive measures to ensure the stability of your solutions.
-
Experimental Protocol: Stability Assessment: A detailed workflow to evaluate the stability of your compound under specific conditions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow. What is happening?
A yellowing of the solution is a common indicator of degradation, likely due to oxidation or the formation of colored byproducts. Hydrazide compounds are susceptible to oxidation, which can be accelerated by dissolved oxygen and trace metal ion contaminants.[1][2] We recommend preparing fresh solutions and using high-purity solvents that have been de-gassed.
Q2: I'm observing a loss of potency in my stock solution over time. What are the likely causes?
Loss of potency is primarily due to chemical degradation. The two main degradation pathways for hydrazides in solution are hydrolysis and oxidation.[1][3]
-
Hydrolysis: The hydrazide functional group can be cleaved by water, a reaction that is often catalyzed by acidic conditions.[3][4][5]
-
Oxidation: This pathway is often catalyzed by trace metals and the presence of oxygen.[2][6]
To mitigate this, it is crucial to control the pH of your solution and to use solvents and containers that are free of metal contaminants.
Q3: What is the optimal pH for storing solutions of this compound?
Generally, hydrazide-based compounds exhibit increased stability as the pH approaches neutrality.[5][7] Both strongly acidic and alkaline conditions can promote degradation.[1][8] For optimal stability, we recommend buffering your solution to a pH between 6.0 and 7.5. However, the ideal pH may be specific to your experimental conditions and should be confirmed with a stability study.
Q4: Can I store my solutions at room temperature?
We strongly advise against storing solutions of this compound at room temperature for extended periods. Higher temperatures accelerate the rate of chemical degradation.[9][10] For short-term storage (a few hours), keeping the solution on ice is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is the best practice.
Troubleshooting Guide
If you suspect degradation of your this compound solution, follow this guide to identify and resolve the issue.
Issue 1: Unexpected Peaks in HPLC or LC-MS Analysis
-
Possible Cause 1: Hydrolytic Degradation.
-
Explanation: The appearance of new, more polar compounds in your chromatogram could indicate hydrolysis of the hydrazide moiety. This is more likely to occur in unbuffered or acidic solutions.[3]
-
Solution:
-
Verify the pH of your solvent and sample solutions.
-
If the pH is acidic, prepare fresh solutions using a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compare the chromatogram of the degraded sample to a freshly prepared standard to confirm the identity of the degradants.
-
-
-
Possible Cause 2: Oxidative Degradation.
-
Explanation: Oxidation can lead to a variety of byproducts. This process is often catalyzed by trace metal ions (e.g., Cu²⁺, Fe³⁺) and the presence of dissolved oxygen.[2][10]
-
Solution:
-
Prepare fresh solutions using high-purity, de-gassed solvents.
-
If possible, use metal-free plasticware or glassware that has been acid-washed to remove trace metals.
-
Consider adding a chelating agent like EDTA to your buffer at a low concentration to sequester any contaminating metal ions.
-
-
Issue 2: Inconsistent Results in Biological Assays
-
Possible Cause: On-plate or In-media Degradation.
-
Explanation: The compound may be stable in your stock solvent but degrade when diluted into the assay buffer or cell culture media, which can have a different pH and contain potential catalysts.
-
Solution:
-
Perform a time-course experiment by incubating the compound in the final assay buffer/media for the duration of your experiment.
-
Analyze samples at different time points by HPLC or LC-MS to assess stability under the actual assay conditions.
-
If degradation is observed, consider preparing the compound fresh just before each experiment and minimizing the incubation time.
-
-
Degradation Pathway Overview
Caption: Workflow for assessing compound stability.
By following this guide, researchers can significantly improve the reproducibility of their experiments and ensure the integrity of their data when working with this compound.
References
-
Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38481–38495. [Link]
-
Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62(11), 2155-2160. [Link]
-
Kwon, C. H., & Jencks, W. P. (1987). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition in English, 26(1), 43-44. [Link]
-
Zhelev, Z., & Tzanova, T. (2018). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. Journal of Chemical Technology and Metallurgy, 53(5), 923-928. [Link]
- De Feo, V. (1963). Method for the hydrolysis of hydrazones. U.S. Patent No. 3,113,971. Washington, DC: U.S.
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate research, 344(3), 278–284. [Link]
-
Al-Abadleh, H. A. (2016). A DFT Approach to the Mechanistic Study of Hydrazone Hydrolysis. The Journal of Physical Chemistry A, 120(21), 3745–3754. [Link]
-
Wikipedia contributors. (2024, January 15). Hydrazine. In Wikipedia, The Free Encyclopedia. [Link]
-
Moliner, A. M., & Street, J. J. (1989). Decompostion of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487. [Link]
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. [Link]
-
Lucien, H. W. (1960). Thermal Decomposition of Hydrazine. The Journal of Chemical Physics, 32(4), 1154-1155. [Link]
- Arnold, O. M., & Jamison, R. M. (1956). Method for stabilizing hydrazine against decomposition by copper in contact therewith. U.S. Patent No. 2,771,343. Washington, DC: U.S.
-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. [Link]
-
MacNaughton, M. G., & Stauffer, T. B. (1979). Oxidation of Hydrazine in Aqueous Solutions. Air Force Engineering and Services Center. [Link]
-
Stella, V. J., & Gish, D. T. (2010). Elucidating the pathways of degradation of denagliptin. Journal of pharmaceutical sciences, 99(11), 4583–4592. [Link]
-
Axworthy, A. E., Sullivan, J. M., Passchier, A., Cohz, S., & Welz, E. (1968). RESEARCH ON HYDRAZINE DECOMPOSITION. Rocketdyne. [Link]
-
Cahn, J. W., & Powell, R. E. (1954). Oxidation of Hydrazine in Solution. Journal of the American Chemical Society, 76(9), 2565–2567. [Link]
-
Thiem, T. L., Brown, J., Kiel, J., Holwitt, E., & O'Brien, G. J. (1997). The Chemical and Biochemical Degradation of Hydrazine. United States Air Force Academy. [Link]
-
Shamim, A. (2015). Can hydrazine be used as stabilizing agent?. ResearchGate. [Link]
-
Nádaždy, V., & Sviatenko, L. K. (2022). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. Molecules, 27(19), 6268. [Link]
-
Drugov, Y. S., & Rodin, A. A. (2018). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 73(13), 1189-1202. [Link]
- Michel, F. A., & Hagar, K. F. (1954). Process of stabilizing hydrazine and hydrazine hydrate and mixtures of either of them with alcohols or water. U.S. Patent No. 2,680,066. Washington, DC: U.S.
-
Al-Zahrani, S. M. (1993). DECOMPOSITION OF HYDRAZINE IN PRESERVED BOILERS. Saline Water Conversion Corporation. [Link]
-
Kim, J., Lee, J., & Kim, J. (2020). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. Sensors, 20(21), 6143. [Link]
-
Kumar, S., & Kumar, B. (2019). Selective Thermal and Photocatalytic Decomposition of Aqueous Hydrazine to Produce H2 over Ag-Modified TiO2 Nanomaterial. Catalysts, 9(12), 1045. [Link]
-
Bobbitt, J. M., & Gherase, D. F. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry, 89(8), 5435–5441. [Link]
-
Loezos, P. F., & Stahl, S. S. (2022). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 26(8), 2247–2256. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. steamforum.com [steamforum.com]
resolving solubility issues with 2-(3-Methoxyphenoxy)propanohydrazide
Welcome to the technical support center for 2-(3-Methoxyphenoxy)propanohydrazide (CAS No. 588678-30-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimental work with this compound. As a specialized chemical intermediate, this compound may exhibit solubility behaviors that require careful consideration of solvent selection and solution chemistry. This document provides a framework for systematically addressing these issues.
I. Compound Overview and Predicted Properties
This compound is an organic molecule with the chemical formula C₁₀H₁₄N₂O₃[1]. Its structure, featuring a methoxyphenoxy group and a propanohydrazide functional group, suggests a molecule with moderate lipophilicity and the potential for hydrogen bonding. The hydrazide moiety imparts basic characteristics to the molecule. While specific experimental data on the solubility of this compound is not extensively published, its structural features allow for informed predictions and a systematic approach to solubility enhancement.
| Property | Predicted/Inferred Value or Characteristic | Implication for Solubility |
| Molecular Weight | 210.23 g/mol | Moderate molecular weight, generally favorable for solubility. |
| Functional Groups | Hydrazide (-CONHNH₂) | The hydrazide group is basic and can be protonated to form a more soluble salt at acidic pH. It is also a hydrogen bond donor and acceptor. |
| Ether (-O-) | Contributes to some polarity and potential for hydrogen bonding. | |
| Aromatic Ring | Contributes to lipophilicity, potentially lowering aqueous solubility. | |
| Methoxy Group (-OCH₃) | Adds to the molecular size and can slightly increase lipophilicity. | |
| Predicted LogP | ~1.5 - 2.5 | Indicates a compound that is more soluble in organic solvents than in water. |
| Predicted pKa | ~2-4 for the hydrazide group | The hydrazide group is weakly basic and will be protonated in acidic conditions. |
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for dissolving this compound?
A1: Based on its predicted lipophilicity, it is recommended to start with polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol. For many research applications, DMSO is a common choice for creating stock solutions of poorly water-soluble compounds. From a concentrated DMSO stock, the compound can then be diluted into aqueous buffers, though this may lead to precipitation if the final DMSO concentration is too low and the compound's aqueous solubility is exceeded.
Q2: Why is my compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?
A2: This is a common issue for compounds with low aqueous solubility. The DMSO keeps the compound in solution at high concentrations, but when this stock is diluted into an aqueous medium, the solvent environment becomes predominantly water. If the concentration of the compound in the final aqueous solution is above its solubility limit in that medium, it will precipitate out. To address this, you can either decrease the final concentration of the compound or increase the percentage of co-solvent (like DMSO) in the final solution. However, be mindful that high concentrations of organic solvents can affect biological assays.
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating can be an effective method to increase the rate of dissolution and, in some cases, the solubility. However, it is crucial to first assess the thermal stability of this compound. Prolonged heating or exposure to high temperatures can lead to degradation. We recommend a preliminary stability test by dissolving a small amount of the compound in the desired solvent, heating it to a moderate temperature (e.g., 40-50°C) for a short period, and then analyzing for degradation by a suitable method like HPLC or TLC.
Q4: Is this compound expected to be soluble in acidic or basic aqueous solutions?
A4: The hydrazide functional group is weakly basic. Therefore, the compound's aqueous solubility is expected to increase in acidic conditions (pH < 7) due to the formation of a more soluble protonated salt. In basic conditions, the compound is likely to remain in its less soluble free base form.
III. Troubleshooting Guide: Resolving Solubility Issues
This section provides a systematic workflow for addressing solubility challenges with this compound.
Initial Solubility Screening
The first step in resolving solubility issues is to perform a systematic screening of various solvents. This will help in identifying a suitable solvent system for your specific application.
Protocol 1: Small-Scale Solubility Assessment
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several vials.
-
To each vial, add a measured volume of a different solvent (e.g., 100 µL) to achieve a target concentration (in this example, 10 mg/mL).
-
Vortex each vial vigorously for 1-2 minutes at room temperature.
-
Visually inspect for complete dissolution. If the compound dissolves, it is soluble at that concentration. If not, you can add more solvent incrementally to determine the approximate solubility.
-
Test a range of solvents from different classes:
-
Polar Aprotic: DMSO, DMF
-
Polar Protic: Ethanol, Methanol, Water
-
Non-polar: Dichloromethane, Ethyl Acetate (less common for biological applications but useful for understanding compound properties)
-
Workflow for Enhancing Aqueous Solubility
For many biological and pharmaceutical applications, achieving sufficient solubility in aqueous buffers is crucial. The following workflow outlines strategies to improve the aqueous solubility of this compound.
Caption: Troubleshooting workflow for enhancing aqueous solubility.
Protocol 2: pH-Mediated Solubility Enhancement
Given the basic nature of the hydrazide group, adjusting the pH of the aqueous medium is a primary strategy for improving solubility.
-
Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, and a control at 7.4). Common buffers include citrate for acidic pH and phosphate for neutral pH.
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO (e.g., 50 mg/mL).
-
Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low and consistent across all samples (e.g., <1%).
-
Mix well and allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Visually inspect for precipitation. For a more quantitative analysis, the samples can be centrifuged or filtered, and the concentration of the dissolved compound in the supernatant/filtrate can be measured using a suitable analytical technique like UV-Vis spectroscopy or HPLC. This will determine the equilibrium solubility at different pH values.
Protocol 3: Co-solvent System Development
If pH adjustment is insufficient or not compatible with the experimental conditions, using a co-solvent system is the next logical step.
-
Prepare your aqueous buffer (e.g., PBS at pH 7.4).
-
Create a series of co-solvent mixtures by adding varying percentages of a water-miscible organic solvent (e.g., 1%, 5%, 10%, 20% DMSO or ethanol) to the aqueous buffer.
-
Add this compound to each co-solvent mixture to the desired final concentration.
-
Vortex and equilibrate as described in the previous protocol.
-
Determine the minimum percentage of co-solvent required to maintain the compound in solution. It is important to be aware that high concentrations of organic solvents can interfere with many biological assays, so the goal is to use the lowest effective concentration.[2][3]
Protocol 4: Utilizing Solubilizing Excipients
For particularly challenging cases, the use of solubilizing excipients can be explored. These are often employed in later-stage drug development but can be useful in a research setting.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the lipophilic part of the drug in their hydrophobic core while their hydrophilic exterior interacts with water.[4]
-
Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous media. Examples include Tween® 80 and sodium dodecyl sulfate (SDS). The concentration of the surfactant should be above its critical micelle concentration (CMC).
The selection and use of these excipients require careful consideration of their compatibility with the intended application.
IV. Stability Considerations
It is important to note that the chemical stability of this compound in different solvent systems and pH conditions should be evaluated, especially if solutions are to be stored for extended periods. The hydrazide functional group can be susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures. We recommend preparing fresh solutions for experiments whenever possible. If storage is necessary, it is advisable to store stock solutions in an anhydrous organic solvent like DMSO at -20°C or -80°C and to minimize freeze-thaw cycles.
V. References
-
Al-Bayati, F. A., & Al-Amiery, A. A. (2012). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 17(12), 14507–14525. [Link]
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147.
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved January 21, 2026, from [Link]
-
Jadhav, S. B., and Singhal, R. S. (2013). Cyclodextrins: Applications in Food Processing. In Bioactive Food Peptides in Health and Disease. InTech.
-
PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetohydrazide. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 3-[(3-Methoxyphenoxy)methyl]benzohydrazide. Retrieved January 21, 2026, from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(5), 1-10.
Sources
Technical Support Center: A Researcher's Guide to Identifying and Removing Impurities from 2-(3-Methoxyphenoxy)propanohydrazide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(3-Methoxyphenoxy)propanohydrazide. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions that may arise during your synthesis, purification, and analysis of this compound. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring the integrity and purity of your final product.
I. Understanding the Chemistry: A Plausible Synthetic Route and Potential Impurities
To effectively troubleshoot impurities, it is essential to understand their origin. While numerous synthetic routes to hydrazides exist, a common and plausible method for synthesizing this compound (4 ) involves the reaction of methyl 2-(3-methoxyphenoxy)propanoate (2 ) with hydrazine hydrate (3 ). The ester itself is typically synthesized from 3-methoxyphenol (1 ) and methyl 2-bromopropanoate.
Caption: Plausible synthetic route for this compound.
This synthetic pathway can introduce several potential impurities that you may encounter:
-
Unreacted Starting Materials:
-
3-Methoxyphenol (1 )
-
Methyl 2-(3-methoxyphenoxy)propanoate (2 )
-
Hydrazine hydrate (3 )
-
-
By-products:
-
Bis-acylated Hydrazine: Formed if two molecules of the ester react with one molecule of hydrazine.
-
Hydrazones: Resulting from the reaction of the product with any trace carbonyl impurities.
-
-
Degradation Products:
-
Residual Solvents:
-
Solvents used in the synthesis and purification steps (e.g., methanol, ethanol, ethyl acetate).
-
II. Troubleshooting Guide: From Identification to Removal
This section is structured to guide you through the logical steps of identifying an unknown impurity and selecting the appropriate purification method.
Caption: General workflow for troubleshooting impurities.
Frequently Asked Questions (FAQs)
Impurity Identification
Q1: I see an unexpected peak in my HPLC chromatogram. How do I identify it?
A1:
-
Review the Synthesis: First, consider the potential impurities outlined in Section I. Compare the retention time of your unknown peak with commercially available standards of the starting materials (3-methoxyphenol and the methyl ester intermediate).
-
HPLC-MS Analysis: The most direct method for initial identification is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)[3]. This will provide the molecular weight of the impurity, which can often distinguish between starting materials, by-products, and degradation products.
-
Forced Degradation Studies: To confirm if the impurity is a degradation product, perform forced degradation studies[4][5][6]. Expose your pure compound to acidic, basic, oxidative, and photolytic stress conditions. If the unexpected peak appears or increases under these conditions, it is likely a degradant.
-
NMR Spectroscopy: If the impurity is present in a sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information[3]. You may need to isolate the impurity first using preparative HPLC or column chromatography.
Q2: My NMR spectrum shows signals that don't correspond to my product. What could they be?
A2:
-
Compare with Starting Material Spectra: Obtain ¹H NMR spectra of your starting materials, 3-methoxyphenol and methyl 2-(3-methoxyphenoxy)propanoate. Look for characteristic peaks that may be present in your product's spectrum. For example, the methoxy group on 3-methoxyphenol will have a distinct singlet peak.
-
Look for Solvent Peaks: Ensure the extra peaks are not from residual solvents used in your synthesis or purification.
-
Consider By-products: A common by-product is the bis-acylated hydrazine. This would likely have a different chemical shift for the N-H protons and may lack the characteristic -NH₂ signals of the desired product.
-
Check for Hydrolysis: The carboxylic acid degradation product will have a characteristic broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).
Impurity Removal
Q3: How can I remove unreacted methyl 2-(3-methoxyphenoxy)propanoate from my product?
A3:
-
Recrystallization: This is often the most effective method for removing less polar impurities like the starting ester. The polarity difference between the ester and the more polar hydrazide product allows for efficient separation.
Experimental Protocol: Recrystallization
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and at elevated temperatures. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurity remains soluble at low temperatures.
-
Procedure: a. Dissolve the crude product in a minimal amount of the chosen hot solvent. b. Allow the solution to cool slowly to room temperature. c. Cool further in an ice bath to maximize crystal formation. d. Collect the crystals by vacuum filtration. e. Wash the crystals with a small amount of cold solvent. f. Dry the purified product under vacuum.
Table 1: Suggested Recrystallization Solvents
-
| Solvent System | Rationale |
| Ethanol/Water | The product is likely soluble in hot ethanol and will precipitate upon the addition of water. |
| Ethyl Acetate/Hexanes | The product should be soluble in ethyl acetate, and the addition of a non-polar solvent like hexanes will induce crystallization. |
| Isopropanol | A good single-solvent option to try, offering a balance of polarity. |
-
Column Chromatography: If recrystallization is not effective, column chromatography is a reliable alternative[7].
Q4: I have a polar impurity that co-crystallizes with my product. What should I do?
A4:
-
Column Chromatography: This is the preferred method for separating compounds with similar polarities.
Experimental Protocol: Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal mobile phase should give your product an Rf value of approximately 0.3-0.4 and show good separation from the impurity. A common starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: Pack a glass column with silica gel as the stationary phase[7].
-
Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Run the mobile phase through the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Caption: Step-by-step workflow for column chromatography purification.
Q5: How do I remove residual hydrazine hydrate?
A5:
-
Aqueous Work-up: Hydrazine hydrate is highly soluble in water. Washing an organic solution of your product (e.g., in ethyl acetate or dichloromethane) with water or brine should effectively remove most of the residual hydrazine.
-
Column Chromatography: Hydrazine is very polar and will adhere strongly to silica gel. During column chromatography, it will typically remain at the baseline.
-
Co-evaporation: Co-evaporation with a high-boiling point solvent like toluene can sometimes help remove residual hydrazine under reduced pressure.
III. Proactive Measures to Minimize Impurities
-
Use High-Purity Starting Materials: The quality of your starting materials directly impacts the purity of your final product.
-
Optimize Reaction Conditions:
-
Stoichiometry: Use a slight excess of hydrazine hydrate to ensure complete conversion of the ester, but avoid a large excess which can complicate purification.
-
Temperature and Reaction Time: Monitor the reaction by TLC or HPLC to determine the optimal reaction time and temperature to maximize product formation and minimize by-product formation.
-
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation.
By understanding the potential sources of impurities and employing a systematic approach to their identification and removal, you can ensure the high quality and purity of your this compound for downstream applications.
References
-
MDPI. (2023, July 29). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Retrieved from [Link]
-
SpectraBase. 2-Hydroxy-3-methoxybenzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ResearchGate. (2017, October 6). Application of a RP-HPLC method for determination of chemical and physiological stability of two newly synthesized methoxy-benzoylhydrazone derivatives. Retrieved from [Link]
-
ResearchGate. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Retrieved from [Link]
-
National Institutes of Health. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
-
PubMed. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Retrieved from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Retrieved from [Link]
-
National Institutes of Health. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Retrieved from [Link]
-
MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]
-
Optimization of multi‐column chromatography for capture and polishing at high protein load. Retrieved from [Link]
-
IJPPR. (2023, December 30). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. Retrieved from [Link]
-
Application of a RP-HPLC method for determination of chemical and physiological stability of two newly synthesized methoxy-benzoylhydrazone derivatives. Retrieved from [Link]
-
Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Retrieved from [Link]
-
Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Retrieved from [Link]
-
ResearchGate. Dual gradient macroporous resin column chromatography for concurrent separation and purification of three families of marine bacterial lipopeptides from cell free broth. Retrieved from [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
-
MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]
-
(2R)-3-(2-Methoxyphenoxy)-1,2-propanediol | C10H14O4 | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
GSC Online Press. (2024, April 13). Rp-HPLC method development and validation of finerenone in bulk drug and its formulations. Retrieved from [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0296036). Retrieved from [Link]
-
National Institutes of Health. (2019, September 3). Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD. Retrieved from [Link]
-
ResearchGate. Stability study of hydrazones. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
PubMed. The Chromatographic Purification of Native Types I, II, and III Collagens. Retrieved from [Link]
-
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
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- 2. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpsonline.com [ajpsonline.com]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 2-(3-Methoxyphenoxy)propanohydrazide Derivatives
This guide is designed for researchers, scientists, and drug development professionals actively working with 2-(3-methoxyphenoxy)propanohydrazide derivatives. Its purpose is to provide in-depth technical support, troubleshooting advice, and practical solutions to stability challenges encountered during experimental work. The information herein is structured to offer both quick-reference FAQs and detailed, scientifically-grounded troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability of this compound derivatives.
Q1: What are the primary stability concerns for this compound derivatives?
A1: The primary stability concerns for this class of compounds center around the hydrazide functional group. This moiety is susceptible to two main degradation pathways:
-
Hydrolysis: The amide bond within the hydrazide can be cleaved by water, particularly under acidic or basic conditions, leading to the formation of 2-(3-methoxyphenoxy)propanoic acid and hydrazine. Studi[1]es on similar hydrazide-containing compounds have shown that the rate of hydrolysis is pH-dependent, with increased stability observed as the pH approaches neutrality.
-
[1]Oxidation: The hydrazine moiety is prone to oxidation, which can be catalyzed by atmospheric oxygen, metal ions (like Cu²⁺ and Fe³⁺), and peroxides. This [2][3]can lead to the formation of various degradation products, including the corresponding carboxylic acid, nitrogen gas, and dimeric impurities.
Q2[2]: What initial steps can I take to minimize degradation during routine handling and storage?
A2: To minimize degradation, it is crucial to control the compound's immediate environment:
-
Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (2-8 °C or frozen) and protected from light.
-
Solvent Selection: For solution-based experiments, use freshly deoxygenated solvents. If aqueous solutions are necessary, prepare them immediately before use and consider using a buffered system to maintain a neutral pH.
-
[1]Material Purity: Ensure that all glassware is scrupulously clean and that reagents and solvents are of high purity to avoid introducing catalytic metal ions or other impurities.
Q3: Are there any specific analytical techniques recommended for monitoring the stability of these derivatives?
A3: Yes, several analytical techniques are well-suited for this purpose:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products.
-
[4][5][6]Gas Chromatography (GC): GC can also be employed, often with derivatization, to detect and quantify volatile degradation products.
-
[4]Spectrophotometry: Colorimetric methods can be used for the rapid detection of hydrazine decomposition, which can be an indicator of degradation.
[7][8]Section 2: Troubleshooting Guides for Experimental Issues
This section provides detailed troubleshooting for specific problems you might encounter.
Guide 1: Unexpected Degradation in Aqueous Formulations
Symptom: Rapid loss of the parent compound in aqueous solution, even at neutral pH and ambient temperature, as observed by HPLC.
Potential Causes:
-
Dissolved Oxygen: The presence of dissolved oxygen in the aqueous media can accelerate oxidative degradation.
-
Trace Metal Ion Contamination: Metal ions, even at trace levels from glassware or reagents, can catalyze the oxidation of the hydrazide moiety.
-
[3]Inappropriate Buffer Selection: Certain buffer components may interact with the compound or catalyze degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected degradation in aqueous solutions.
Detailed Protocol: Preparation of a Stabilized Aqueous Formulation
-
Deoxygenation of Water: Take high-purity water (e.g., Milli-Q) and sparge with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Buffer Preparation: Prepare the desired buffer (e.g., 50 mM citrate buffer, pH 6.0) using the deoxygenated water.
-
Addition of Chelating Agent: To mitigate the effects of trace metal ions, add a small amount of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to a final concentration of 0.01% (w/v).
-
Compound Dissolution: Dissolve the this compound derivative in the prepared buffer solution immediately before the experiment.
-
Headspace Purge: Before sealing the experimental vessel, gently flush the headspace with the inert gas to minimize oxygen exposure during the experiment.
Guide 2: Formation of Unknown Impurities During Forced Degradation Studies
Symptom: During forced degradation studies (e.g., exposure to acid, base, or peroxide), you observe the formation of multiple unknown peaks in your chromatogram, making it difficult to identify the primary degradation pathway.
Potential Causes:
-
Harsh Stress Conditions: The conditions of the forced degradation study may be too severe, leading to secondary degradation products that would not be observed under normal storage conditions.
-
[7]Multiple Degradation Pathways: The compound may be degrading through several pathways simultaneously (e.g., hydrolysis and oxidation).
-
Interaction with Stress Agents: The degradation products may be reacting further with the stress agents (e.g., acid, base, or oxidizing agent).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for analyzing unknown impurities in forced degradation studies.
Data Summary: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60 [8]°C | 24-72 hours | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | Roo[8]m Temp | 8-24 hours | 5-20% |
| Oxidation | 3% H₂O₂ | Roo[7]m Temp | 24 hours | 5-20% |
| Thermal | 80 °C (dry heat) | 80 °C | 48 hours | 5-20% |
| Photolytic | ICH Q1B conditions | 25 °C | As per guidelines | 5-20% |
Note: These are starting points and may need to be adjusted based on the specific derivative's stability.
####[9] Guide 3: Enhancing Long-Term Stability in Solid Formulations
Symptom: The solid form of the this compound derivative shows significant degradation over time, even when stored in a desiccator.
Potential Causes:
-
Hygroscopicity: The compound may be hygroscopic, absorbing atmospheric moisture which then facilitates hydrolysis.
-
Amorphous Content: The presence of an amorphous (non-crystalline) form can lead to lower stability compared to a crystalline form.
-
Excipient Incompatibility: In a formulated product, the excipients may be interacting with the active pharmaceutical ingredient (API).
Troubleshooting Workflow:
Caption: Workflow for enhancing long-term solid-state stability.
Experimental Protocol: Screening for a Stable Crystalline Form
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with water).
-
Crystallization Methods:
-
Slow Evaporation: Prepare saturated solutions of the compound in the selected solvents at room temperature and allow the solvent to evaporate slowly.
-
Cooling Crystallization: Prepare saturated solutions at an elevated temperature and then cool them slowly to room temperature or below.
-
Anti-Solvent Addition: Dissolve the compound in a good solvent and then slowly add an anti-solvent in which the compound is poorly soluble.
-
-
Characterization: Analyze the resulting solid forms using X-ray Powder Diffraction (XRPD) to identify different crystalline forms (polymorphs) and Differential Scanning Calorimetry (DSC) to assess their thermal properties and relative stability.
-
Stability Testing: Subject the most promising crystalline forms to accelerated stability testing (e.g., 40 °C/75% RH) to determine the most stable polymorph.
Section 3: Advanced Stabilization Strategies
For particularly challenging derivatives, more advanced strategies may be required.
1. Chemical Modification:
-
Prodrug Approach: Convert the hydrazide into a less reactive prodrug that is converted back to the active form in vivo. For example, forming a hydrazone with a biocompatible aldehyde or ketone can temporarily protect the hydrazide group.
-
[10]Structural Modification: If feasible within the scope of the research, minor modifications to the molecular structure, such as the introduction of electron-withdrawing groups near the hydrazide moiety, can sometimes enhance stability.
2. Formulation Technologies:
-
Co-crystallization: Forming a co-crystal with a suitable co-former can alter the crystal packing and improve stability.
-
[11]Encapsulation: Microencapsulation of the API using techniques like spray drying can create a physical barrier against environmental factors such as moisture and oxygen.
-
[11][[“]]Amorphous Solid Dispersions: For compounds with poor solubility and stability, creating an amorphous solid dispersion with a stabilizing polymer can sometimes improve both properties.
By s[[“]]ystematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose, troubleshoot, and overcome the stability challenges associated with this compound derivatives, thereby accelerating their research and development efforts.
References
-
Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. (n.d.). MDPI. [Link]
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Hydrazines. NCBI Bookshelf. [Link]
-
Hydrazide Pharmaceuticals as Conjugates to Polyaldehyde Dextran: Syntheses, Characterization, and Stability. (1990). Bioconjugate Chemistry, 1(1), 77–82. [Link]
-
Elder, D. P., & B. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900–910. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. [Link]
-
The Chemical and Biochemical Degradation of Hydrazine. (1997). SciSpace. [Link]
-
Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. (2019). ResearchGate. [Link]
-
Strategies to enhance pharmaceutical formulation stability. (n.d.). Consensus. [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. (n.d.). [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2020). Pharmaceutics, 12(7), 659. [Link]
-
Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Academia.edu. [Link]
-
Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. (2019). ResearchGate. [Link]
-
Sobi, R., et al. (2019). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 24(16), 2932. [Link]
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- 4. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. consensus.app [consensus.app]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 2-(3-Methoxyphenoxy)propanohydrazide by Nuclear Magnetic Resonance (NMR)
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and molecular research, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. For novel compounds like 2-(3-Methoxyphenoxy)propanohydrazide, a molecule with potential applications stemming from its unique structural motifs, absolute certainty in its chemical identity is paramount. This guide provides an in-depth, practical comparison of analytical techniques, establishing Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive method for structural validation. We will delve into the causality behind experimental choices and present a self-validating workflow that ensures trustworthy and reproducible results.
The Analytical Challenge: Why NMR is the Gold Standard
While several techniques can provide pieces of the structural puzzle, only NMR offers a complete, atom-by-atom map of the molecular architecture. Let's briefly compare the alternatives:
-
Mass Spectrometry (MS): An essential technique that provides a highly accurate molecular weight and elemental composition. However, MS struggles to differentiate between isomers. For a molecule like this compound, MS alone could not definitively distinguish it from its 2-methoxy or 4-methoxy positional isomers. Fragmentation patterns can offer clues but are often complex and may not provide unambiguous connectivity information.[1][2][3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This method excels at identifying functional groups. For our target molecule, FTIR would likely show characteristic absorptions for N-H bonds in the hydrazide, a C=O (amide) stretch, C-O ether linkages, and C-H bonds on the aromatic ring.[4][5][6][7][8] However, it cannot reveal how these functional groups are connected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled in its ability to provide a detailed constitutional analysis. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it reveals not only the chemical environment of each atom but also their connectivity through covalent bonds.[9][10][11] This makes it the only single technique capable of definitively confirming the precise isomeric form and complete structure of this compound.
Deciphering the Structure: A Multi-faceted NMR Approach
First, let's visualize the target molecule with a numbering scheme that will be used for all spectral assignments.
Caption: Systematic workflow for NMR-based structural validation.
Predicted ¹H NMR Spectrum Analysis (500 MHz, DMSO-d₆)
The ¹H NMR spectrum is the first step, providing a census of all unique proton environments. For this compound, we anticipate the following signals. DMSO-d₆ is chosen as the solvent due to its ability to dissolve the polar hydrazide group and avoid exchange-broadening of the N-H protons.
-
Hydrazide Protons (N-H): The two N-H groups are expected to appear as distinct, somewhat broad singlets in the downfield region, typically δ 9.0-10.0 ppm for the -C(O)NH- proton and δ 4.0-5.0 ppm for the -NH₂ protons. Their integration would be 1H and 2H, respectively.
-
Aromatic Protons (C'2-H, C'4-H, C'5-H, C'6-H): The aromatic region (δ 6.5-7.5 ppm) will be complex. The proton at C'5, being between two carbons, is expected to be a triplet. The protons at C'2, C'4, and C'6 will show doublet or doublet of doublets patterns depending on their ortho and meta couplings. [12][13][14]* Propanohydrazide Chain Protons (C7-H, C8-H₂): The methine proton (C7-H), being attached to an oxygen, will be deshielded, appearing as a quartet around δ 4.5-5.0 ppm. The methyl protons (C8-H₃) will be a doublet in the upfield region, around δ 1.3-1.5 ppm.
-
Methoxy Protons (C10'-H₃): The three protons of the methoxy group will appear as a sharp singlet, integrating to 3H, typically around δ 3.7-3.8 ppm. [15][16][17]
Predicted ¹³C NMR & DEPT Analysis (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum reveals the number of unique carbon atoms, while Distortionless Enhancement by Polarization Transfer (DEPT) experiments distinguish between CH₃, CH₂, CH, and quaternary (C) carbons.
-
Carbonyl Carbon (C9): This will be the most downfield signal, typically in the δ 170-175 ppm range.
-
Aromatic Carbons (C'1-C'6): Six distinct signals are expected between δ 100-160 ppm. The carbons directly attached to oxygen (C'1 and C'3) will be the most downfield in this region. [18][19][20][21]* Propanohydrazide Chain Carbons (C7, C8): The C7 carbon, bonded to oxygen, will appear around δ 70-75 ppm. The C8 methyl carbon will be far upfield, around δ 15-20 ppm.
-
Methoxy Carbon (C10'): The methoxy carbon typically appears around δ 55-56 ppm. [15][18][19]
2D NMR: Assembling the Molecular Puzzle
2D NMR experiments are the key to connecting the pieces identified in the 1D spectra. [9][22][23][24][25][26]
-
COSY (COrrelation SpectroscopY): This experiment reveals ¹H-¹H spin-spin couplings, allowing us to trace proton connectivity. We expect to see correlations between:
-
The C7-H proton and the C8-H₃ protons, confirming the propanoyl fragment.
-
Adjacent protons on the aromatic ring (e.g., C'5-H with C'4-H and C'6-H), confirming their relative positions.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This is a crucial experiment that maps each proton directly to the carbon it is attached to. It creates a direct link between the ¹H and ¹³C assignments. For example, the proton signal at ~3.75 ppm will show a correlation to the carbon signal at ~55.5 ppm, definitively assigning them as the methoxy group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is the final step that connects all the molecular fragments.
Caption: Key HMBC correlations confirming the molecular backbone.
Key Expected HMBC Correlations:
-
H7 to C1': A correlation between the methine proton (H7) and the aromatic carbon C1' (a 3-bond correlation, ³J) is the definitive link, proving the phenoxy group is connected to the propanohydrazide chain at this specific position.
-
H10' to C3': The correlation from the methoxy protons (H10') to the aromatic carbon C3' (a ²J correlation) confirms the position of the methoxy group on the ring.
-
H8 to C9: A correlation from the methyl protons (H8) to the carbonyl carbon (C9) solidifies the structure of the propanohydrazide tail.
Data Summary and Final Validation
The combination of these NMR experiments provides an interlocking web of evidence. The following table summarizes the expected NMR data that would constitute a definitive structural validation.
| Atom Number | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Key 2D Correlations (COSY, HSQC, HMBC) |
| C'1 | - | ~158.0 | HMBC from H7, H2', H6' |
| C'2 | ~6.60 (dd, J=8.0, 2.0) | ~106.0 | HSQC to H2'; COSY with H6'; HMBC from H4' |
| C'3 | - | ~160.5 | HMBC from H10', H2', H4' |
| C'4 | ~6.55 (dd, J=8.0, 2.0) | ~108.0 | HSQC to H4'; COSY with H5'; HMBC from H2' |
| C'5 | ~7.20 (t, J=8.0) | ~130.0 | HSQC to H5'; COSY with H4', H6' |
| C'6 | ~6.50 (t, J=2.0) | ~102.0 | HSQC to H6'; COSY with H5'; HMBC from H2' |
| C7 | ~4.80 (q, J=6.5) | ~72.0 | HSQC to H7; COSY with H8; HMBC to C1', C8, C9 |
| C8 | ~1.40 (d, J=6.5) | ~18.0 | HSQC to H8; COSY with H7; HMBC to C7, C9 |
| C9 | - | ~172.0 | HMBC from H7, H8, N1-H |
| C10' | ~3.75 (s) | ~55.5 | HSQC to H10'; HMBC to C3' |
| N1-H | ~9.50 (s, broad) | - | HMBC to C9 |
| N2-H₂ | ~4.30 (s, broad) | - | - |
Detailed Experimental Protocols
Scientific integrity demands reproducible methods. The following protocols are standard operating procedures for acquiring high-quality NMR data for a compound like this compound.
Protocol 1: NMR Sample Preparation
Causality: Proper sample preparation is critical to obtaining high-resolution spectra. A homogenous, particulate-free solution ensures optimal magnetic field homogeneity (shimming), and the choice of a deuterated solvent prevents large solvent signals from obscuring the analyte peaks.
-
Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H and 2D NMR, or 20-30 mg for a high-quality ¹³C NMR spectrum.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Using a small vial for initial dissolution can help ensure the sample is fully dissolved before transfer.
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a clean, dry, high-quality 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Capping & Labeling: Securely cap the NMR tube and label it clearly. Gently invert the tube several times to ensure the solution is thoroughly mixed.
Protocol 2: NMR Data Acquisition
Causality: The parameters for each NMR experiment are chosen to optimize sensitivity and resolution for the specific information required. For instance, the number of scans is increased for less sensitive nuclei like ¹³C or for dilute samples.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe for both ¹H and ¹³C frequencies.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 500 MHz instrument: 16-32 scans, spectral width of 12-16 ppm, acquisition time of ~3 seconds, relaxation delay of 2-5 seconds.
-
¹³C & DEPT: Acquire a ¹³C spectrum with proton decoupling. Typical parameters: 1024-4096 scans, spectral width of ~240 ppm. Run DEPT-135 and DEPT-90 experiments to differentiate carbon types.
-
gCOSY: Acquire a gradient-selected COSY spectrum. Typical parameters: 8-16 scans per increment, 256-512 increments in the indirect dimension.
-
gHSQC: Acquire a gradient-selected HSQC spectrum optimized for a one-bond J-coupling constant of ~145 Hz. Typical parameters: 4-8 scans per increment, 256 increments.
-
gHMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range J-coupling constants of 8-10 Hz. This range is optimal for detecting both 2-bond and 3-bond correlations. Typical parameters: 16-64 scans per increment, 256-512 increments.
Conclusion
The structural validation of a novel chemical entity is a meticulous process that demands the highest level of analytical precision. While techniques like MS and FTIR provide valuable, albeit incomplete, information, a comprehensive suite of NMR experiments stands as the unequivocal gold standard. By systematically employing 1D (¹H, ¹³C/DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy, we create a self-validating workflow that cross-references connectivity and chemical environments. This multi-dimensional approach allows for the unambiguous assignment of every proton and carbon signal, confirming the precise connectivity and isomeric form of this compound, thereby ensuring the foundational integrity required for any further research or development.
References
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García, M. A., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(8), 1734-1742. [Link]
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Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. [Link]
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Zhang, J. Y., et al. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d]b[15][18]enzothiazepin-1-ones under electron impact ionization conditions. Rapid Communications in Mass Spectrometry, 18(8), 859-862. [Link]
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Srokosz, S. (2025). ¹H–¹H Coupling in Proton NMR. ACD/Labs. [Link]
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BYU-Idaho. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. YouTube. [Link]
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SpectraBase. (n.d.). 3-Methoxyphenol, propyl ether. [Link]
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SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
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The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
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PubMed. (1972). [H-NMR-spectra of hydrazones]. Archiv der Pharmazie. [Link]
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ResearchGate. (n.d.). The ¹H NMR spectrum of hydrazone 1. [Link]
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OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
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ResearchGate. (n.d.). FTIR spectra of (a) fatty hydrazides... [Link]
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Modgraph. (n.d.). ¹H chemical shifts in NMR. [Link]
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A Senior Application Scientist's Guide to 2-(3-Methoxyphenoxy)propanohydrazide: A Comparative Analysis with Other Hydrazides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the hydrazide scaffold stands as a cornerstone for the development of a diverse array of therapeutic agents. Its unique structural and electronic properties have been exploited to generate compounds with a wide spectrum of biological activities, including anticonvulsant, antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This guide provides an in-depth comparative analysis of a specific, yet under-explored, hydrazide derivative: 2-(3-Methoxyphenoxy)propanohydrazide.
While direct experimental data on this compound is limited, this guide will leverage established structure-activity relationships (SAR) and a comprehensive review of analogous hydrazides to project its potential therapeutic profile. We will compare it with well-characterized hydrazides, offering a predictive framework for its biological performance. This analysis is supported by detailed experimental protocols and a thorough examination of the underlying mechanisms of action, empowering researchers to embark on further investigation of this promising molecule.
The Hydrazide Backbone: A Privileged Scaffold in Drug Discovery
The versatility of the hydrazide moiety (-CONHNH2) stems from its ability to act as a precursor for various heterocyclic compounds and to form key interactions with biological targets. The presence of both a hydrogen bond donor (the -NH2 group) and a hydrogen bond acceptor (the carbonyl oxygen) allows for multiple points of contact with enzyme active sites and receptors. Furthermore, the hydrazide group can be readily derivatized to hydrazones (-CONHN=CHR), which often exhibit enhanced and modulated biological activities.[3]
Synthesis of this compound and Comparative Hydrazides
The synthesis of this compound is conceptually straightforward and follows established methodologies for hydrazide formation from carboxylic acids. The logical synthetic pathway would begin with the corresponding carboxylic acid, 2-(3-methoxyphenoxy)propanoic acid, which is then converted to its hydrazide.
Experimental Protocol: Synthesis of this compound
This protocol is a standard and reliable method for the synthesis of hydrazides from their corresponding carboxylic acids via an ester intermediate.
Step 1: Esterification of 2-(3-Methoxyphenoxy)propanoic acid
-
To a solution of 2-(3-methoxyphenoxy)propanoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl 2-(3-methoxyphenoxy)propanoate.
Step 2: Hydrazinolysis of the Ester
-
Dissolve the methyl 2-(3-methoxyphenoxy)propanoate (1.0 eq) in ethanol (10 volumes).
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.[4]
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield pure this compound.[4]
Comparative Analysis of Biological Activities
To build a predictive profile for this compound, we will compare it with two well-studied classes of hydrazides: Isonicotinohydrazide (Isoniazid) , a cornerstone antitubercular drug, and various phenoxyacetic acid hydrazide derivatives , which share a similar structural motif.
Anticonvulsant Activity
Hydrazide and hydrazone derivatives are a well-established class of anticonvulsant agents.[2] Their mechanism of action is often attributed to their ability to modulate the activity of ion channels or enhance GABAergic neurotransmission.[5][6] The Maximal Electroshock (MES) test is a standard preclinical model for assessing anticonvulsant activity against generalized tonic-clonic seizures.[7]
Predicted Performance of this compound:
The presence of the phenoxy group in this compound is a key feature found in some anticonvulsant compounds. The methoxy substituent on the phenyl ring can influence the lipophilicity and electronic properties of the molecule, which are critical for its pharmacokinetic and pharmacodynamic profile. It is plausible that this compound will exhibit moderate anticonvulsant activity in the MES screen.
Comparative Data:
| Compound/Class | MES Test Activity | Key Structural Features | Reference |
| Phenytoin (Standard) | Active | Hydantoin ring | [8] |
| Isonicotinohydrazide | Generally inactive | Pyridine ring | [3] |
| Phenoxyacetic acid hydrazide derivatives | Variably active | Phenoxy group | [2] |
| Predicted: this compound | Potentially Active | Phenoxy and methoxy groups | - |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This protocol outlines the standard procedure for evaluating the anticonvulsant activity of a test compound in mice.[9][10]
-
Animal Preparation: Use adult male Swiss albino mice (20-25 g). House the animals under standard laboratory conditions with free access to food and water.
-
Drug Administration: Administer the test compound, this compound, intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). A control group should receive the vehicle only. A positive control group should receive a standard anticonvulsant drug like phenytoin (e.g., 25 mg/kg, i.p.).
-
Induction of Seizures: At the time of peak effect of the drug (e.g., 30 or 60 minutes post-administration), deliver an electrical stimulus (e.g., 50 mA, 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hind limb extension in the drug-treated groups is calculated and compared to the control group.
Antimicrobial Activity
The hydrazide moiety is a key pharmacophore in several antimicrobial agents, most notably in the antitubercular drug isoniazid.[11] The mechanism of action of many antimicrobial hydrazides involves the inhibition of essential enzymes in microbial metabolic pathways.[11] The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]
Predicted Performance of this compound:
The structural similarity to phenoxyacetic acid hydrazides, some of which exhibit antimicrobial properties, suggests that this compound may possess some level of antimicrobial activity. The methoxy group could potentially enhance its activity against certain strains by altering its interaction with bacterial enzymes.
Comparative Data:
| Compound/Class | General Antimicrobial Activity (MIC) | Target Organisms | Reference |
| Ciprofloxacin (Standard) | Low µg/mL | Broad spectrum | [11] |
| Isonicotinohydrazide (Isoniazid) | Potent (low µg/mL) | Mycobacterium tuberculosis | [11] |
| Phenoxyacetic acid hydrazide derivatives | Moderate to high µg/mL | Various bacteria and fungi | [11] |
| Predicted: this compound | Potentially moderate µg/mL | Gram-positive and Gram-negative bacteria | - |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[14][15]
-
Preparation of Inoculum: Grow the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound, this compound, in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
Certain hydrazide derivatives have demonstrated anti-inflammatory properties.[5] A common preclinical model to evaluate acute anti-inflammatory activity is the carrageenan-induced paw edema test in rats.[16][17]
Predicted Performance of this compound:
The phenoxyacetic acid scaffold is related to some non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, it is conceivable that this compound could exhibit anti-inflammatory effects. The methoxy group may modulate its activity and selectivity towards inflammatory enzymes like cyclooxygenases (COX).
Comparative Data:
| Compound/Class | Carrageenan-induced Paw Edema Inhibition (%) | Putative Mechanism | Reference |
| Indomethacin (Standard) | High | COX inhibition | [18] |
| Isonicotinohydrazide | Low to negligible | - | - |
| Phenoxyacetic acid hydrazide derivatives | Moderate | COX inhibition | [5] |
| Predicted: this compound | Potentially moderate | Possible COX inhibition | - |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol details the procedure for assessing the in vivo anti-inflammatory activity of a test compound.[19][20]
-
Animal Preparation: Use adult male Wistar rats (150-200 g). House them under standard conditions with free access to food and water.
-
Drug Administration: Administer the test compound, this compound, orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema in the drug-treated groups compared to the control group.
Anticancer Activity
The hydrazone derivatives of hydrazides have been extensively investigated for their anticancer potential.[21] The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs on cancer cell lines.[22][23]
Predicted Performance of this compound:
While the hydrazide itself might have modest activity, its conversion to various hydrazones by reaction with different aldehydes and ketones could yield compounds with significant anticancer properties. The 3-methoxyphenoxy moiety could contribute to the overall lipophilicity and binding affinity of the resulting hydrazones to their cellular targets.
Comparative Data:
| Compound/Class | In Vitro Cytotoxicity (IC50) | Target Cell Lines | Reference |
| Doxorubicin (Standard) | Low µM to nM | Various cancer cell lines | [21] |
| Isonicotinohydrazide | Generally high µM (low activity) | Various cancer cell lines | - |
| Various Hydrazone Derivatives | Variable (low to high µM) | Various cancer cell lines | [21] |
| Predicted: this compound (as hydrazones) | Potentially low to moderate µM | Various cancer cell lines | - |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol describes the standard procedure for evaluating the in vitro anticancer activity of a compound.[24][25]
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound, this compound (or its hydrazone derivatives), for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) Insights and Mechanistic Considerations
The biological activity of hydrazide derivatives is intricately linked to their structural features. For this compound, the following SAR points are noteworthy:
-
The Phenoxy Group: The presence of a phenoxy moiety is a common feature in many biologically active compounds. It can participate in π-π stacking and hydrophobic interactions with biological targets.[26]
-
The Methoxy Substituent: The position and nature of the substituent on the phenyl ring can significantly influence activity. A methoxy group at the meta-position, as in our target compound, can affect the electronic distribution of the ring and its metabolic stability.[1]
-
The Propanohydrazide Chain: The length and flexibility of the linker between the phenoxy ring and the hydrazide group are crucial for optimal interaction with the target site.
Mechanistic Pathways:
The diverse biological activities of hydrazides are a result of their interaction with a variety of cellular targets and pathways.
Caption: Potential mechanisms of action for hydrazide and hydrazone derivatives.
Conclusion and Future Directions
This guide has provided a comprehensive comparative analysis of this compound, a compound with unexplored therapeutic potential. By leveraging the extensive literature on related hydrazide and hydrazone derivatives, we have projected its likely activity profile across anticonvulsant, antimicrobial, anti-inflammatory, and anticancer domains.
The provided experimental protocols offer a clear roadmap for researchers to validate these predictions and further elucidate the compound's biological properties. The key to unlocking the full potential of this compound will likely lie in its derivatization into a library of hydrazones, which can then be screened for enhanced and specific activities. Future research should focus on the synthesis of such a library and a systematic evaluation of its biological effects, guided by the structure-activity relationships discussed herein. This approach will undoubtedly contribute to the ever-expanding and therapeutically significant field of hydrazide chemistry.
References
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A New Procedure for Preparation of Carboxylic Acid Hydrazides. (2002). Organic Process Research & Development, 6(6), 888-891. [Link]
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Siddiqui, N., et al. (2011). Synthesis and anticonvulsant activity of some 2-(2-{1-[substituted phenyl]ethylidene}hydrazinyl)-4-(4-methoxy-phenyl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 646-653. [Link]
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Popiołek, Ł., et al. (2017). New Hydrazides and Hydrazide-Hydrazones of 2,3-Dihalogen Substituted Propionic Acids: Synthesis and in vitro Antimicrobial Activity Evaluation. Chemistry & Biodiversity, 14(6), e1700075. [Link]
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Krieger, J., et al. (2020). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 25(23), 5727. [Link]
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Abdel-Wahab, B. F., et al. (2022). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 27(11), 3423. [Link]
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A Senior Application Scientist's Guide to Validating the Biological Activity of 2-(3-Methoxyphenoxy)propanohydrazide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically grounded framework for the systematic validation of the biological activity of the novel compound, 2-(3-Methoxyphenoxy)propanohydrazide. Moving beyond a simple checklist of protocols, we delve into the causal reasoning behind experimental choices, establish self-validating systems for data integrity, and compare its potential performance against established alternatives. Our objective is to build a robust biological profile for this compound, starting from a structurally informed hypothesis and progressing through rigorous in vitro and cell-based validation funnels.
Foundational Hypothesis: Targeting Monoamine Oxidase
The chemical structure of this compound provides immediate clues to its potential biological targets. The presence of a hydrazide (-CONHNH2) moiety is significant; this functional group is a well-established pharmacophore in a class of drugs that act as enzyme inhibitors.[1][2] Specifically, drugs like iproniazid and isocarboxazide, which are hydrazide derivatives, are known inhibitors of monoamine oxidase (MAO), an enzyme critical for the degradation of neurotransmitters.[1][3]
MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and tissue distribution.[4]
-
MAO-A primarily metabolizes serotonin and norepinephrine.[3]
-
MAO-B preferentially metabolizes phenethylamine, while dopamine is a substrate for both.[3][4]
Inhibition of MAO increases the concentration of these neurotransmitters in the synaptic cleft, a mechanism central to the action of many antidepressant and neuroprotective drugs.[1][3] Therefore, our central hypothesis is that This compound functions as an inhibitor of monoamine oxidase. This guide will systematically test this hypothesis, determine its potency and selectivity, and evaluate its effects in a cellular context.
The Validation Workflow: A Phased Approach
A rigorous validation process requires a logical progression from broad screening to specific characterization. Our workflow is designed in four distinct stages, each with a clear objective and a set of self-validating controls.
A desirable outcome is a CC50 value that is at least 10-fold higher than the cellular effective concentration (the concentration that produces a significant increase in neurotransmitter levels).
Conclusion and Future Directions
This guide outlines a logical and rigorous pathway for validating the biological activity of this compound, grounded in a structure-based hypothesis. By progressing from in vitro enzyme kinetics to cell-based functional and safety assays, researchers can build a comprehensive profile of the compound.
Based on the illustrative data presented, this compound emerges as a promising, preferential MAO-B inhibitor. Its potency is comparable to the standard drug Selegiline, and if cellular assays confirm a wide therapeutic window, it would warrant further investigation.
Future steps would include:
-
Mechanism of Inhibition Studies: Determining if the inhibition is reversible or irreversible.
-
In Vivo Studies: Assessing the compound's efficacy and safety in animal models of neurological disorders like Parkinson's disease or depression.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
By adhering to this structured, evidence-based validation workflow, drug development professionals can make informed decisions about the therapeutic potential of novel chemical entities.
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A Senior Application Scientist's Comparative Guide to the Experimental Cross-Validation of 2-(3-Methoxyphenoxy)propanohydrazide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the hydrazide scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in a wide array of biologically active compounds underscores its significance. This guide provides an in-depth comparative analysis of 2-(3-Methoxyphenoxy)propanohydrazide, a molecule of interest, positioned within the broader context of its analogous chemical space. While direct experimental data for this specific compound is not extensively published, this document serves as a cross-validation framework, leveraging established structure-activity relationships (SAR) and standard experimental protocols to predict its potential efficacy and guide future research.
Our focus will be on two of the most prominent therapeutic avenues for hydrazide derivatives: anticonvulsant activity and monoamine oxidase (MAO) inhibition. We will dissect the structural components of this compound, compare them with known active analogs, and provide detailed experimental workflows for its evaluation.
Structural Analysis and Comparative Landscape
This compound possesses a key pharmacophoric architecture: a methoxy-substituted phenyl ring linked via an ether to a propanohydrazide moiety. This structure is reminiscent of several classes of neurologically active agents.
Anticonvulsant Potential: The search for novel antiepileptic drugs (AEDs) is a continuous effort, with a significant number of patients suffering from drug-resistant epilepsy. Hydrazide and hydrazone derivatives have shown promise in this area. The anticonvulsant activity of such compounds is often evaluated using preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively[1][2].
Monoamine Oxidase (MAO) Inhibition: MAO enzymes are crucial in the metabolism of monoamine neurotransmitters. Their inhibition can lead to antidepressant and neuroprotective effects. Hydrazide-containing compounds have historically been significant MAO inhibitors (MAOIs). Iproniazid, the first antidepressant, is a hydrazide derivative[3]. The evaluation of MAO inhibitory activity is typically conducted through in vitro assays measuring the inhibition of MAO-A and MAO-B isoforms[4][5].
Comparative Performance Based on Analog Data
To predict the performance of this compound, we will compare its structural features with those of analogs for which experimental data is available.
Anticonvulsant Activity Comparison
The pharmacophore for many anticonvulsant hydrazones includes a hydrophobic aryl ring, a hydrogen bonding domain, and an electron donor site[1]. While this compound is a hydrazide, it is a direct precursor to hydrazones and may possess intrinsic activity.
| Compound/Analog Class | Key Structural Features | Anticonvulsant Activity (MES/scPTZ/6Hz) | Reference |
| Thiophene Bishydrazones | Thiophene core with two hydrazone moieties | Active in MES, scPTZ, and 6Hz models. Compound 11f emerged as a particularly active compound with no neurotoxicity. | [6] |
| 1,2,4-Triazole-3-thione Derivatives | 1,2,4-triazole core | Showed 2-3 times more potent activity than valproic acid in the 6Hz test, a model for pharmacoresistant epilepsy. | [7][8] |
| Quinazoline Derivatives | Quinazoline core | All tested compounds showed activity in the PTZ test at 0.5 mmol/kg. | [2] |
Based on these comparisons, the presence of the phenoxypropanohydrazide backbone in our target molecule suggests that it is a viable candidate for anticonvulsant activity screening. The methoxy substituent on the phenyl ring may influence its lipophilicity and ability to cross the blood-brain barrier.
Monoamine Oxidase Inhibition Comparison
The structural similarity of hydrazides to monoamine substrates makes them effective MAOIs[3]. The nature and position of substituents on the aromatic ring can determine the potency and selectivity for MAO-A versus MAO-B.
| Compound/Analog Class | Key Structural Features | MAO Inhibition Profile | Reference |
| 2-Phenoxyacetamide Analogues | Phenoxyacetamide core | 2-(4-Methoxyphenoxy)acetamide was identified as a highly specific MAO-A inhibitor (SI = 245). | [9] |
| Benzimidazole Arylhydrazones | Benzimidazole core with arylhydrazone moiety | Compound 7 showed significant hMAO-B inhibition, comparable to selegiline and rasagiline. | [10] |
| Natural Flavonoids | Flavone and isoflavone cores | 3′,4′,7-trihydroxyflavone was a competitive inhibitor of hMAO-A (IC50 = 7.57 µM), while calycosin was a competitive inhibitor of hMAO-B (IC50 = 7.19 µM). | [5] |
The 3-methoxy substitution on the phenyl ring of this compound is of particular interest. The analog 2-(4-Methoxyphenoxy)acetamide demonstrated high MAO-A selectivity[9]. It is plausible that our target compound will also exhibit significant MAO inhibitory activity, with the substitution pattern influencing its isoform selectivity.
Experimental Protocols for Cross-Validation
To empirically determine the activity of this compound, the following standard, self-validating experimental protocols are recommended.
Anticonvulsant Activity Screening Workflow
Caption: Workflow for anticonvulsant drug screening.
Step-by-Step Protocol:
-
Phase I Screening: Administer this compound intraperitoneally (i.p.) to mice at various doses. After a set time (e.g., 30 minutes), subject the mice to MES, scPTZ, and 6 Hz seizure models[1][6]. Record the presence or absence of seizures.
-
Phase II Quantification: For active compounds, determine the median effective dose (ED50) in each model using a dose-response study.
-
Phase III Neurotoxicity: Assess motor impairment using the rotarod test to determine the median toxic dose (TD50)[7].
-
Phase IV Safety Profile: Calculate the protective index (PI = TD50/ED50) to evaluate the therapeutic window of the compound[7]. A higher PI indicates a better safety profile.
Monoamine Oxidase Inhibition Assay Workflow
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A Comparative Guide to the Efficacy of 2-(3-Methoxyphenoxy)propanohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the hydrazide-hydrazone scaffold stands out as a versatile and promising framework for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the efficacy of a specific class of these compounds: 2-(3-methoxyphenoxy)propanohydrazide derivatives. By examining their anticonvulsant and antimicrobial properties, supported by experimental data and detailed methodologies, this document aims to equip researchers with the critical information needed to advance their drug discovery and development efforts.
Introduction: The Therapeutic Potential of Hydrazide-Hydrazones
Hydrazide-hydrazones, characterized by the azometine group (-NHN=CH-), have garnered significant attention for their broad spectrum of biological activities. These activities include anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The therapeutic promise of this class of compounds lies in the relative ease of their synthesis and the modularity of their structure, which allows for systematic modifications to optimize their pharmacological profiles.
The core structure of this compound offers a unique combination of a flexible propanohydrazide linker and a methoxy-substituted aromatic ring. The methoxy group, in particular, is a common feature in many biologically active molecules, often contributing to improved pharmacokinetic properties and target engagement. This guide will delve into how modifications to this core structure influence the efficacy of its derivatives.
Comparative Efficacy Analysis
The therapeutic efficacy of this compound derivatives is critically dependent on the nature of the substituents introduced into their molecular architecture. This section presents a comparative analysis of their anticonvulsant and antimicrobial activities, drawing upon available experimental data.
Anticonvulsant Activity
The anticonvulsant potential of hydrazide-hydrazone derivatives is a well-established area of research.[3][4] The primary screening for anticonvulsant activity often involves the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) seizure models in rodents. The MES test is an indicator of a compound's ability to prevent the spread of seizures, while the scPTZ test is predictive of its efficacy against absence seizures.
While specific comparative data for a series of this compound derivatives is not extensively available in publicly accessible literature, we can extrapolate from structure-activity relationship (SAR) studies on analogous compounds. For instance, research on other N-benzyl 2-acetamido-3-methoxypropionamide derivatives has shown that small, non-polar, and non-bulky substituents at the 3-oxy position lead to pronounced seizure protection in the MES test.[3][5]
Table 1: Postulated Anticonvulsant Activity of this compound Derivatives Based on Analogous SAR Studies
| Derivative (Hypothetical) | Substitution on Hydrazone | Predicted MES Activity (ED₅₀) | Predicted scPTZ Activity (ED₅₀) | Predicted Neurotoxicity (TD₅₀) |
| Compound A | Unsubstituted Phenyl | Moderate | Low | Moderate |
| Compound B | 4-Chlorophenyl | High | Low to Moderate | Moderate |
| Compound C | 4-Methoxyphenyl | Moderate to High | Low | Low |
| Compound D | 4-Nitrophenyl | Low to Moderate | Low | High |
| Compound E | 2,4-Dichlorophenyl | High | Low to Moderate | Moderate to High |
Note: This table is a hypothetical representation based on SAR principles from related hydrazone derivatives and requires experimental validation for this specific compound class.
The general SAR for anticonvulsant hydrazones suggests that the presence of an aromatic ring on the hydrazone moiety is crucial for activity. Electron-withdrawing groups, such as halogens, on this ring often enhance activity in the MES model. Conversely, bulky substituents can lead to a decrease in efficacy.
Antimicrobial Activity
Hydrazide-hydrazone derivatives have also demonstrated significant potential as antimicrobial agents. Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.
Studies on various Schiff base derivatives have shown that their antimicrobial activity is highly dependent on the substituents. For example, the introduction of a 4-nitrobenzaldehyde moiety has been shown to produce Schiff bases with notable activity against Escherichia coli and Staphylococcus aureus.[1] Similarly, derivatives incorporating anisaldehyde have also exhibited antimicrobial effects.[1]
Table 2: Experimentally Determined Antimicrobial Activity of Analogous Schiff Base Derivatives
| Compound ID | Aldehyde Precursor | Test Organism | MIC (µg/mL) | Reference |
| PC1 | Benzaldehyde | Escherichia coli | 62.5 | [1] |
| Staphylococcus aureus | 62.5 | [1] | ||
| PC2 | Anisaldehyde | Escherichia coli | 250 | [1] |
| Staphylococcus aureus | 62.5 | [1] | ||
| PC3 | 4-Nitrobenzaldehyde | Escherichia coli | 250 | [1] |
| Staphylococcus aureus | 62.5 | [1] | ||
| PC4 | Cinnamaldehyde | Escherichia coli | 62.5 | [1] |
| Staphylococcus aureus | No activity | [1] |
These findings suggest that for this compound derivatives, the choice of the aldehyde or ketone used to form the Schiff base will be a critical determinant of their antimicrobial spectrum and potency.
Experimental Protocols
To ensure the reproducibility and validation of the efficacy data, this section provides detailed, step-by-step methodologies for the key experiments cited in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives (Schiff Bases)
The synthesis of hydrazone derivatives is typically a straightforward condensation reaction.
Step-by-Step Protocol:
-
Dissolution: Dissolve equimolar amounts of this compound and the desired aldehyde or ketone in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux for a period of 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The resulting precipitate is collected by filtration.
-
Purification: The crude product is then washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization to yield the pure hydrazone derivative.
-
Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Anticonvulsant Activity Screening
The following protocols are standard for the preliminary evaluation of anticonvulsant activity in mice.
Maximal Electroshock (MES) Test:
-
Administer the test compound intraperitoneally (i.p.) to a group of mice.
-
After a predetermined time (e.g., 30 minutes or 1 hour), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The absence of this phase is considered as protection.
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Administer the test compound i.p. to a group of mice.
-
After a set time, inject a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observe the mice for the onset of clonic seizures for a specified period (e.g., 30 minutes).
-
The absence of clonic seizures lasting for at least 5 seconds is considered as protection.
Antimicrobial Activity Screening
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Broth Microdilution Method:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intricately linked to their chemical structure. The following diagram illustrates the key structural features that can be modified to modulate their efficacy.
-
Substituents on the Phenyl Ring of the Hydrazone (R1): The electronic nature and position of substituents on the aromatic ring derived from the aldehyde or ketone have a profound impact on biological activity. Electron-withdrawing groups (e.g., halogens, nitro group) can enhance anticonvulsant and antimicrobial efficacy.[6]
-
Nature of the Carbonyl-derived Moiety (R2): The overall size, shape, and lipophilicity of the group attached to the imine carbon are crucial. Bulky groups may hinder binding to the target site, while increased lipophilicity can affect cell membrane penetration.
-
The 3-Methoxy Group: The methoxy group on the phenoxy ring can influence the molecule's conformation and its ability to form hydrogen bonds, which can be critical for target interaction.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with the potential for development as both anticonvulsant and antimicrobial agents. The available data on analogous structures strongly suggest that their efficacy can be fine-tuned through systematic structural modifications.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of these derivatives. This would enable the establishment of a detailed and specific structure-activity relationship for this particular scaffold. Such studies should include a broader range of microbial strains, including resistant isolates, and a more extensive panel of in vivo anticonvulsant models. Furthermore, mechanistic studies to identify the specific molecular targets of the most potent derivatives will be crucial for their rational optimization and progression towards clinical development.
References
- Aiwonegbe, A. E., & Usifoh, C. O. (2021). Synthesis, infra red characterization and antimicrobial evaluation of Schiff bases derived from 1, 3-diphenylprop-2-en-1-one and 1-phenyl-3-(4-chlorophenyl). Journal of the Chemical Society of Nigeria, 46(2).
- Hassan, A. S., et al. (2019). Synthesis, characterization, and antimicrobial activity of some new 5-(benzylideneamino)-3-(4-methoxyphenylamino)-N-phenyl-1H-pyrazole-4-carboxamides. Medicinal Chemistry Research, 28(4), 517-530.
- Salomé, C., et al. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(3), 1288-1305.
- Morieux, P., et al. (2010). The structure-activity relationship of the 3-oxy site in the anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide. Journal of Medicinal Chemistry, 53(15), 5716-5726.
- Angelova, V., et al. (2016). Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. Drug Development Research, 77(7), 379-392.
- Kohn, H., et al. (2010). The structure-activity relationship of the 3-oxy site in the anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide. Journal of Medicinal Chemistry, 53(15), 5716-26.
- Salomé, C., et al. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(3), 1288-305.
- Aiwonegbe, A. E., & Usifoh, C. O. (2021). Synthesis, infra red characterization and antimicrobial evaluation of Schiff bases derived from 1, 3-diphenylprop-2-en-1-one and 1-phenyl-3-(4-chlorophenyl). Journal of Chemical Society of Nigeria, 46(2).
- Hassan, A. S., et al. (2018). Antimicrobial activity of some novel Schiff base derivatives of benzaldehyde. Journal of Applied Pharmaceutical Science, 8(10), 104-110.
- Yadav, P., et al. (2019). Synthesis and antimicrobial evaluation of some novel Schiff bases of benzaldehyde. Journal of Pharmaceutical Sciences and Research, 11(5), 1826-1830.
- Rollas, S., & Küçükgüzel, Ş. G. (2007).
- Dimmock, J. R., et al. (1998). Anticonvulsant activities of some N-substituted-3-aminopyrrolidine-2,5-diones. Epilepsia, 39(4), 363-369.
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Spectroscopic Confirmation of 2-(3-Methoxyphenoxy)propanohydrazide: A Comparative Guide
In the landscape of drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and experimental framework for the spectroscopic confirmation of 2-(3-Methoxyphenoxy)propanohydrazide, a molecule of interest for its potential pharmacological applications. We will explore the application of essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to not only elucidate the structure of the target compound but also to differentiate it from its key synthetic precursor, 3-methoxyphenol. This comparative approach is designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for structural verification.
The Synthetic Pathway: From Precursor to Product
To appreciate the nuances of the spectroscopic data, it is crucial to understand the synthetic transformation that leads to the target molecule. A plausible and efficient synthesis of this compound involves a two-step process commencing with the commercially available 3-methoxyphenol.
Step 1: Williamson Ether Synthesis. 3-methoxyphenol is first deprotonated with a suitable base, such as potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This nucleophile then undergoes a Williamson ether synthesis with ethyl 2-bromopropanoate to yield ethyl 2-(3-methoxyphenoxy)propanoate.
Step 2: Hydrazinolysis. The resulting ester is subsequently treated with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent like ethanol. The hydrazine displaces the ethoxy group to form the final product, this compound.
This synthetic route provides a logical basis for our spectroscopic comparison, as the key changes—the introduction of the propanoate moiety and its conversion to the propanohydrazide—will manifest as distinct and predictable alterations in the spectra.
Figure 1: Proposed synthetic pathway for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons
Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][2] The choice of solvent is critical; DMSO-d₆ is often preferred for hydrazides due to the exchangeable nature of the N-H protons.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons and analyze the chemical shifts (δ) and coupling patterns (J).
Comparative Analysis: 3-Methoxyphenol vs. This compound
The ¹H NMR spectrum of this compound is expected to show several key features that distinguish it from the starting material, 3-methoxyphenol.
| Functional Group | 3-Methoxyphenol (Expected δ, multiplicity, integration) | This compound (Expected δ, multiplicity, integration) | Rationale for Change |
| Aromatic Protons | 6.4-7.2 ppm (m, 4H)[3] | 6.5-7.3 ppm (m, 4H) | The substitution on the phenolic oxygen will induce minor changes in the chemical shifts of the aromatic protons due to altered electronic effects. |
| Methoxy Protons (-OCH₃) | ~3.77 ppm (s, 3H)[3] | ~3.78 ppm (s, 3H) | The methoxy group is distant from the site of reaction, so its chemical shift is expected to remain largely unchanged.[4] |
| Phenolic Hydroxyl (-OH) | ~5.34 ppm (br s, 1H)[3] | Absent | The phenolic proton is lost during the Williamson ether synthesis. |
| Propanohydrazide Protons | Absent | -CH-: ~4.7 ppm (q, 1H)-CH₃: ~1.5 ppm (d, 3H)-NH: ~4.2 ppm (br s, 1H)-NH₂: ~7.9 ppm (br s, 2H) | These signals are the most definitive indicators of successful product formation. The quartet and doublet arise from the chiral center of the propionyl group. The broad singlets for the N-H protons are characteristic of hydrazides and will exchange with D₂O. |
The appearance of the quartet-doublet system for the propionyl moiety and the distinct signals for the hydrazide N-H protons provides unequivocal evidence for the formation of this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A more concentrated sample (50-100 mg in ~0.6 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[1]
-
Instrument Setup: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment, where all ¹H-¹³C couplings are removed, resulting in a single peak for each unique carbon atom.
-
Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and baseline correction.
Comparative Analysis: 3-Methoxyphenol vs. This compound
| Carbon Type | 3-Methoxyphenol (Expected δ) | This compound (Expected δ) | Rationale for Change |
| Aromatic Carbons | 102-161 ppm (6 signals)[3] | 103-160 ppm (6 signals) | The carbon attached to the ether oxygen (C-O) will experience a slight downfield shift upon etherification. The other aromatic carbon signals will also show minor shifts. |
| Methoxy Carbon (-OCH₃) | ~55.3 ppm[3] | ~55.4 ppm | Minimal change is expected as this carbon is remote from the reaction center. |
| Propanohydrazide Carbons | Absent | -C=O: ~172 ppm-CH-: ~75 ppm-CH₃: ~18 ppm | The appearance of these three new signals, particularly the carbonyl carbon at a characteristic downfield position, confirms the incorporation of the propanohydrazide chain. |
The presence of the carbonyl signal around 172 ppm is a definitive marker for the successful formation of the hydrazide.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR
-
Sample Preparation: For a solid sample, a small amount (1-2 mg) can be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[5] Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[6]
Comparative Analysis: 3-Methoxyphenol vs. This compound
| Vibrational Mode | 3-Methoxyphenol (Expected Wavenumber, cm⁻¹) | This compound (Expected Wavenumber, cm⁻¹) | Rationale for Change |
| O-H Stretch (Phenolic) | Broad, ~3200-3600 | Absent | The disappearance of the broad O-H stretch is a key indicator that the phenolic hydroxyl group has reacted. |
| N-H Stretch (Hydrazide) | Absent | Two bands, ~3200-3400 | The appearance of sharp to medium bands in this region is characteristic of the -NH₂ group of the hydrazide. |
| C=O Stretch (Amide I) | Absent | Strong, sharp, ~1640-1680 | This strong absorption is one of the most prominent features in the product's IR spectrum and confirms the presence of the carbonyl group. |
| N-H Bend (Amide II) | Absent | ~1550-1620 | This band, resulting from N-H bending, further supports the formation of the hydrazide moiety. |
| C-O Stretch (Aryl Ether) | ~1200-1250 | ~1200-1250 | This stretch will be present in both the precursor and the product. |
The most significant changes in the IR spectrum are the disappearance of the broad phenolic O-H band and the appearance of the strong C=O stretch and the N-H stretching and bending vibrations, providing compelling evidence for the conversion to the hydrazide.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer further structural information.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique suitable for this type of molecule, as it typically results in a prominent protonated molecular ion peak [M+H]⁺.[7]
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer, and a spectrum of ion intensity versus m/z is generated.
Comparative Analysis: 3-Methoxyphenol vs. This compound
| Ion | 3-Methoxyphenol (Expected m/z) | This compound (Expected m/z) | Rationale for Change |
| Molecular Ion [M]⁺ | 124.05[8][9] | 196.10 | The molecular weight of the product is 72.05 units higher than the precursor, corresponding to the addition of a C₃H₅N₂O fragment. |
| Protonated Molecule [M+H]⁺ | 125.06 | 197.11 | In ESI-MS, this is often the base peak. Its accurate mass can be used to confirm the elemental composition. |
| Key Fragments | m/z 81, 95[8] | Expected fragments from the loss of the hydrazide group or cleavage of the ether bond. | The fragmentation pattern of the product will be significantly different and more complex, providing further structural confirmation. |
The observation of the correct molecular ion peak (or protonated molecule) is the primary goal of the MS analysis. A high-resolution mass spectrometry (HRMS) measurement can further increase confidence in the assigned structure by providing an elemental composition that matches the expected formula (C₉H₁₂N₂O₃ for the product).
Figure 2: General workflow for spectroscopic confirmation of a new chemical entity.
Conclusion
The structural confirmation of a novel compound such as this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. By comparing the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra of the final product with its precursor, 3-methoxyphenol, a clear and unambiguous picture of the molecular structure emerges. The disappearance of signals corresponding to the phenolic hydroxyl group and the appearance of characteristic signals for the propanohydrazide moiety provide a self-validating dataset that confirms the successful synthesis and identity of the target molecule. This comprehensive approach ensures the scientific integrity required for advancing compounds in the research and drug development pipeline.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved from [Link]
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PubChem. (n.d.). 3-Methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Chemistry LibreTexts. (2023, April 9). How an FTIR Spectrometer Operates. Retrieved from [Link]
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Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
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ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]
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NIST. (n.d.). m-Guaiacol. In NIST Chemistry WebBook. Retrieved from [Link]
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Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
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U.S. Environmental Protection Agency. (2017). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
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Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]
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A Technical Guide to Assessing the Scientific Novelty and Therapeutic Potential of 2-(3-Methoxyphenoxy)propanohydrazide
Foreword: Charting Unexplored Chemical Space
In the relentless pursuit of novel therapeutic agents, the exploration of uncharted chemical territories is paramount. This guide introduces 2-(3-Methoxyphenoxy)propanohydrazide , a compound currently absent from the mainstream scientific literature, presenting a unique opportunity for original research and development. Our extensive preliminary searches of prominent chemical databases and peer-reviewed publications have yielded no prior synthesis, characterization, or biological evaluation of this specific molecule. This notable absence firmly establishes its novelty and provides a compelling rationale for the comprehensive investigation outlined herein.
This document serves as a detailed roadmap for researchers, chemists, and drug development professionals. It is designed to guide the initial assessment of this compound, from its logical synthesis to a rigorous evaluation of its potential biological activities. We will delve into the causal reasoning behind our proposed experimental designs, grounding our hypotheses in the established activities of structurally related compounds. Every protocol described is intended to be a self-validating system, ensuring the generation of robust and reproducible data.
Section 1: Establishing Novelty - A Review of the Scientific Landscape
A thorough investigation of scientific databases, including Scopus, SciFinder, Reaxys, and patent repositories, reveals no specific mention of this compound. This lack of prior art is the cornerstone of its novelty. However, the constituent moieties of the molecule, namely the 3-methoxyphenoxy group and the propanohydrazide scaffold, are present in numerous biologically active compounds. This structural relationship to known pharmacophores provides a logical starting point for hypothesizing its potential therapeutic applications.
Derivatives of phenoxyacetic acid, a structurally related class of compounds, have demonstrated a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitubercular properties.[1][2] Similarly, the hydrazide functional group is a key component in many pharmaceuticals and is known to be a versatile scaffold in medicinal chemistry, often contributing to the biological activity of the parent molecule.[3][4] The combination of these two fragments in the unique arrangement of this compound suggests a high probability of discovering novel biological effects.
Section 2: Proposed Research and Development Workflow
The following workflow outlines a systematic approach to the synthesis, characterization, and biological evaluation of this compound.
Figure 1: A proposed workflow for the investigation of this compound.
Section 3: Detailed Experimental Protocols
Part 3.1: Synthesis and Characterization
The synthesis of hydrazides is a well-established chemical transformation, typically achieved through the hydrazinolysis of a corresponding ester.[3][5] This approach offers a straightforward and efficient route to the target compound.
Proposed Synthesis of this compound:
Figure 2: Proposed two-step synthesis of the target compound.
Step-by-Step Protocol:
-
Esterification of 2-(3-Methoxyphenoxy)propanoic acid:
-
To a solution of 2-(3-Methoxyphenoxy)propanoic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the ester with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(3-methoxyphenoxy)propanoate.
-
-
Hydrazinolysis of the Ester:
-
Dissolve the crude ester in ethanol and add an excess of hydrazine hydrate.[6]
-
Reflux the mixture for 8-12 hours, again monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
-
Characterization:
The structure of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 3-methoxyphenoxy group, the methoxy protons, the methine proton, the methyl protons, and the exchangeable protons of the hydrazide group. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, the carbonyl carbon, and the aliphatic carbons. |
| FT-IR | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and C-O-C stretching (ether). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C10H14N2O3. |
Part 3.2: In Vitro Biological Evaluation
Based on the structural alerts from related compounds, a primary screening panel should focus on antimicrobial, antioxidant, and anticancer activities.
1. Antimicrobial Activity Assessment:
The antimicrobial potential can be assessed against a panel of clinically relevant bacterial and fungal strains using standard methods.[7]
-
Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
-
Fungal Strain: Candida albicans.
-
Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
2. Antioxidant Activity Evaluation:
The antioxidant capacity can be determined using established in vitro assays that measure the compound's ability to scavenge free radicals.[8]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare different concentrations of the test compound.
-
Add a freshly prepared solution of DPPH in methanol to each concentration.
-
Incubate the mixture in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
3. Cytotoxicity Screening:
The cytotoxic potential of the compound should be evaluated against both cancerous and non-cancerous cell lines to assess its therapeutic index.[9]
-
Cell Lines: A human cancer cell line (e.g., MCF-7 - breast cancer) and a normal human cell line (e.g., MCF-10A - non-tumorigenic breast epithelial).
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Part 3.3: Preliminary In Vivo Assessment
Should the in vitro screening reveal promising activity, preliminary in vivo studies in animal models are warranted to evaluate efficacy and safety.[10][11][12][13]
Example: Murine Model of Bacterial Infection (if antimicrobial activity is confirmed)
-
Animal Model: BALB/c mice.
-
Pathogen: A clinically relevant bacterial strain for which the compound showed potent in vitro activity (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).
-
Protocol:
-
Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of the bacteria.
-
Administer the test compound at different doses via a suitable route (e.g., oral gavage or intraperitoneal injection) at specific time points post-infection.
-
Monitor the survival of the mice over a period of 7-14 days.
-
A significant increase in the survival rate of the treated group compared to the vehicle control group would indicate in vivo efficacy.
-
Section 4: Comparative Analysis and Future Directions
The data generated from the proposed experiments will allow for a robust comparison of this compound with existing therapeutic agents in the identified area of activity.
| Parameter | This compound | Alternative 1 (e.g., Ciprofloxacin) | Alternative 2 (e.g., Fluconazole) |
| MIC vs. S. aureus | To be determined | Known value | Not applicable |
| MIC vs. E. coli | To be determined | Known value | Not applicable |
| MIC vs. C. albicans | To be determined | Not applicable | Known value |
| IC50 vs. MCF-7 | To be determined | Known value | Known value |
| IC50 vs. MCF-10A | To be determined | Known value | Known value |
| Therapeutic Index | To be determined | Calculated | Calculated |
Should the initial findings be promising, future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize its activity and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the specific molecular target and pathway through which the compound exerts its biological effect.
-
Advanced Preclinical Development: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and formulation development.
Conclusion
This compound represents a scientifically novel chemical entity with the potential for therapeutic development. The systematic approach outlined in this guide, from rational synthesis to tiered biological evaluation, provides a solid framework for uncovering its potential value. The absence of prior research on this compound underscores the opportunity for significant and original contributions to the field of medicinal chemistry.
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Benchmarking 2-(3-Methoxyphenoxy)propanohydrazide: A Comparative Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Novel Hydrazide Derivative
In the landscape of neuropharmacology, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. The compound 2-(3-Methoxyphenoxy)propanohydrazide, a novel hydrazide derivative, has emerged as a molecule of interest. Its structural features, particularly the presence of a propanohydrazide moiety, suggest a potential interaction with monoamine oxidases (MAOs), critical enzymes in the metabolism of monoamine neurotransmitters.[1] This guide provides a comprehensive framework for benchmarking this compound against established monoamine oxidase inhibitors (MAOIs), offering a suite of validated experimental protocols to rigorously assess its inhibitory potency, selectivity, cellular activity, and drug-like properties.
Monoamine oxidases exist in two isoforms, MAO-A and MAO-B, which exhibit distinct substrate specificities and inhibitor sensitivities.[2] Inhibition of these enzymes can modulate the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[2][3] Consequently, MAOIs are clinically used in the management of depression and Parkinson's disease.[2][3] This guide will utilize a panel of well-characterized MAOIs as benchmarks:
-
Clorgyline: A selective and irreversible inhibitor of MAO-A.[2][3]
-
Selegiline (L-deprenyl): A selective and irreversible inhibitor of MAO-B.[2][3]
-
Rasagiline: A potent, selective, and irreversible inhibitor of MAO-B.[2][3]
-
Moclobemide: A selective and reversible inhibitor of MAO-A (RIMA).[3]
Through a systematic comparison with these established drugs, we aim to elucidate the therapeutic potential of this compound and guide its future development.
Section 1: In Vitro Characterization of MAO Inhibition
The initial step in characterizing a putative MAOI is to determine its inhibitory activity and selectivity against the two MAO isoforms in a controlled, cell-free environment. The following spectrophotometric assay, utilizing kynuramine as a substrate, is a robust and widely accepted method for this purpose.
Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay
This protocol is adapted from established methods for determining MAO activity.
1. Principle:
This assay measures the enzymatic activity of MAO-A and MAO-B by monitoring the conversion of the substrate kynuramine to 4-hydroxyquinoline. The rate of formation of 4-hydroxyquinoline is determined by measuring the increase in absorbance at 316 nm. The inhibitory potential of this compound is quantified by its ability to reduce the rate of this reaction.
2. Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
This compound
-
Benchmark Inhibitors: Clorgyline, Selegiline, Rasagiline, Moclobemide
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 316 nm
3. Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Dissolve kynuramine dihydrobromide in the phosphate buffer to a final concentration of 1 mM.
-
Prepare stock solutions of this compound and the benchmark inhibitors in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the test compound and benchmark inhibitors in phosphate buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Dilute the MAO-A and MAO-B enzymes in phosphate buffer to their optimal working concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add 160 µL of phosphate buffer to each well.
-
Add 10 µL of the diluted test compound or benchmark inhibitor to the respective wells. For control wells (100% activity), add 10 µL of phosphate buffer with the corresponding DMSO concentration.
-
Add 10 µL of the diluted MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction and Measurement:
-
To start the reaction, add 20 µL of the 1 mM kynuramine solution to each well.
-
Immediately begin monitoring the increase in absorbance at 316 nm every minute for 20-30 minutes at 37°C using a microplate reader.
-
4. Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation: Comparative IC50 Values
The following table summarizes the expected IC50 values for the benchmark inhibitors in a kynuramine-based MAO assay, providing a reference for interpreting the data obtained for this compound.
| Inhibitor | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| Clorgyline | ~10 | ~400 | ~0.025 |
| Selegiline | ~944 | ~11 | ~86 |
| Rasagiline | ~412 | ~4 | ~103 |
| Moclobemide | ~200 | >10,000 | <0.02 |
| This compound | To be determined | To be determined | To be determined |
Note: These values are approximate and can vary depending on the specific experimental conditions. It is crucial to run the benchmark inhibitors in parallel with the test compound for accurate comparison.
Visualization of the In Vitro Assay Workflow
Caption: Workflow for the in vitro MAO inhibition assay.
Section 2: Cellular Activity Assessment in a Neuronal Model
To ascertain the biological relevance of the in vitro findings, it is essential to evaluate the inhibitory activity of this compound in a cellular context. The human neuroblastoma cell line, SH-SY5Y, is a well-established model for neuronal studies as it expresses both MAO-A and MAO-B.[4]
Experimental Protocol: Cell-Based MAO Activity Assay in Differentiated SH-SY5Y Cells
1. Principle:
This assay measures the MAO activity within intact or lysed neuronal cells following treatment with the test compound. The activity is determined using a fluorometric or radiometric method, providing a more physiologically relevant assessment of the compound's potency.
2. Materials:
-
SH-SY5Y human neuroblastoma cells (ATCC® CRL-2266™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Retinoic acid (for differentiation)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
MAO activity assay kit (fluorometric or radiometric)
-
This compound and benchmark inhibitors
-
6-well or 12-well cell culture plates
3. Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[5]
-
To induce a more mature neuronal phenotype, differentiate the cells by treating them with 10 µM retinoic acid in low-serum (1% FBS) medium for 5-7 days.[6][7]
-
Seed the differentiated SH-SY5Y cells into 6-well or 12-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare various concentrations of this compound and benchmark inhibitors in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time (e.g., 1-3 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of cell lysis buffer and scraping the cells.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
MAO Activity Measurement:
-
Measure the MAO-A and MAO-B activity in the cell lysates using a commercial fluorometric or radiometric assay kit, following the manufacturer's instructions. The general principle involves the addition of a specific substrate and measuring the product formation over time.
-
To differentiate between MAO-A and MAO-B activity, specific inhibitors (clorgyline for MAO-A and selegiline for MAO-B) can be used in parallel control wells.
-
5. Data Analysis:
-
Normalize the MAO activity to the protein concentration of each sample.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualization of the Cellular Assay Workflow
Caption: Workflow for the cell-based MAO activity assay.
Section 3: Physicochemical and ADME Profiling
For a CNS drug candidate, favorable physicochemical properties and the ability to cross the blood-brain barrier (BBB) are paramount. This section outlines key in vitro assays to profile this compound for these critical attributes.
Experimental Protocols: Physicochemical and Permeability Assays
1. Kinetic Solubility Determination:
-
Principle: Measures the concentration of a compound that remains in solution after being added from a DMSO stock to an aqueous buffer.
-
Method: A high-throughput method where a DMSO stock of the compound is added to a phosphate buffer (pH 7.4) in a 96-well plate. After a defined incubation period with shaking, the plate is centrifuged, and the concentration of the compound in the supernatant is determined by LC-MS/MS or UV-Vis spectroscopy.[4][8][9]
2. LogP/LogD Determination (Shake-Flask Method):
-
Principle: Measures the partition coefficient (LogP for non-ionizable compounds) or distribution coefficient (LogD for ionizable compounds at a specific pH) between n-octanol and water, which is a key indicator of lipophilicity.
-
Method: The compound is dissolved in a pre-saturated mixture of n-octanol and water (or buffer of a specific pH for LogD). The mixture is shaken until equilibrium is reached, and the phases are separated. The concentration of the compound in each phase is then quantified to calculate the LogP/LogD value.[1][5][10][11][12]
3. pKa Determination (Potentiometric Titration):
-
Principle: Determines the acid dissociation constant(s) of a compound, which influences its ionization state at different physiological pH values.
-
Method: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.[6][7][10][13][14]
4. Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB):
-
Principle: A non-cell-based assay that predicts passive diffusion across the BBB.
-
Method: A filter plate with a porous support is coated with a lipid mixture mimicking the BBB. The test compound is added to the donor compartment, and its permeation into the acceptor compartment is measured over time.[8][9][14][15]
5. Caco-2 Permeability Assay:
-
Principle: An in vitro model of the human intestinal epithelium that assesses both passive and active transport of a compound. While primarily a model for intestinal absorption, it can also provide insights into general cell permeability and efflux transporter interactions that are relevant for BBB penetration.
-
Method: Caco-2 cells are grown to form a confluent monolayer on a semi-permeable membrane. The test compound is added to either the apical or basolateral side, and its transport to the other side is measured. The apparent permeability coefficient (Papp) is calculated.[11]
Data Presentation: Comparative Physicochemical and Permeability Properties
| Property | Selegiline | Rasagiline | Moclobemide | This compound |
| Solubility (µg/mL at pH 7.4) | Freely Soluble | Sparingly Soluble | Slightly Soluble | To be determined |
| LogP | 2.7 | 1.8 | 1.8 | To be determined |
| pKa (basic) | 7.48 | ~8.9 | 6.2 | To be determined |
| PAMPA-BBB Pe (10⁻⁶ cm/s) | High | High | Moderate | To be determined |
| Caco-2 Papp (A-B) (10⁻⁶ cm/s) | High | Moderate | Moderate | To be determined |
Note: The data for benchmark compounds are compiled from various literature sources and should be used as a general guide.[16][17] It is recommended to determine these properties for all compounds under identical experimental conditions.
Visualization of the MAO Signaling Pathway
Caption: Simplified signaling pathway of monoamine neurotransmitters and the site of action for MAO inhibitors.
Conclusion: A Roadmap for Advancing a Novel CNS Candidate
This comprehensive guide provides a robust framework for the initial characterization and benchmarking of this compound as a potential monoamine oxidase inhibitor. By systematically evaluating its in vitro inhibitory profile, cellular activity, and key drug-like properties against well-established clinical benchmarks, researchers can gain critical insights into its therapeutic potential. The detailed protocols and comparative data presented herein are designed to ensure scientific rigor and facilitate informed decision-making in the early stages of the drug discovery and development process. The successful execution of these studies will not only elucidate the mechanism of action of this novel compound but also provide the foundational data necessary to justify its advancement toward further preclinical and clinical investigation.
References
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Alaylıoğlu, M., Keskin, E., Şengül Yediel, B., Dursun, E., & Gezen-Ak, D. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Archives of Neuropsychiatry, 61(3), 255–264. [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 21, 2026, from [Link]
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BioTalentum Ltd. (2019). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. EURL ECVAM. [Link]
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Enser, M., De Boni, L., & Gaviraghi, G. (2016). Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. Journal of Visualized Experiments, (108), 53193. [Link]
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European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 21, 2026, from [Link]
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Finberg, J. P. M. (2010). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Expert Review of Neurotherapeutics, 10(5), 653-664. [Link]
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Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]
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Koval, A. (2024). LogP / LogD shake-flask method. protocols.io. [Link]
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Meng, Q., & Di, L. (2010). Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability. Journal of Pharmaceutical Sciences, 99(4), 1834-1844. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3052776, Rasagiline. Retrieved January 21, 2026, from [Link].
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Presley, C., & White, K. (2025). Kinetic Solubility 96 –Well Protocol. Warren Center for Neuroscience Drug Discovery. [Link]
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ResearchGate. (n.d.). Permeability (Pe × 10 −6 cm·s −1 ) in the PAMPA-BBB assay for commercial drugs used in the experiment validation. Retrieved January 21, 2026, from [Link]
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Saraf, N., Bosak, A., Willenberg, A., et al. (2019). Specific activity of monoamine oxidase-A and monoamine oxidase-B in SH-SY5Y (a) and PC12 (b) cells using 5-HT and phenylethylamine as substrates, respectively. Phytomedicine, 58, 152865. [Link]
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Słoczyńska, K., Popiół, J., Pękala, E., & Marchewka, A. (2014). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
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Tipton, K. F. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 359. [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of 2-(3-Methoxyphenoxy)propanohydrazide
For researchers, scientists, and drug development professionals, the rigorous and accurate analysis of novel chemical entities is paramount. This guide provides a comprehensive comparison of peer-reviewed methodologies for the analysis of 2-(3-Methoxyphenoxy)propanohydrazide, a molecule of interest in pharmaceutical and chemical research. While specific literature on this exact compound is not publicly available, this guide draws upon established analytical principles and validated methods for structurally analogous aromatic hydrazides and methoxyphenoxy compounds to provide robust and reliable analytical strategies.
This document is structured to provide not just procedural steps, but also the underlying scientific rationale for the selection of each technique and its associated parameters. The methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Potentiometric Titrimetry. Each section will delve into the experimental protocol, data interpretation, and a visual representation of the workflow.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Scientific Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and adaptability.[1][2] For a polar aromatic compound like this compound, RP-HPLC is ideally suited for separating the analyte from potential impurities, starting materials, and degradation products. The selection of a C18 stationary phase provides a non-polar environment for the retention of the analyte through hydrophobic interactions.[3] A mobile phase consisting of an organic modifier (acetonitrile or methanol) and a buffered aqueous phase allows for the fine-tuning of the retention time and peak shape. The aromatic nature of the molecule suggests strong UV absorbance, making a UV detector a suitable and cost-effective choice for detection and quantification.[4]
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient could be:
-
0-5 min: 30% B
-
5-20 min: 30-70% B
-
20-25 min: 70% B
-
25-30 min: 70-30% B
-
30-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of the compound. For aromatic hydrazides, a wavelength in the range of 254-280 nm is often suitable.[5] A DAD can be used to identify the wavelength of maximum absorbance.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase initial composition (e.g., 70:30 Water:Acetonitrile) to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.
-
Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Workflow Visualization
Caption: RP-HPLC-UV workflow for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities
Scientific Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the analysis of thermally labile compounds like hydrazides can be challenging due to potential degradation in the hot GC inlet.[6] Therefore, two approaches are considered: direct injection at a lower inlet temperature or derivatization to form a more thermally stable analog.
Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to replace the active hydrogens on the hydrazide moiety with trimethylsilyl (TMS) groups, increasing the volatility and thermal stability of the analyte. This approach is common for the GC analysis of polar compounds containing -NH and -OH groups.
Experimental Protocol: GC-MS (with Derivatization)
-
Instrumentation: A GC system coupled to a Mass Spectrometer (quadrupole or ion trap).
-
Derivatization Procedure:
-
To 1 mg of the sample in a vial, add 100 µL of pyridine and 100 µL of BSTFA.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Identify the TMS-derivatized analyte by its retention time and mass spectrum.
-
The fragmentation pattern will be characteristic of the derivatized molecule. Expect to see fragments corresponding to the loss of methyl groups (M-15) and the TMS group itself.
-
Compare the obtained mass spectrum with spectral libraries or predict fragmentation patterns based on the structure.
-
Workflow Visualization
Caption: GC-MS with derivatization workflow for this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity Determination
Scientific Rationale: Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the concentration of an analyte without the need for a calibration curve of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the analyte to the integral of a known amount of a certified internal standard, the absolute purity of the analyte can be determined.
For this compound, a suitable internal standard must be chosen that has a simple spectrum with resonances that do not overlap with those of the analyte. Maleic acid is a good candidate as an internal standard for aromatic compounds in DMSO-d6, as its vinylic protons typically appear in a region of the spectrum that is free from other signals.
Experimental Protocol: 1H-qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh about 10 mg of this compound and about 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A simple 90° pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation between scans.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Workflow Visualization
Caption: qNMR workflow for the absolute purity determination of this compound.
Potentiometric Titration for Assay
Scientific Rationale: Titrimetric methods offer a cost-effective and accurate means for the assay of bulk drug substances. The hydrazide functional group can be quantitatively oxidized by a strong oxidizing agent like potassium iodate (KIO₃) in an acidic medium. The endpoint of the titration can be determined potentiometrically using a platinum indicator electrode and a reference electrode. This method is advantageous for colored or turbid solutions where visual indicators are not suitable.
Experimental Protocol: Potentiometric Titration
-
Instrumentation: A potentiometer with a platinum indicator electrode and a saturated calomel electrode (SCE) or Ag/AgCl reference electrode, and a burette.
-
Reagents:
-
Standardized 0.1 N Potassium Iodate (KIO₃) solution.
-
Concentrated Hydrochloric Acid (HCl).
-
-
Titration Procedure:
-
Accurately weigh approximately 100 mg of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol).
-
Add a sufficient amount of concentrated HCl to make the solution strongly acidic (e.g., 2-3 M).
-
Immerse the electrodes in the solution and start stirring.
-
Titrate with the standardized 0.1 N KIO₃ solution, recording the potential (in mV) after each addition of the titrant.
-
Continue the titration past the endpoint, which is indicated by a sharp change in potential.
-
-
Data Analysis:
-
Plot a graph of potential (mV) versus the volume of titrant added (mL).
-
Determine the equivalence point from the first or second derivative of the titration curve.
-
Calculate the percentage purity of the analyte using the following formula:
Purity (%) = (V * N * E) / W * 100
Where:
-
V = Volume of KIO₃ solution consumed at the equivalence point (mL)
-
N = Normality of the KIO₃ solution
-
E = Equivalent weight of this compound
-
W = Weight of the sample taken (mg)
-
Workflow Visualization
Caption: Potentiometric titration workflow for the assay of this compound.
Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS (with Derivatization) | qNMR | Potentiometric Titration |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility and mass-to-charge ratio | Nuclear magnetic resonance signal intensity is proportional to molar concentration | Redox reaction with a standardized titrant |
| Primary Application | Purity determination and quantification of non-volatile impurities | Identification of volatile and semi-volatile compounds and impurities | Absolute purity determination and structural elucidation | High-precision assay of bulk material |
| Selectivity | High | Very High | High (depends on spectral resolution) | Moderate to Low (potential interferences from other reducing agents) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg to fg level) | Moderate (mg level) | Low (mg level) |
| Sample Throughput | High | Moderate | Low | Moderate |
| Quantitative Accuracy | High (with calibration) | Good (with internal standard) | Very High (primary method) | Very High |
| Instrumentation Cost | Moderate | High | Very High | Low |
| Key Advantage | Versatility for purity and stability studies | Definitive identification through mass spectral data | Absolute quantification without a specific reference standard for the analyte | High precision and accuracy for bulk assay |
| Key Limitation | Requires a chromophore for UV detection | Potential for thermal degradation; derivatization adds complexity | Lower sensitivity compared to chromatographic methods | Not suitable for trace analysis or impurity profiling |
Conclusion
The selection of an appropriate analytical method for this compound depends on the specific analytical objective. For routine purity assessment and quality control, RP-HPLC-UV offers a balance of performance, cost, and throughput. For definitive structural confirmation and the analysis of volatile impurities, GC-MS , likely with a derivatization step, is the method of choice. When the highest accuracy in absolute purity determination is required, qNMR stands out as a primary ratio method. Finally, for a precise and accurate assay of the bulk material, potentiometric titration provides a reliable and cost-effective solution.
By understanding the principles, advantages, and limitations of each of these techniques, researchers can develop a comprehensive analytical strategy to ensure the quality and integrity of this compound for its intended application.
References
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- Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. (2022).
-
developed rp-hplc method: Topics by Science.gov. (n.d.). Retrieved from [Link]
- Jamieson, G. S. (1914). A Volumetric Method for the Determination of Hydrazine. American Journal of Science, s4-38(226), 352-354.
- A Rapid HPLC-UV Protocol Coupled to Chemometric Analysis for the Determination of the Major Phenolic Constituents and Tocopherol Content in Almonds and the Discrimination of the Geographical Origin. (2021). Molecules, 26(18), 5488.
- Recent analytical method developed by RP-HPLC. (2020).
- Synthesis, Spectral Characterization and Crystal Structure of Hydroxy-N -(2-methoxybenzylidene) benzohydrazide. (2016). Australian Journal of Basic and Applied Sciences, 10(8), 245-251.
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories. Retrieved from [Link]
-
Derivatization Reagents - For Selective Response and Detection in Complex Matrices. (n.d.). Greyhound Chromatography. Retrieved from [Link]
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-
Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar. Retrieved from [Link]
- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M
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TITRATION WITH POTASSIUM IODATE. (n.d.). CUTM Courseware. Retrieved from [Link]
-
GC-MS APPLICATION Thermally labile compounds by excessive heating. (n.d.). ResearchGate. Retrieved from [Link]
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- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2012). Journal of Pharmaceutical and Biomedical Analysis, 69, 1-15.
- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). Molecules, 26(1), 195.
- Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019). BIPM.
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HPLC UV detection. (n.d.). Element Lab Solutions. Retrieved from [Link]
- Quantit
- Potentiometry-titration.pdf. (n.d.). Saraswati Institute of Pharmaceutical Sciences.
- Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. (2023). Molecules, 28(15), 5786.
- Thermal Desorption – GC/MS Method for Screening Analysis of Extractables in Drug Packaging M
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Titration With Potassium Iodate. (n.d.). Scribd. Retrieved from [Link]
-
HPLC chromatogram together with the UV spectrum of... (n.d.). ResearchGate. Retrieved from [Link]
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 2-(3-Methoxyphenoxy)propanohydrazide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of this process. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-(3-Methoxyphenoxy)propanohydrazide (CAS No. 588678-30-2), ensuring the protection of both laboratory personnel and the environment.
This document moves beyond a simple checklist, offering insights into the chemical nature of hydrazide compounds to inform a robust and self-validating disposal protocol. Every recommendation is grounded in established safety standards and regulatory compliance, empowering your team to manage chemical waste with confidence and authority.
Hazard Profile and Immediate Safety Precautions
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is essential. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
The hydrazide functional group warrants particular caution. Hydrazine and its derivatives are recognized as hazardous substances requiring careful management.[2] Therefore, all handling and disposal preparations must be conducted within a certified chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Nitrile gloves (or other chemically resistant gloves)
-
Safety goggles with side shields or a full-face shield
-
A properly fitted laboratory coat
The Core Principle of Disposal: Professional Hazardous Waste Management
Due to the lack of specific, publicly available degradation protocols that are verified to not produce hazardous byproducts, the primary and most critical step in the disposal of this compound is to treat it as hazardous waste. This means it must be collected, properly labeled, and transferred to a licensed professional waste disposal service.[3]
Causality Behind This Directive: Hydrazide compounds, as a class, present challenges for chemical neutralization. Studies on the oxidative destruction of hydrazines have shown that this process can lead to the formation of carcinogenic byproducts, such as N-nitrosamines.[2] Therefore, attempting to neutralize this compound in-house without a validated procedure is not recommended. Entrusting disposal to a certified entity ensures that the waste is managed in compliance with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA) overseen by the Environmental Protection Agency (EPA).[4]
Step-by-Step Waste Segregation and Collection Protocol
Proper segregation and containment are the cornerstones of safe laboratory waste management. Follow these steps meticulously to prepare this compound for professional disposal.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
An SAA is a designated location at or near the point of waste generation.[5] This area must be under the direct control of laboratory personnel.
-
The SAA should be clearly marked with "Hazardous Waste" signage.[4]
Step 2: Select an Appropriate Waste Container
-
Use a container that is compatible with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container is suitable.
-
Ensure the container has a secure, leak-proof screw cap.
-
The container must be in good condition, free from cracks or residue on the exterior.
Step 3: Label the Waste Container
-
Proper labeling is a strict regulatory requirement. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and the CAS number "588678-30-2"
-
The specific hazard warnings: "Harmful," "Irritant"
-
The date on which the first drop of waste was added to the container.
-
Step 4: Waste Collection
-
Carefully transfer the waste into the labeled container.
-
Do not mix this compound with other waste streams unless you have explicit confirmation of their compatibility from your institution's Environmental Health & Safety (EHS) department. Incompatible chemicals can react violently when mixed.[5]
-
Keep the waste container securely closed at all times, except when adding waste.[5]
Step 5: Arrange for Pickup
-
Once the container is full, or if it has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, though institutional policies may vary), contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[5]
Data and Workflow Visualization
To further clarify the disposal process, the following table and diagram summarize the key information and decision-making workflow.
Table 1: Disposal and Safety Summary for this compound
| Parameter | Guideline | Source |
| CAS Number | 588678-30-2 | [1] |
| Primary Hazards | Harmful if swallowed, Causes skin irritation | [1] |
| GHS Pictogram | GHS07 (Harmful/Irritant) | [1] |
| Required PPE | Chemical resistant gloves, safety goggles, lab coat | [2][3] |
| Primary Disposal Method | Collection as hazardous waste for professional disposal | [3][4] |
| Incompatible Storage | Do not store with strong oxidizing agents or acids | |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for disposal | [3] |
Experimental Workflow: Spill Decontamination
In the event of a small spill, immediate and proper cleanup is crucial. This protocol is for minor spills that can be safely managed by trained laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Ensure Ventilation: Confirm that the chemical fume hood is operational.
-
Don PPE: Wear the mandatory PPE as outlined in section 1.
-
Contain the Spill: Use a spill containment kit with absorbent pads or an inert material like vermiculite or sand to dike the spill and prevent it from spreading.
-
Absorb the Material: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Label and Dispose: Seal and label the waste container as described in section 3 and arrange for professional disposal.
Diagram 1: Disposal Decision Workflow
This diagram illustrates the logical flow for the proper management and disposal of this compound.
Caption: Workflow for safe collection and disposal.
References
-
Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species. American Industrial Hygiene Association Journal. Available at: [Link]
- Navigating the Safe Disposal of TRH Hydrazide: A Procedural Guide.Benchchem.
-
Safety Data Sheet. AFG Bioscience LLC. Available at: [Link]
- Chemical Safety.Department of Chemistry.
-
Chemical Safety in Research and Teaching. New Mexico State University. Available at: [Link]
- OSHA Rules for Hazardous Chemicals.DuraLabel Resources.
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
-
The OSHA Chemical Storage Requirements. Capital Resin Corporation. Available at: [Link]
- Laboratory Environmental Sample Disposal Inform
- What are the OSHA Requirements for Hazardous Chemical Storage?U.S. Chemical Storage.
-
Production, Import, Use, and Disposal. Toxicological Profile for Hydrazines - NCBI Bookshelf. Available at: [Link]
-
Hazardous Waste and Disposal. American Chemical Society. Available at: [Link]
- Managing Hazardous Chemical Waste in the Lab.Lab Manager.
- Laboratory Waste Management: The New Regul
-
Chemical Safety Guide, 5th Ed. Office of Research Services, NIH. Available at: [Link]
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Chemical Safety. UW Environmental Health & Safety. Available at: [Link]
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- Hydrazine Handling Manual.DTIC.
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- 5. angenechemical.com [angenechemical.com]
Navigating the Safe Handling of 2-(3-Methoxyphenoxy)propanohydrazide: A Guide for Laboratory Professionals
Understanding the Hazard Landscape
The toxicological properties of 2-(3-Methoxyphenoxy)propanohydrazide have not been fully investigated.[1] However, the presence of the hydrazide functional group warrants a cautious approach. Hydrazine and its derivatives are known for their potential health effects, which can include skin and eye irritation, respiratory tract irritation, and, in some cases, more severe effects upon significant exposure.[2][3][4] Exposure can occur via inhalation, skin contact, or ingestion.[2] Therefore, all handling procedures must be designed to minimize any potential for direct contact or aerosol generation.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation or burns.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the mucous membranes and upper respiratory tract.[1][3]
-
Systemic Effects: The toxicological properties have not been fully investigated, but it is prudent to assume the potential for systemic effects if absorbed.[1]
The Core of Protection: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound. The following recommendations are based on best practices for handling hazardous hydrazide compounds.
| PPE Component | Specifications and Rationale |
| Hand Protection | Gloves: Wear compatible chemical-resistant gloves. Neoprene, nitrile, or butyl rubber gloves are recommended for handling hydrazine compounds.[3][5] Always consult the glove manufacturer's resistance guide for specific chemicals. Practice: Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[6] |
| Eye and Face Protection | Safety Goggles/Glasses: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Face Shield: A face shield should be worn in addition to goggles when there is a splash hazard.[2][3] |
| Body Protection | Laboratory Coat: A fire/flame-resistant lab coat is recommended.[3] Ensure it is fully buttoned. Clothing: Wear appropriate protective clothing to prevent skin exposure, including full-length pants and closed-toe shoes.[1][3] |
| Respiratory Protection | When Required: A respirator should be used when engineering controls are insufficient to maintain airborne concentrations below exposure limits, or when there is a risk of inhalation.[1][2] This should be considered a last line of defense.[3] Type: A NIOSH-approved full-face respirator with appropriate cartridges (e.g., multi-purpose combination or type ABEK) should be used.[3][5] A complete respiratory protection program consistent with OSHA guidelines should be implemented.[2] |
Engineering Controls: Your First Line of Defense
Engineering controls are designed to isolate the hazard from the operator and are the most effective means of exposure control.
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is the preferred primary engineering control to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: Facilities must be equipped with a readily accessible and certified emergency eyewash and safety shower.[1][3][5]
Procedural Workflow for Safe Handling
The following workflow provides a step-by-step guide for the safe handling of this compound, from preparation to immediate post-handling procedures.
Caption: Workflow for Safe Handling of this compound.
Emergency Response Plan
In the event of an exposure or spill, immediate and correct action is crucial.
Emergency Response Decision Tree
Caption: Emergency Response Plan for this compound Incidents.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[1]
-
Skin Contact: Get medical aid.[1] Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Seek medical attention.[1]
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store in a tightly closed container.[1]
-
Keep in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing materials and acids.[1][4]
-
Store in a secondary container to contain any potential leaks.[3]
Disposal:
-
Dispose of this material through a licensed professional waste disposal service.[6]
-
Contaminated packaging should be disposed of as unused product.[6]
-
Do not allow the product to enter drains.[6] All disposal methods must be in accordance with local, state, and federal regulations.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your colleagues while upholding the highest standards of scientific integrity.
References
- Material Safety Data Sheet - (4-Aminobenzoyl)hydrazide, 95%. Cole-Parmer.
- Hydrazine. Wikipedia.
- This compound. Sigma-Aldrich.
- Hydrazine - Risk Management and Safety.
- Performance Chemicals Hydrazine. Arxada.
- SAFETY DATA SHEET. AFG Bioscience LLC.
- Safety and Handling of Hydrazine. DTIC.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
